1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Beschreibung
The exact mass of the compound 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-8-6-11(12(16)17)15(14-8)7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNKEPNSKFFGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409275 | |
| Record name | 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618070-43-2 | |
| Record name | 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid
CAS Number: 618070-43-2
Abstract
This technical guide provides a comprehensive overview of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The document details its physicochemical properties, provides a validated synthesis protocol, discusses its potential mechanisms of action, and outlines its applications in drug discovery and beyond. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering expert insights and practical methodologies.
Introduction
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative recognized as a valuable building block in the synthesis of novel bioactive molecules.[1] The pyrazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties. The unique structural features of this particular derivative, namely the 4-fluorobenzyl group at the N1 position and the methyl and carboxylic acid moieties at positions 3 and 5 respectively, are believed to enhance its biological activity and make it a promising candidate for targeted therapeutic design.[1] This guide will delve into the technical details of this compound, providing a foundation for its further exploration and application.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 618070-43-2 | [1] |
| Molecular Formula | C₁₂H₁₁FN₂O₂ | [1] |
| Molecular Weight | 234.23 g/mol | [1] |
| Appearance | White needles | [1] |
| Melting Point | 192-198 °C | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis and Characterization
The synthesis of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid can be achieved through a multi-step process. The causality behind this synthetic route lies in the well-established reactivity of 1,3-dicarbonyl compounds with hydrazines to form the pyrazole core, followed by functional group manipulations.
Synthetic Workflow
The overall synthetic strategy involves a three-step process:
-
Formation of the Pyrazole Core: Cyclocondensation of a β-ketoester, ethyl 2,4-dioxovalerate, with hydrazine hydrate to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate.
-
N-Alkylation: Introduction of the 4-fluorobenzyl group at the N1 position of the pyrazole ring via nucleophilic substitution.
-
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
Sources
physicochemical properties of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Executive Summary:
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole derivative recognized for its utility as a versatile building block in medicinal and agricultural chemistry.[1] Its molecular architecture, which combines a pyrazole core, a carboxylic acid functional group, and a fluorobenzyl moiety, makes it a valuable intermediate for synthesizing novel bioactive molecules, including potential anti-inflammatory and analgesic drugs.[1] This guide provides a comprehensive technical overview of its core physicochemical properties, detailing the established analytical methodologies for their characterization. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals engaged in the evaluation and application of this compound.
Chemical Identity and Structure
The unambiguous identification of a compound is the foundation of all subsequent research. 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a white, crystalline solid, typically appearing as needles.[1] Its identity is confirmed through a combination of spectroscopic techniques and physical measurements.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | - |
| CAS Number | 618070-43-2 | [1] |
| Molecular Formula | C₁₂H₁₁FN₂O₂ | [1] |
| Molecular Weight | 234.23 g/mol | [1] |
| Canonical SMILES | CC1=NN(CC2=CC=C(F)C=C2)C=C1C(=O)O | Derived |
| InChI Key | SFEVLXLKASUMSX-UHFFFAOYSA-N | Derived |
The structure features a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at three positions:
-
N1-position: A 4-fluorobenzyl group, which enhances lipophilicity and can influence biological activity through specific interactions.
-
C3-position: A methyl group.
-
C5-position: A carboxylic acid group, which is the primary determinant of the compound's acidic nature and provides a key handle for synthetic modifications.
Core Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the title compound, which are essential for its handling, formulation, and application in research and development.
Table 2: Summary of Physicochemical Properties
| Property | Value | Significance |
|---|---|---|
| Appearance | White needles | Indicates a crystalline solid state.[1] |
| Melting Point (°C) | 192 - 198 | Defines the upper limit for solid-state handling and provides an indication of purity.[1] |
| Purity | ≥ 97% (HPLC) | Ensures reliability of experimental data.[1] |
| pKa (estimated) | ~4-5 | Dictates the ionization state at physiological pH, impacting solubility and bioavailability.[2] |
| Solubility | Sparingly soluble in water | Critical for developing appropriate formulations and performing biological assays. |
| Storage Conditions | 0 - 8 °C | Ensures long-term chemical stability.[1] |
Methodologies for Physicochemical Characterization
A multi-technique approach is required to fully characterize the compound. The following sections detail the rationale and standard protocols for determining its key properties.
Caption: Workflow for the comprehensive physicochemical characterization of a research compound.
Thermal Properties: Melting Point and Stability
Expertise & Experience: The melting point is a fundamental property that indicates purity. A sharp melting range, as observed for this compound, is characteristic of a well-defined crystalline material. We employ Differential Scanning Calorimetry (DSC) for its precision over traditional melting point apparatus and complement it with Thermogravimetric Analysis (TGA) to understand thermal decomposition behavior.[3][4]
Experimental Protocol: DSC & TGA
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp a lid onto the pan. A similar procedure is followed for a platinum or alumina TGA pan.
-
Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) from 25 °C to 250 °C at a linear heating rate of 10 °C/min.
-
Instrument Setup (TGA): Place the sample pan onto the TGA balance.
-
Thermal Program: Heat the sample under a nitrogen atmosphere from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
Data Analysis: For DSC, the melting point is determined from the onset or peak of the endothermic event.[3] For TGA, the onset of weight loss indicates the beginning of thermal decomposition.[5]
Trustworthiness: The use of an inert nitrogen atmosphere prevents oxidative degradation, ensuring that the observed thermal events correspond to melting and inherent decomposition, not reaction with air. The calibrated instrument and use of a reference pan in DSC provide a self-validating system for heat flow measurements.[6][7]
Solubility Profile
Expertise & Experience: Solubility is a critical determinant of a compound's bioavailability and suitability for various biological assays.[8] Given the presence of both a polar carboxylic acid and a nonpolar fluorobenzyl group, its solubility is expected to be pH-dependent and vary significantly between aqueous and organic solvents. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9][10]
Experimental Protocol: Shake-Flask Solubility Assay
-
System Preparation: Prepare a series of buffers at different pH values (e.g., pH 2.0, 7.4, 9.0) and select relevant organic solvents (e.g., DMSO, Ethanol, Acetonitrile).
-
Incubation: Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid. Carefully collect the supernatant. Filtration may also be used, but potential adsorption to the filter must be considered.[10]
-
Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV method.
-
Data Analysis: The solubility is reported as the measured concentration (e.g., in µg/mL or mM).
Trustworthiness: Ensuring an excess of solid is present throughout the equilibration period is critical for achieving a truly saturated solution. Visual confirmation of remaining solid before sampling validates this condition. The use of a calibrated HPLC system for quantification ensures accurate measurement.
Acidity Constant (pKa)
Expertise & Experience: The pKa value defines the pH at which the carboxylic acid group is 50% ionized. This property profoundly influences solubility, membrane permeability, and receptor interactions. Potentiometric titration is a direct and highly reliable method for pKa determination for compounds with ionizable groups.[11][12]
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol to ensure solubility).
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the first derivative of the titration curve.[12]
Trustworthiness: The protocol's reliability hinges on the accurate calibration of the pH electrode using standard buffers and the use of a standardized titrant. Performing the titration under an inert atmosphere (e.g., argon) prevents interference from atmospheric CO₂.
Spectroscopic & Spectrometric Fingerprinting
Structural confirmation is an absolute requirement. The combination of NMR, FT-IR, and MS provides an orthogonal and definitive characterization of the molecule's identity and structure.
Caption: Relationship between the structural features of the compound and its key physicochemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the molecular structure by probing the chemical environment of ¹H and ¹³C nuclei.[13]
-
¹H NMR: Expected signals include:
-
A singlet for the methyl group protons (~2.3 ppm).
-
A singlet for the benzylic CH₂ protons (~5.5 ppm).
-
Two doublets in the aromatic region for the para-substituted fluorobenzyl group (~7.0-7.4 ppm).
-
A singlet for the proton on the pyrazole ring.
-
A very broad singlet far downfield for the carboxylic acid proton (>12 ppm), which may be unobserved if exchanging with residual water.[14]
-
-
¹³C NMR: Expected signals include:
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the key functional groups present in the molecule.[17]
-
Characteristic Absorptions:
-
O-H Stretch: A very broad band from ~3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid OH group.[15][18] This broadness is a hallmark of carboxylic acid dimers in the solid state.[19][20]
-
C-H Stretch: Sharp peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2950 cm⁻¹ (aliphatic).
-
C=O Stretch: A strong, sharp absorption band around 1690-1720 cm⁻¹ for the carbonyl of the carboxylic acid.[15][18]
-
C=C/C=N Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region from the aromatic and pyrazole rings.
-
C-F Stretch: A strong band typically found in the 1000-1100 cm⁻¹ region.
-
Mass Spectrometry (MS)
MS provides the exact molecular weight and offers structural information through fragmentation analysis.[21]
-
Expected Ionization: Electrospray ionization (ESI) is well-suited for this molecule. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 233.07 is expected to be the base peak. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ at m/z 235.08 would be observed.
-
Fragmentation Pattern: Key fragmentation pathways would likely include the neutral loss of CO₂ (44 Da) from the carboxyl group and the cleavage of the benzyl group, leading to characteristic fragment ions that can be used to confirm the structure. The fragmentation of the pyrazole ring itself can also occur under higher energy conditions.[22][23]
Conclusion
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a well-defined chemical entity with distinct physicochemical properties that are critical to its application in scientific research. Its thermal stability, pH-dependent solubility, and characteristic acidity are governed by its unique molecular structure. The analytical protocols outlined in this guide—spanning thermal analysis, solubility determination, potentiometric titration, and comprehensive spectroscopic analysis—provide a robust framework for the consistent and reliable characterization of this important chemical building block. Adherence to these validated methodologies ensures data integrity and facilitates the successful application of this compound in the development of new pharmaceutical and agrochemical agents.
References
-
PubChem. (n.d.). 4-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
Habibi, D., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12, 833–836. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
Purohit, M. P., et al. (2010). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Medicinal Chemistry Research, 19(Suppl 1), S12-S25. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]
-
Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thermal Analysis. Retrieved from [Link]
-
Springer. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]
-
Wiley Online Library. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved from [Link]
-
ACS Publications. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
Taylor & Francis Online. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. Retrieved from [Link]
-
ACS Publications. (n.d.). In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
-
ACS Publications. (2014). Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Neurotensin Receptor 2 Ligand. Retrieved from [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
ChemSynthesis. (n.d.). Pyrazoles database - synthesis, physical properties. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rheolution.com [rheolution.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. connectjournals.com [connectjournals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid solubility in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a versatile heterocyclic compound that serves as a critical building block in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.[1] Its utility in pharmaceutical development and agrochemical formulation is well-documented.[1] However, the successful progression of any active pharmaceutical ingredient (API) from discovery to a viable drug product is fundamentally dependent on its physicochemical properties, with solubility being a paramount parameter. Poor solubility can severely limit bioavailability and create significant challenges in formulation, ultimately hindering clinical success.[2]
This technical guide provides a comprehensive analysis of the solubility profile of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid in organic solvents. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple data sheet to offer a foundational understanding of the molecular characteristics governing its solubility. We will explore its physicochemical properties, provide a theoretical framework for predicting solubility, detail a robust experimental protocol for its determination, and discuss strategies for solubility enhancement.
Physicochemical Profile and Structural Analysis
A thorough understanding of a molecule's structure is the first step in predicting its behavior in various solvents. The principle of "like dissolves like" is a fundamental concept in chemistry, stating that substances with similar molecular structures and intermolecular forces are likely to be soluble in one another.
Known Properties:
-
Molecular Formula: C₁₂H₁₁FN₂O₂[1]
-
Molecular Weight: 234.23 g/mol [1]
-
CAS Number: 618070-43-2[1]
-
Appearance: White needles[1]
-
Melting Point: 192-198 °C[1]
The high melting point suggests strong intermolecular forces in the solid crystal lattice, primarily due to hydrogen bonding from the carboxylic acid group and potential π-π stacking from the aromatic rings. Overcoming this lattice energy is a key factor in the dissolution process.
Molecular Structure Deconstruction
The solubility of this compound is governed by the interplay of its distinct chemical moieties.
Caption: Molecular structure analysis highlighting key functional groups.
-
Carboxylic Acid Group (-COOH): This is the dominant polar feature. It can act as both a hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen). This group will strongly favor interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). Its acidic nature means solubility will be exceptionally high in basic solutions due to salt formation.
-
Pyrazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms, making it polar and capable of acting as a hydrogen bond acceptor.[3] It contributes to the overall polarity of the molecule.
-
4-Fluorobenzyl Group: This is the largest and most non-polar component of the molecule. The bulky benzyl ring introduces significant hydrophobic character, which will favor solubility in solvents with aromatic or non-polar characteristics. The fluorine atom adds a degree of polarity but does not fundamentally change the hydrophobic nature of the ring.
-
Methyl Group (-CH₃): A small, non-polar group that adds minor hydrophobic character.
Qualitative Solubility Prediction
Based on the structural analysis, we can formulate a hypothesis regarding the compound's solubility profile. The molecule is amphiphilic, possessing both distinct polar (carboxylic acid, pyrazole) and non-polar (fluorobenzyl) regions.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | The alcohol's -OH group can hydrogen bond effectively with the carboxylic acid and pyrazole nitrogens. |
| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | High | These solvents are excellent hydrogen bond acceptors and have high polarity to solvate the carboxylic acid group without competing as H-bond donors. Pyrazole derivatives often show good solubility in these solvents.[4] |
| Non-Polar (e.g., Hexane, Toluene) | Low to Very Low | The dominant polar carboxylic acid group will not interact favorably with these non-polar solvents, leading to poor solvation. |
| Chlorinated (e.g., Dichloromethane) | Low to Moderate | Dichloromethane has intermediate polarity and can interact with the non-polar parts of the molecule, but it is a poor hydrogen bonder, limiting its ability to effectively solvate the carboxylic acid. |
| Aqueous (Water) | Very Low | The large, hydrophobic fluorobenzyl group will significantly limit solubility in water.[4] Solubility is expected to increase dramatically with pH as the carboxylic acid is deprotonated to form a more soluble carboxylate salt. |
Experimental Protocol for Solubility Determination
To move from prediction to quantification, a robust and reproducible experimental method is required. The equilibrium shake-flask method is a gold-standard technique for determining the solubility of a solid in a solvent.[5] This protocol ensures that a true thermodynamic equilibrium is reached, providing a reliable measure of saturation solubility.
Causality Behind Experimental Choices
-
Why use a shake-flask method? It is a low-cost, reliable method that allows for sufficient time to ensure the system reaches true thermodynamic equilibrium, which is the definition of saturation solubility.[6]
-
Why equilibrate for 24-48 hours? Dissolution, especially for crystalline solids, is not instantaneous. A prolonged equilibration period with agitation ensures the dissolution rate equals the precipitation rate, defining a saturated solution.
-
Why use HPLC for quantification? High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific analytical technique.[7] It can accurately measure the concentration of the dissolved API, even in the presence of minor impurities, providing trustworthy data.
Workflow: Shake-Flask Solubility Determination
Caption: Experimental workflow for the Shake-Flask method.
Detailed Step-by-Step Protocol
-
Preparation:
-
To a series of 4 mL glass vials, add an excess amount of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid (e.g., 10-20 mg). The key is to ensure solid material remains at the end of the experiment, confirming saturation.
-
Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment (typically 25 °C).
-
Agitate the samples for a minimum of 24 hours. For highly crystalline or poorly soluble compounds, extending this to 48 hours is recommended to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, visually inspect the vials to confirm that excess solid remains.
-
Allow the vials to stand undisturbed for at least 30 minutes to let the solid settle.
-
Carefully draw the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a 0.45 µm syringe filter (e.g., PTFE for organic solvents) and dispense the clear, filtered solution into a clean HPLC vial. This step is critical to remove any undissolved microparticles that would lead to an overestimation of solubility.
-
-
Quantification:
-
Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO) to create a calibration curve.
-
Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and calibration standards via a validated HPLC-UV method.
-
Calculate the concentration in the original filtered sample by applying the dilution factor. The result is the saturation solubility, typically expressed in mg/mL or µg/mL.
-
Data Summary and Interpretation
While specific experimental data for this exact compound is not publicly available, the results from the described protocol should be tabulated for clear comparison. This allows researchers to quickly select appropriate solvents for various applications, such as reaction chemistry, purification, or pre-formulation screening.
Template for Experimental Solubility Data (at 25 °C)
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Classification |
| Polar Aprotic | |||
| Dimethyl Sulfoxide (DMSO) | 7.2 | [Experimental Value] | [e.g., Very Soluble] |
| N,N-Dimethylformamide (DMF) | 6.4 | [Experimental Value] | [e.g., Freely Soluble] |
| Acetonitrile (ACN) | 5.8 | [Experimental Value] | [e.g., Soluble] |
| Acetone | 5.1 | [Experimental Value] | [e.g., Soluble] |
| Polar Protic | |||
| Methanol | 5.1 | [Experimental Value] | [e.g., Soluble] |
| Ethanol | 4.3 | [Experimental Value] | [e.g., Sparingly Soluble] |
| Chlorinated | |||
| Dichloromethane (DCM) | 3.1 | [Experimental Value] | [e.g., Slightly Soluble] |
| Non-Polar | |||
| Toluene | 2.4 | [Experimental Value] | [e.g., Very Slightly Soluble] |
| Hexane | 0.1 | [Experimental Value] | [e.g., Practically Insoluble] |
Conclusion and Future Directions
The solubility of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a complex function of its amphiphilic chemical structure. The presence of a polar, acidic carboxylic acid group and a large, hydrophobic fluorobenzyl moiety dictates its behavior across the solvent spectrum. Theoretical analysis strongly predicts high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols, and poor solubility in non-polar hydrocarbons and water.
For drug development professionals, accurately determining this solubility profile via a robust method like the shake-flask protocol is a non-negotiable first step.[5] This data directly informs the selection of solvents for crystallization, the choice of excipients for formulation, and the design of strategies to enhance bioavailability. Should aqueous solubility be a limiting factor for a potential therapeutic application, further investigation into salt forms, co-solvent systems, or advanced formulation techniques like amorphous solid dispersions would be a logical and necessary next step.
References
- Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed. (2024, July 20). Vertex AI Search.
- 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid - Chem-Impex. Vertex AI Search.
- Predicting drug solubility in organic solvents mixtures - Unipd. (2024, May 18). Vertex AI Search.
- Prediction of Solubility of Drugs and Other Compounds in Organic Solvents - ResearchGate. (2025, December 25). Vertex AI Search.
- Compound solubility prediction in medicinal chemistry and drug discovery - Life Chemicals. (2023, May 8). Vertex AI Search.
- Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. Vertex AI Search.
- Cas 5952-92-1,1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | lookchem. Vertex AI Search.
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. Vertex AI Search.
- solubility experimental methods.pptx - Slideshare. Vertex AI Search.
- Improving solubility of pyrazole derivatives for reaction - Benchchem. Vertex AI Search.
- Pyrazole - Solubility of Things. Vertex AI Search.
- API Solubility and Dissolution Enhancement Via Formul
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. (2024, July 7). Vertex AI Search.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. ijnrd.org [ijnrd.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. solubility experimental methods.pptx [slideshare.net]
A Comprehensive Technical Guide to the Biological Activities of Pyrazole Carboxylic Acid Derivatives
Executive Summary: The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. When functionalized with a carboxylic acid group, the resulting pyrazole carboxylic acid derivatives exhibit an exceptional range of pharmacological activities. This guide provides an in-depth exploration of the key biological activities of these compounds, including their well-established anti-inflammatory effects, their promising potential as anticancer agents, and their significant antimicrobial and antiviral properties. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols to serve as a practical resource for advancing research and development in this field.
The Pyrazole Carboxylic Acid Scaffold: A Versatile Pharmacophore
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, provides a unique combination of hydrogen bond donors and acceptors, enabling it to form specific and high-affinity interactions with enzyme active sites and receptors. The addition of a carboxylic acid moiety further enhances its drug-like properties, often serving as a critical anchoring group or a bioisostere for other functional groups. This versatility has led to the development of numerous clinically significant drugs and a vast library of compounds with diverse biological profiles.[1][2][3]
Core Synthesis Strategies
The synthesis of the pyrazole carboxylic acid core is adaptable, allowing for extensive structural diversification. A common and effective method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. For instance, the reaction of a dioxo-ester with hydrazine hydrate can yield the core pyrazole carboxylate scaffold, which can then be further modified.[3][4] This synthetic accessibility is a key reason for the widespread investigation of these derivatives in drug discovery programs.[1][5]
Anti-inflammatory Activity: The Legacy of COX-2 Inhibition
The most prominent success story for pyrazole derivatives is in the field of anti-inflammatory therapeutics, exemplified by the selective COX-2 inhibitor, Celecoxib.[6][7] This class of drugs offers a significant advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) by reducing gastrointestinal side effects.[7][8]
Mechanism of Action: Selective Inhibition of Cyclooxygenase-2 (COX-2)
Inflammation, pain, and fever are largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[9][10] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation.[8]
Non-selective NSAIDs inhibit both enzymes, leading to therapeutic effects but also to gastric issues.[7] Pyrazole carboxylic acid derivatives like Celecoxib achieve their selectivity by exploiting structural differences between the two enzyme active sites. Celecoxib's diaryl-substituted pyrazole structure features a polar sulfonamide side chain that binds to a specific hydrophilic side pocket present in COX-2 but not in COX-1.[7][9] This selective binding blocks the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[6][8]
Visualizing the Pathway: COX-2 in Prostaglandin Synthesis
The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins and the point of inhibition by selective COX-2 inhibitors.
Caption: COX-2 pathway inhibition by pyrazole derivatives.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common colorimetric assay to determine the potency and selectivity of a test compound.
Principle: This assay measures the peroxidase activity of COX. The initial cyclooxygenase reaction produces Prostaglandin G2 (PGG2), which is then reduced by the peroxidase component to Prostaglandin H2 (PGH2). A chromogenic substrate is co-oxidized during this reduction, producing a colored product that can be measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare a solution of heme cofactor in DMSO.
-
Prepare the substrate solution containing arachidonic acid in ethanol.
-
Prepare the colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Prepare serial dilutions of the pyrazole test compound and a reference inhibitor (e.g., Celecoxib) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of assay buffer.
-
Add 10 µL of heme.
-
Add 10 µL of either COX-1 or COX-2 enzyme solution.
-
Add 10 µL of the test compound dilution (or DMSO for control wells).
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate.
-
Immediately add 10 µL of the colorimetric substrate (TMPD).
-
Incubate at 37°C for 5 minutes.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of the plate at 590 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher value indicates greater selectivity for COX-2.
-
Causality: The pre-incubation step (Step 2.5) is critical to ensure the inhibitor reaches equilibrium with the enzyme before the substrate is introduced. Using a known selective inhibitor like Celecoxib as a positive control validates the assay's ability to distinguish between COX-1 and COX-2 inhibition.
Anticancer Activity: A Multifaceted Approach
Pyrazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth and survival.[11][12] Their modes of action include inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in proliferation and angiogenesis.[10][13]
Key Anticancer Mechanisms
-
Kinase Inhibition: Many pyrazole scaffolds are effective inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are critical regulators of cell proliferation and are often dysregulated in cancer.[12][13]
-
Induction of Apoptosis: Certain derivatives can trigger programmed cell death (apoptosis) by activating pro-apoptotic molecules like caspases or inhibiting anti-apoptotic proteins.[10]
-
Carbonic Anhydrase Inhibition: Some derivatives inhibit carbonic anhydrase isoforms, like hCA XII, which are overexpressed in hypoxic tumors and help cancer cells manage an acidic microenvironment.[14]
Visualizing the Workflow: In Vitro Anticancer Drug Screening
A logical cascade of experiments is essential to identify and characterize novel anticancer compounds.
Caption: A typical workflow for anticancer compound screening.
Experimental Protocol: MTT Cell Viability Assay
This is a foundational colorimetric assay to assess a compound's cytotoxic or anti-proliferative effects on cancer cells.[15][16][17]
Principle: The assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[16][17]
Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum.
-
Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.
-
-
Cell Seeding:
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the pyrazole test compound in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the test compound at various concentrations. Include wells with media only (blank) and cells with vehicle (e.g., DMSO) as a negative control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation and Solubilization:
-
Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm on a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values as described in the COX assay protocol.
-
Data Presentation: Anticancer Potency (IC50)
Quantitative data from cytotoxicity assays are best summarized in a table for clear comparison.
| Compound ID | R1 Group | R2 Group | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. HCT-116 (Colon) |
| PZA-001 | H | Phenyl | 15.2 | 21.8 | 18.5 |
| PZA-002 | Cl | Phenyl | 2.5 | 4.1 | 3.3 |
| PZA-003 | H | 4-F-Ph | 8.9 | 10.3 | 9.1 |
| Doxorubicin | - | - | 0.8 | 1.1 | 0.9 |
Table 1: Hypothetical IC50 values for pyrazole carboxylic acid derivatives against various cancer cell lines, with Doxorubicin as a positive control.
Antimicrobial and Antiviral Activities
The pyrazole scaffold is also effective against a range of microbial pathogens.[3][18] Derivatives have shown activity against Gram-positive and Gram-negative bacteria, fungi, and viruses.[18][19][20]
Experimental Protocol: Broth Microdilution for MIC Determination
This is a gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[21][22][23][24]
Principle: A standardized inoculum of a bacterium or fungus is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection for turbidity after incubation.[23]
Methodology:
-
Preparation:
-
Prepare two-fold serial dilutions of the pyrazole test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (microbe, no compound) and a negative control (broth, no microbe).
-
-
Inoculation and Incubation:
-
Inoculate each well containing the compound dilutions with the microbial suspension.
-
Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
-
MIC Determination:
-
After incubation, examine the plate for turbidity (visual cloudiness indicating growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation: Minimum Inhibitory Concentration (MIC)
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| PZA-004 | 8 | 32 | 16 |
| PZA-005 | 4 | 16 | 8 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Table 2: Hypothetical MIC values for pyrazole derivatives against representative bacteria and fungi, with standard antibiotics as controls.
Antiviral Activity: Targeting the Dengue Virus Protease
Recent studies have highlighted pyrazole-3-carboxylic acid derivatives as potent inhibitors of the Dengue Virus (DENV) NS2B-NS3 protease, an enzyme essential for viral replication.[25][26] These compounds act as competitive inhibitors, blocking the protease's ability to process the viral polyprotein, thereby halting the viral life cycle.[27] Structure-activity relationship studies have shown that specific substitutions on the pyrazole ring and carboxylic acid moiety can lead to compounds with low micromolar to nanomolar potency in both biochemical and cell-based antiviral assays.[25][26][27]
Conclusion and Future Perspectives
Pyrazole carboxylic acid derivatives represent a remarkably versatile and synthetically accessible class of compounds with a broad and impactful range of biological activities. Their proven success as anti-inflammatory agents provides a strong foundation for their continued exploration in other therapeutic areas. The multifaceted anticancer activities and promising antimicrobial profiles highlight their potential to address significant unmet medical needs.
Future research will likely focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific targets, improving pharmacokinetic properties to ensure better bioavailability and in vivo efficacy, and exploring novel applications, such as dual-target inhibitors (e.g., combined COX-2/5-LOX inhibitors) for inflammation or kinase/apoptosis modulators for cancer. The continued investigation of this privileged scaffold is poised to deliver the next generation of innovative therapeutics.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
-
Celecoxib - Wikipedia. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications - ResearchGate. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
-
In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - NIH. [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery - PubMed. [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]
-
Bioassays for anticancer activities - PubMed. [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]
-
In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [Link]
-
Antimicrobial Susceptibility Testing - Apec.org. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]
-
Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity | Request PDF - ResearchGate. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. [Link]
-
Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed. [Link]
-
Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - ACS Publications. [Link]
-
Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - PubMed. [Link]
-
Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]
-
In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - ResearchGate. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Bioassays for anticancer activities - University of Wollongong Research Online. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. [Link]
-
The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. [Link]
-
Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity | ACS Medicinal Chemistry Letters - ACS Publications. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. [Link]
-
Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors - PMC - NIH. [Link]
-
Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. [Link]
-
Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed. [Link]
-
Pyrazoles as anticancer agents: Recent advances - SRR Publications. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - OUCI. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. news-medical.net [news-medical.net]
- 10. ClinPGx [clinpgx.org]
- 11. srrjournals.com [srrjournals.com]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 17. ro.uow.edu.au [ro.uow.edu.au]
- 18. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. meddocsonline.org [meddocsonline.org]
- 21. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. woah.org [woah.org]
- 23. apec.org [apec.org]
- 24. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 25. researchgate.net [researchgate.net]
- 26. Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Technical Guide: The Strategic Role of the Fluorobenzyl Group in Modulating Pyrazole Compound Bioactivity
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, forming the scaffold for a multitude of bioactive compounds.[1][2] The strategic functionalization of this privileged structure is key to tuning its pharmacological and toxicological profile. Among the most impactful substituents is the fluorobenzyl group. The introduction of fluorine into the benzyl moiety dramatically alters the physicochemical properties of the parent molecule, influencing its lipophilicity, metabolic stability, and binding interactions with biological targets.[3] This guide provides an in-depth analysis of the multifaceted role of the fluorobenzyl group in pyrazole compounds, synthesizing field-proven insights with mechanistic explanations. We will explore its impact on structure-activity relationships (SAR) across different therapeutic and agrochemical classes, detail validated synthetic and evaluative protocols, and present a forward-looking perspective on its application in the development of next-generation agents.
Foundational Principles: The Physicochemical Influence of Fluorobenzylation
The decision to incorporate a fluorobenzyl group is a deliberate design choice rooted in the unique properties of the fluorine atom. As the most electronegative element, its introduction into an organic molecule imparts profound, predictable effects.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~485 kJ/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. Substituting a metabolically labile C-H bond on the benzyl ring with a C-F bond can block common sites of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.
-
Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, a critical factor for traversing biological membranes to reach the target site. The strategic placement of fluorine atoms on the benzyl ring allows for fine-tuning of the compound's logP value to optimize its pharmacokinetic profile.
-
Target Binding Interactions: The electronegativity of fluorine can alter the electronic profile of the benzyl ring, influencing its interaction with the target protein. Fluorine can act as a weak hydrogen bond acceptor and engage in favorable dipole-dipole and orthogonal multipolar interactions with amino acid residues in a binding pocket, thereby enhancing binding affinity and potency.[4]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of the benzyl group, potentially locking the molecule into a more bioactive orientation for optimal target engagement.
The interplay of these factors is central to the enhanced performance of many fluorobenzyl-substituted pyrazoles.
Application in Medicinal Chemistry: Enhancing Therapeutic Profiles
The fluorobenzyl group has been instrumental in optimizing the activity of pyrazole-based therapeutic agents, from anti-inflammatory drugs to novel antimicrobials.
Case Study: Anti-inflammatory Agents & COX-2 Inhibition
Celecoxib, a well-known anti-inflammatory drug, is a diaryl pyrazole that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5][6] Its structure features a p-tolyl and a trifluoromethyl-substituted phenyl group on the pyrazole core. Research into analogs has demonstrated the critical role of these fluorinated groups. For instance, a trifluoromethyl analogue of celecoxib (TFM-C) was found to have significantly lower COX-2 inhibitory activity but retained potent anti-inflammatory effects in models of neuroinflammation, suggesting a shift in its mechanism of action away from direct COX-2 inhibition.[7] This highlights how fluorination can modulate the biological activity of a pyrazole scaffold to engage different cellular pathways, such as the unfolded protein response, independent of its original target.[7]
Case Study: Antimicrobial and Antiparasitic Agents
In the quest for new antimicrobials, the fluorobenzyl moiety has proven valuable. Studies on pyrazole derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid synthesis, identified compounds with a 4-fluorophenyl group as potent inhibitors of E. coli FabH.[8] Similarly, in the development of agents against Chagas disease, N-substituted phenyldihydropyrazolones featuring a 4-fluorobenzyl group demonstrated promising activity against Trypanosoma cruzi amastigotes.[9] In these contexts, the fluorobenzyl group likely contributes to enhanced binding affinity within the active site of the target enzyme.
Table 1: Comparative Activity of Pyrazole Compounds
| Compound Class | Parent Compound/Group | Fluorobenzyl/Fluorophenyl Analog | Target/Organism | Improvement Noted | Reference |
|---|---|---|---|---|---|
| FabH Inhibitors | Phenyl group | 4-Fluorophenyl group | E. coli FabH | Potent inhibition | [8] |
| Anti-Chagas Agents | Various aromatic groups | 4-Fluorobenzyl group | Trypanosoma cruzi | Promising activity (pIC50 ~6.0) | [9] |
| COX-2 Inhibitors | Celecoxib (p-tolyl) | TFM-C (trifluoromethyl) | Neuroinflammation | COX-2 independent mechanism |[7] |
Application in Agrochemicals: Driving Potency and Selectivity
In agriculture, phenylpyrazole insecticides and pyrazole-based herbicides are critical tools for crop protection. The inclusion of fluorinated benzyl or benzoyl groups is a common strategy to enhance their efficacy.[10]
Case Study: Phenylpyrazole Insecticides
Phenylpyrazole insecticides, such as fipronil, act by blocking GABA-gated chloride channels in insects, leading to hyperexcitation of the central nervous system and death.[11][12] While fipronil itself contains a trifluoromethylsulfinyl group, structure-activity relationship studies on related pyrazoles have shown that introducing fluorine onto the phenyl or benzyl moieties can significantly impact insecticidal potency.[3] These modifications influence how the molecule fits into the chloride channel binding site and can improve its stability in the environment.
The mechanism involves the insecticide binding to a specific site within the ion channel, preventing the calming effect of the neurotransmitter GABA. This disruption is highly selective for insect channels over mammalian ones, providing a degree of safety.[12]
Caption: Mechanism of Phenylpyrazole Insecticides.
Case Study: Pyrazole Herbicides
Many modern herbicides are inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[13] Pyrasulfotole, for example, is a pyrazole herbicide containing a 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl group.[14] The trifluoromethyl group on the benzoyl ring is critical for its high herbicidal activity. Molecular docking studies suggest that this fluorinated ring fits into a hydrophobic pocket of the HPPD enzyme, interacting with key phenylalanine residues.[13] The electron-withdrawing nature of the fluorinated group enhances the binding and inhibitory potency, leading to the bleaching symptoms in weeds characteristic of HPPD inhibitors.
Experimental Protocols
A self-validating system requires robust and reproducible methodologies. Below are representative protocols for the synthesis and evaluation of a fluorobenzyl pyrazole compound.
Synthesis: Knorr Pyrazole Synthesis of a 1-(4-fluorobenzyl)-pyrazole Derivative
This protocol describes a common method for synthesizing N-substituted pyrazoles.
Objective: To synthesize 1-(4-fluorobenzyl)-3-methyl-5-phenyl-1H-pyrazole from 1-phenylbutane-1,3-dione and (4-fluorobenzyl)hydrazine.
Materials:
-
1-phenylbutane-1,3-dione
-
(4-fluorobenzyl)hydrazine hydrochloride
-
Ethanol (absolute)
-
Sodium acetate
-
Glacial acetic acid
-
Standard reflux apparatus, magnetic stirrer, and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate/Hexane solvent system for TLC and column chromatography
Step-by-Step Methodology:
-
Hydrazine Free-Basing: In a 100 mL round-bottom flask, dissolve (4-fluorobenzyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in water (20 mL). Stir for 15 minutes at room temperature to generate the free hydrazine base.
-
Reaction Setup: To the same flask, add ethanol (30 mL) followed by a solution of 1-phenylbutane-1,3-dione (1.0 eq) in ethanol (10 mL). Add a catalytic amount of glacial acetic acid (3-4 drops).
-
Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with continuous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate:hexane mobile phase). The disappearance of the starting diketone spot indicates reaction completion (typically 4-6 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Add 50 mL of cold deionized water to the flask, which should induce precipitation of the crude product.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).
-
Purification: Dry the crude solid under vacuum. If necessary, purify the product further using flash column chromatography on silica gel, eluting with an appropriate ethyl acetate/hexane gradient.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: General Workflow for Pyrazole Synthesis.
Biological Evaluation: In Vitro HPPD Enzyme Inhibition Assay
Objective: To determine the IC50 value of a synthesized fluorobenzyl pyrazole compound against the HPPD enzyme.
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
Substrate: 4-hydroxyphenylpyruvate (HPP)
-
Cofactors: Ascorbic acid, Catalase
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Test compound dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve final assay concentrations ranging from, for example, 1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤1%.
-
Reaction Mixture: In each well of the 96-well plate, add the assay buffer, ascorbic acid, and catalase.
-
Inhibitor Addition: Add 2 µL of the diluted test compound (or DMSO for control wells) to the appropriate wells.
-
Enzyme Addition: Add the HPPD enzyme to all wells except the "no enzyme" blank. Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the HPP substrate to all wells.
-
Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 310 nm over time (e.g., every 30 seconds for 15 minutes). This measures the consumption of the HPP substrate.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Normalize the rates relative to the DMSO control (100% activity).
-
IC50 Determination: Plot the normalized rate (%) versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Conclusion and Future Perspectives
The fluorobenzyl group is a powerful tool in the design of bioactive pyrazole compounds. Its judicious application allows researchers to enhance metabolic stability, modulate lipophilicity, and optimize binding interactions, leading to compounds with superior potency, selectivity, and pharmacokinetic properties. From COX-2 independent anti-inflammatory agents to highly effective insecticides and herbicides, the impact of this moiety is undeniable.
Future research will likely focus on more complex fluorination patterns, such as di- and tri-fluorobenzyl groups, and the use of other fluorine-containing substituents to further refine biological activity. As our understanding of protein-ligand interactions deepens through structural biology and computational modeling, the rational design of fluorobenzyl pyrazoles will become even more precise, paving the way for the development of safer and more effective drugs and agrochemicals.
References
- A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. [URL: https://vertexaisearch.cloud.google.
- Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes - Frontiers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGduC6AlvVbr_LPjrKktOMVy9_ZpRje7Ga-Rw8k6_VhkI25mDSaUa0-u4Q3_LtGZ5tRNheH1P04QFfjxfggKFJrr5fHJ3Y46EwK9smdS2zG41XSdGFWlsj0zL-tB1rYn0aa6x-wy--rX9mBIPAXPmIohLCG-8bGLK13TD9vDtquZYjE_qvE1ePGVFiypC91QnyG]
- Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeHhKw5GRIl3eAqPxi9MAJeX9YxAUTVu7sJU7X_fr1T-It7uG4F0L9-dIbe5GP1d4KpSNHEA4NC91GV56-hIb27fSUCGfsVG74tzuJ63c7Fz3iWLFY1-rHDgvEjKSiDlbTLvQCY6rgLvGcgpMk]
- Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaD56NX8o6aH4Op6dbusFzkzMDSNI3Aug9TqvU_HgGT3ca63HWsWbBjQIkz5akDYw_Ve_7dC9kxgSnQ11jMfkjQrxYwKAz9ppAmMY8ZvbhgbYTyIBRfri3a4SNZPFjtbwrdgpu]
- Pyrasulfotole | C14H13F3N2O4S | CID 11693711 - PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW4z5qO2G8z9d48F7WbvgBxXRNgks_rAQvo3IchgE1qpjaYN5o0ggJy4wNIHkfF2caggfdRY9fNxo_pIyxOXMcZ6Ym06Z96siSvhNC_k4uysoBA56BG1SQcYdqePht9CcDJuppxq4xgj0wbtE-H6Qjww8=]
- Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_w6ytkM7L87ab75ltGSFLN4oXkrkcg4eryAx59OZC1oSC6mmFjySVzAvrF7x1tt7h97mTEEJ75PCbNhJclrKQcSrUc6FyhEqA_WJzoHu6hXa9_tjy7Fz1AGOSUB6oryXIa9c9]
- The structures and herbicidal activities of pyrazole derivatives at a... - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJeR_5cgWTnl5kHRl4AOjAUP2rIPIDAAEZF-dsDMviyYVJU6i8AC7dQS7AzAt5Aql7kRt8ry_pPn7J-5qSGPYnSy3LeQNWw4GUhZhax4cLVxy2Qg2dhphNV62nv7DtVOUp5qIv_G01GTXNOyIbL-YhAUHwrUdNNMsVV5gAeziKYenKg9Y9eLzG0Dpl7nVxmad4b7n_sbyDzxjpzjVVtztx8JeGee4Xer5uvGY6uMu1dHXJ0-eaJJOkRarmb726DjcT8g==]
- New Synthesis of Fluorinated Pyrazoles - Sci-Hub. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGckjNDnaQqbB3QEzxccHu7lJE7bJIvM60bkp4I-WOwXL6xbgghodb8UQ921oiuCFzK1zHzimGr9FihBHllRzWvK362ZXW1jIQ9unFH1heE8mcee0G4Qhdo6TMF6QRMM4snlH4=]
- Phenylpyrazole insecticides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP0_2w31aijr1zrBzgUFlIpPqQrkCenMSRH_ZzIq0DLQiZiNiJ_XsMMwUtGgSQzxET1mV2857IECTN3C-VsW4x4D2MKx8TDagXBUwrZ9vkoXmHHntRTYZu1LUwqpgbiHaLPFr3_fd0MfaEOYAK-Qpu29L97l5wpo5MppgTxU_-O1HL3DElsmYFfwfAejfEFtA5Rh8C]
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBcHFOz82OmA3V9t9gCKaV69C26cBe6FAewfyMBrfijmTpNdiOqZinQ_KKUUYuPKtcS-VofxWBA2DdDfpbwqVUXd-RLJfJBOEzhYDymJf6jISxMH0A5bFgCeODTuiqV2u5xNSaqd7Bk46SJIeDByRz89mz-KbS_w-EgWrV_yIWlCYkxEERzreRfEqtxcGVKL5sYvKnszZaNW4Nmnaat93vRyql-FA_ouE3QYOAaqYmVDQofLpFD937WDXcw1t-boZkDQ==]
- Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzyQ9HQqrZANORgNnWxALZfhps84fxLQlduKbQ5V9wUFMofzlK6RxVZGtoD2VvjidqLjvjdLZwW1IDpr1aVOHhpoVxyIcNo0BxnOku6sxYxd8KDeKgBl6M1ihW5MXDMq9bZQH8mX-MAE6sQja_E-9ToOzI_7DSsgB7EcnmPgiXJFHAkiWXs1AVPuipCq7l0FjX6xLMyxxd8nkhNlxYTeVF50sDU1jV_dFg5orG_sW6DZrQiQ0HV7-lHygkOfp0Gai3WkrjBDRWt8b9LXJH2_ZrudnbWFKN0kHpaWRPfcfcv2h6Ey9AzhrkW8jXph9tq6vS-4NE98NbNCUriCiFg6k=]
- Phenylpyrazole insecticides - Wikipedia. [URL: https://en.wikipedia.org/wiki/Phenylpyrazole_insecticides]
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [URL: https://www.mdpi.com/1420-3049/28/18/6509]
- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. [URL: https://www.pharmatutor.org/articles/pyrazole-and-its-biological-activity]
- Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18399658/]
- PYRAZOLE CHEMISTRY IN CROP PROTECTION Clemens Lamberth Syngenta AG, Crop Protection Research, Chemistry, Schwarzwaldallee 215, C - LOCKSS. [URL: https://www.lockss.org/cache/2020/http:/www.
- Celecoxib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Celecoxib]
- Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35929671/]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00206j]
- 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3216035/]
- Celecoxib Alternatives Compared - Drugs.com. [URL: https://www.drugs.com/compare/celecoxib]
- Current status of pyrazole and its biological activities - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3961886/]
- Rimonabant - Wikipedia. [URL: https://en.wikipedia.org/wiki/Rimonabant]
- The Latest Progress on the Preparation and Biological activity of Pyrazoles - Biointerface Research in Applied Chemistry. [URL: https://biointerfaceresearch.com/the-latest-progress-on-the-preparation-and-biological-activity-of-pyrazoles/]
- Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36880898/]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. Celecoxib Alternatives Compared - Drugs.com [drugs.com]
- 7. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 11. Phenylpyrazole insecticides [a.osmarks.net]
- 12. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 13. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrasulfotole | C14H13F3N2O4S | CID 11693711 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Core Mechanism of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its versatile structure allows for multi-directional substitution, enabling the fine-tuning of steric, electronic, and lipophilic properties. This has led to the development of a plethora of clinically successful drugs with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects[1][2][3]. The compound 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid embodies a strategic combination of these key pharmacophoric features. While primarily recognized as a versatile synthetic intermediate in the development of novel pharmaceuticals, particularly anti-inflammatory and analgesic agents, its inherent structural motifs suggest a well-defined, albeit complex, mechanism of action[4]. This guide will provide an in-depth analysis of the hypothesized core mechanism of action of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, drawing upon established principles of medicinal chemistry and the extensive body of research on structurally related pyrazole derivatives.
Core Hypothesized Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The most probable mechanism of action for the anti-inflammatory effects of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is the inhibition of cyclooxygenase (COX) enzymes. This hypothesis is strongly supported by the structural analogy to a well-established class of pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs), most notably the selective COX-2 inhibitor, Celecoxib[5][6][7].
The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, inflammation, and fever[3]. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation[3]. Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to mitigate inflammation while minimizing gastrointestinal side effects.
The structural features of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid are consistent with those of known COX inhibitors:
-
The Pyrazole Core: The 1,5-diarylpyrazole scaffold is a classic feature of many selective COX-2 inhibitors[6][7]. The pyrazole ring itself acts as a bioisostere for other aromatic systems and provides a rigid framework for the optimal orientation of substituent groups within the enzyme's active site.
-
The Carboxylic Acid Moiety: The presence of a carboxylic acid group at the 5-position is a common feature of many traditional NSAIDs. This acidic group is often crucial for anchoring the molecule within the active site of COX enzymes through ionic interactions with key amino acid residues, such as arginine.
-
The 1-(4-Fluorobenzyl) Group: This lipophilic group likely occupies a hydrophobic pocket within the COX active site, contributing to the overall binding affinity. The fluorine atom can enhance metabolic stability and modulate the electronic properties of the benzyl ring.
The proposed binding mode of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid within the COX-2 active site is depicted in the following signaling pathway diagram.
Caption: Hypothesized mechanism of COX-2 inhibition.
Experimental Validation of COX Inhibition: A Proposed Protocol
To experimentally validate the hypothesized COX inhibitory activity of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a well-established in vitro assay can be employed.
Protocol: Human Whole Blood Assay for COX-1 and COX-2 Inhibition
-
Objective: To determine the potency (IC₅₀) of the test compound in inhibiting COX-1 and COX-2 activity in a physiologically relevant matrix.
-
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Test compound: 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) to induce COX-2 expression.
-
Aspirin as a positive control for COX-1 inhibition.
-
Celecoxib as a positive control for COX-2 inhibition.
-
Prostaglandin E₂ (PGE₂) and Thromboxane B₂ (TXB₂) ELISA kits.
-
-
Methodology:
-
COX-2 Inhibition:
-
Aliquots of heparinized whole blood are pre-incubated with various concentrations of the test compound or vehicle control for 1 hour at 37°C.
-
LPS (10 µg/mL) is added to induce COX-2 expression and prostaglandin synthesis.
-
The blood is incubated for a further 24 hours at 37°C.
-
Plasma is separated by centrifugation.
-
PGE₂ levels in the plasma are quantified using an ELISA kit.
-
-
COX-1 Inhibition:
-
Aliquots of heparinized whole blood are pre-incubated with various concentrations of the test compound or vehicle control for 1 hour at 37°C.
-
Blood is allowed to clot for 1 hour at 37°C to induce platelet activation and subsequent COX-1-mediated TXB₂ production.
-
Serum is separated by centrifugation.
-
TXB₂ levels in the serum are quantified using an ELISA kit.
-
-
-
Data Analysis:
-
The percentage inhibition of PGE₂ (for COX-2) and TXB₂ (for COX-1) production is calculated for each concentration of the test compound.
-
IC₅₀ values are determined by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Secondary and Contributing Mechanisms of Action
While COX inhibition is the most probable primary mechanism, the chemical structure of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid suggests potential for other biological activities that could contribute to its overall pharmacological profile.
Antioxidant and Radical Scavenging Activity
Several studies have reported the antioxidant properties of pyrazole derivatives[2][8][9]. Oxidative stress is intimately linked to inflammation, with reactive oxygen species (ROS) acting as signaling molecules that can amplify the inflammatory response. The pyrazole nucleus, with its electron-rich nature, may be capable of donating an electron or hydrogen atom to neutralize free radicals.
Caption: Potential antioxidant mechanism of action.
Modulation of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression, including cytokines, chemokines, and adhesion molecules[10][11][12]. Inhibition of the NF-κB signaling pathway is a key therapeutic strategy for many inflammatory diseases. While direct evidence is lacking for the topic compound, the anti-inflammatory effects of some pyrazole derivatives may be mediated, at least in part, through the suppression of NF-κB activation. This could occur through various mechanisms, such as inhibiting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory IκB proteins[11][12].
Antiproliferative and Pro-apoptotic Effects
The potential anticancer properties of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid are likely linked to its ability to induce cell cycle arrest and apoptosis[9][13]. Some pyrazole derivatives have been shown to cause cell cycle arrest at the G0/G1 phase[13]. This could be a consequence of the inhibition of key cell cycle regulatory proteins or the activation of tumor suppressor pathways.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole carboxylic acids is highly dependent on the nature and position of the substituents on the pyrazole ring.
| Substituent Position | Moiety | Hypothesized Contribution to Activity |
| 1 | 4-Fluorobenzyl | Occupies a hydrophobic pocket in the target enzyme; fluorine enhances metabolic stability. |
| 3 | Methyl | Fine-tunes steric and electronic properties; may influence selectivity. |
| 5 | Carboxylic acid | Anchors the molecule in the active site through ionic interactions; crucial for NSAID-like activity. |
Conclusion and Future Directions
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a valuable scaffold in medicinal chemistry. Based on extensive evidence from structurally related compounds, its primary mechanism of action is hypothesized to be the inhibition of COX enzymes, particularly COX-2. However, contributing effects from antioxidant activity and modulation of other inflammatory pathways like NF-κB cannot be ruled out. Further experimental validation is necessary to definitively elucidate the precise molecular targets and signaling pathways modulated by this compound. Future research should focus on:
-
Direct enzymatic assays to confirm COX-1/COX-2 inhibitory activity and determine selectivity.
-
Cell-based assays to investigate its effects on the NF-κB signaling pathway.
-
In vivo studies in animal models of inflammation and cancer to evaluate its therapeutic potential.
-
Lead optimization to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.
By systematically exploring the mechanism of action of this and related pyrazole derivatives, the scientific community can continue to leverage this privileged scaffold for the development of next-generation therapeutics.
References
-
Meddocs Publishers. Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. 2021. [Link]
-
Bansal, R. K., & Kumar, S. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3657–3671. [Link]
-
Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2–17. [Link]
-
The Pharma Innovation. Synthesis, biological activity of new pyrazoline derivative. 2020. [Link]
-
MDPI. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. 2021. [Link]
-
Amerigo Scientific. 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid (97%). [Link]
-
Oakwood Chemical. 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid. [Link]
-
PubChem. 4-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347–1365. [Link]
-
BMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. 2021. [Link]
-
Le-Thi-Thu, H., Nguyen-Thanh, T., & Nguyen-Hai, N. (2019). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Current medicinal chemistry, 26(24), 4683–4713. [Link]
-
ACS Publications. Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). [Link]
-
Cooper, A. W., Basnet, A., Fan, Y., Galvin, K. M., Gu, C., He, Z., ... & Li, Y. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & medicinal chemistry letters, 27(19), 4573–4578. [Link]
-
Zhang, M., Chen, Y., Wang, M., Li, C., & Zhang, Y. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 12(11), 1835–1855. [Link]
-
European Patent Office. PYRAZOLE DERIVATIVES AND COX INHIBITORS CONTAINING THEM. [Link]
-
Encyclopedia.pub. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. 2023. [Link]
-
Xia, Y., Chen, Y., Zhang, Y., & He, Z. (2014). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PloS one, 9(9), e107773. [Link]
-
Oakwood Chemical. 1-(4-Fluorobenzyl)-5-phenyl-1H-pyrazole-3-carboxylic acid. [Link]
-
Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of pharmacy & bioallied sciences, 8(1), 2–17. [Link]
-
Habashi, N. A., El-Mallah, A., & El-Khatib, A. S. (2022). Regulation of the NF-κB signaling pathway and IL-13 in asthmatic rats by aerosol inhalation of the combined active constituents of Punica granatum juice and peel. Biomedicine & Pharmacotherapy, 155, 113721. [Link]
-
Čapkauskaitė, E., Zubrienė, A., Baranauskienė, L., Jachno, J., Kairys, V., Michailovienė, V., ... & Matulis, D. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & medicinal chemistry, 23(13), 3467–3475. [Link]
-
Schwertfeger, K. L., Anderson, M. E., & Schlichte, M. J. (2023). Targeting the NF-κB pathway enhances responsiveness of mammary tumors to JAK inhibitors. Scientific reports, 13(1), 5349. [Link]
-
PubChem. 4-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]
-
Tan, H., Li, Z., & Liu, Y. (2018). Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study. Signal transduction and targeted therapy, 3, 33. [Link]
-
Xia, Y. L., Fan, C. D., Zhao, B. X., Zhao, J., Hu, D. Y., & Wang, Q. (2008). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta crystallographica. Section E, Structure reports online, 64(Pt 11), o2189. [Link]
-
SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Synthesis of Substituted Pyrazole-5-Carboxylic Acids: A Guide for the Modern Chemist
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole ring system is a cornerstone of medicinal chemistry, featuring prominently in a host of blockbuster drugs due to its unique electronic properties and ability to act as a versatile scaffold.[1][2][3] Specifically, pyrazole-5-carboxylic acids and their derivatives are critical pharmacophores found in therapeutics ranging from anti-inflammatory agents like Celecoxib to potent anticancer and antiviral compounds.[4][5][6] Their prevalence underscores the continuous need for robust, efficient, and regioselective synthetic pathways.
This guide provides a senior application scientist's perspective on the principal methodologies for constructing this valuable heterocyclic core. We will move beyond simple procedural lists to explore the mechanistic underpinnings, the rationale behind experimental choices, and the practical considerations essential for success in a research and development setting.
The Classic Approach: Knorr Cyclocondensation and its Progeny
The Knorr pyrazole synthesis, first reported in 1883, remains a foundational and highly reliable method for pyrazole construction.[1][7] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] The elegance of this reaction lies in its simplicity and the ready availability of starting materials.
Mechanistic Rationale and Regiocontrol
The reaction proceeds via initial condensation between one of the carbonyl groups and the hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization onto the second carbonyl, followed by dehydration, yields the aromatic pyrazole ring.[9][10][11]
A critical consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, two constitutional isomers can form.[1] The outcome is dictated by the relative reactivity of the two carbonyl groups. Typically, the more electrophilic carbonyl (e.g., a ketone over an ester) reacts first with the more nucleophilic nitrogen of the substituted hydrazine.
For the synthesis of pyrazole-5-carboxylic acid precursors, a β-ketoester is the most common 1,3-dicarbonyl component. In this case, the reaction of a substituted hydrazine (R¹-NHNH₂) with a β-ketoester (R³-CO-CH₂-CO₂Et) generally favors the formation of the 5-substituted pyrazole isomer, as the ketone is more reactive than the ester.[10]
Figure 1: Generalized mechanism of the Knorr pyrazole synthesis using a β-ketoester.
Field-Proven Experimental Protocol: Synthesis of Ethyl 1-Phenyl-3-methyl-1H-pyrazole-5-carboxylate
This protocol demonstrates a typical Knorr-type reaction for creating a precursor to a pyrazole-5-carboxylic acid.
Materials:
-
Ethyl acetoacetate (1.0 equiv)
-
Phenylhydrazine (1.05 equiv)
-
Glacial Acetic Acid (catalytic, ~3-5 drops)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1.0 equiv) in absolute ethanol (approx. 3-5 mL per mmol of ester).
-
Add phenylhydrazine (1.05 equiv) to the solution, followed by the catalytic amount of glacial acetic acid. The use of a slight excess of hydrazine ensures complete consumption of the limiting β-ketoester. Acetic acid catalyzes both the hydrazone formation and the subsequent dehydration steps.[10]
-
Heat the reaction mixture to reflux (approx. 80-90°C) with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product may crystallize directly from the solution. If not, reduce the solvent volume under reduced pressure.
-
Add cold water to the concentrated mixture to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol/water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure ethyl 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate.
The Power of Cycloaddition: Modern Pathways to the Pyrazole Core
1,3-Dipolar cycloaddition reactions represent one of the most powerful and versatile strategies for constructing five-membered heterocycles, including pyrazoles.[12][13] These reactions, often proceeding with high regioselectivity, involve the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.[4]
Diazo Compounds and Alkynes: A Direct Route to Pyrazole-5-carboxylates
The reaction between a diazoacetate, such as ethyl diazoacetate (EDA), and an alkyne is a highly effective method for directly synthesizing pyrazole-carboxylate esters.[12][14] EDA acts as the 1,3-dipole, and the alkyne serves as the dipolarophile.
Mechanistic Considerations: The cycloaddition can be promoted thermally or through catalysis (e.g., with Lewis acids like Zn(OTf)₂).[12] The regioselectivity is a key point of control. With terminal alkynes, the reaction can yield a mixture of 3- and 5-substituted pyrazoles. However, careful selection of catalysts and reaction conditions can strongly favor one isomer. For instance, using micellar catalysis in an aqueous environment has been shown to provide excellent control over the isomeric ratio.[12][14]
Figure 2: General schematic for [3+2] dipolar cycloaddition to form the pyrazole ring.
Protocol: Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate via Micellar Catalysis
This protocol is adapted from methodologies that emphasize greener, solvent-free conditions and high regioselectivity.[12][14]
Materials:
-
Glycine ethyl ester hydrochloride (1.0 equiv)
-
Sodium nitrite (NaNO₂) (1.0 equiv)
-
Methyl propiolate (0.67 equiv)
-
TPGS-750-M surfactant (1.5 wt% in water)
-
Sodium carbonate (Na₂CO₃)
Procedure:
-
In-situ generation of Ethyl Diazoacetate (EDA): In a reaction vessel, add a cold suspension of NaNO₂ in a 1.5 wt% aqueous solution of TPGS-750-M to a suspension of glycine ethyl ester hydrochloride in the same surfactant solution at 0°C. The surfactant is crucial for creating nanoreactors in the aqueous phase, enhancing solubility and yield.[12][14]
-
Stir the mixture at 0°C for 30 minutes. The EDA is formed in situ, avoiding the need to handle the potentially hazardous pure compound.
-
Cycloaddition: Add Na₂CO₃ to adjust the pH to ~5.5, which is critical for favoring the 3,5-disubstituted isomer.[12] Then, add methyl propiolate dropwise.
-
Allow the reaction mixture to stir at room temperature for 20 hours.
-
Upon completion, quench the reaction with a saturated solution of NaHCO₃ and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield diethyl 1H-pyrazole-3,5-dicarboxylate.
Advanced Regiocontrol: Synthesis from Hydrazones and Terminal Alkynes
For complex molecules where regiochemical purity is paramount, traditional methods can be limiting. A modern, highly regioselective approach involves the reaction of N-alkylated tosylhydrazones with terminal alkynes.[15] This method offers complete control over the substitution pattern, yielding 1,3,5-trisubstituted pyrazoles, which can be designed to carry a precursor for the 5-carboxylic acid group.[15]
Causality of Regioselectivity: The reaction proceeds under basic conditions (e.g., t-BuOK), where the tosylhydrazone is deprotonated. The resulting anion undergoes nucleophilic addition to the terminal alkyne. This is followed by a sequence of a 1,3-proton shift, cyclization, and elimination of the tosyl group to afford the pyrazole. The regiochemistry is locked in during the initial nucleophilic attack, making this pathway exceptionally predictable compared to methods that can yield isomeric mixtures.[15]
| Method | Key Reactants | Regioselectivity | Key Advantages | Common Limitations |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Variable; depends on substrate | Readily available starting materials; robust | Potential for isomeric mixtures with unsymmetrical substrates |
| [3+2] Cycloaddition | Diazo compound, Alkyne | Good to Excellent (condition dependent) | High efficiency; direct access to functionalized pyrazoles | Handling of diazo compounds; catalyst may be required |
| Hydrazone/Alkyne | Tosylhydrazone, Terminal Alkyne | Excellent | Complete regiocontrol for 1,3,5-substitution | Limited to terminal alkynes; requires strong base |
| Multicomponent | Aldehyde, Hydrazine, Activated Methylene | Good | High atom economy; rapid library synthesis | Optimization can be complex; purification challenges |
Table 1: Comparison of Major Synthetic Pathways to Substituted Pyrazoles.
Final Step: Hydrolysis to the Carboxylic Acid
Most synthetic routes deliver the pyrazole core with the C5 position functionalized as an ester or nitrile. The final step is the hydrolysis to the desired carboxylic acid. While seemingly straightforward, this step requires careful consideration of the other functional groups present in the molecule.
-
Base-Mediated Hydrolysis (Saponification): This is the most common method, typically using NaOH or LiOH in a mixture of water and a co-solvent like methanol, ethanol, or THF. It is generally efficient but can be problematic if other base-sensitive groups (e.g., other esters, amides) are present.
-
Acid-Catalyzed Hydrolysis: Using strong acids like HCl or H₂SO₄ can be effective but risks causing decarboxylation of the pyrazole-5-carboxylic acid, especially at elevated temperatures. This method is also incompatible with acid-labile protecting groups.
Protocol: Saponification of Ethyl 1-Phenyl-3-methyl-1H-pyrazole-5-carboxylate
-
Suspend the pyrazole ester (1.0 equiv) in a 1:1 mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 equiv) dropwise. A slight excess ensures complete reaction.
-
Heat the mixture to 50-60°C and stir until TLC or LC-MS indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with cold 1M HCl.
-
The pyrazole-5-carboxylic acid will precipitate as a solid.
-
Collect the product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Conclusion
The synthesis of substituted pyrazole-5-carboxylic acids is a mature field with a rich arsenal of methodologies. The classical Knorr synthesis provides a reliable entry point, while modern 1,3-dipolar cycloadditions and regioselective hydrazone-alkyne couplings offer superior control and efficiency for complex targets. The choice of synthetic route must be guided by the desired substitution pattern, the availability of starting materials, and the need for stringent regiocontrol. As pyrazoles continue to be a dominant scaffold in drug discovery, the development of even more efficient, sustainable, and versatile synthetic pathways will remain a priority for the chemical science community.
References
-
Vinciarelli, G., Barreca, G., Coppola, M., Ronzoni, S., & Taddei, M. (n.d.). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. Wiley Online Library. Available at: [Link][12][14]
-
El-Malah, A. A., Alanazi, A. M., & El-Gamal, K. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link][1]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link][15]
-
Dömling, A. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. Available at: [Link][4][8]
-
Li, W., Liu, Y., & Zhang, W. (2010). Synthesis and antifungal activities of new pyrazole derivatives via 1,3-dipolar cycloaddition reaction. PubMed. Available at: [Link][13]
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. Available at: [Link][2][5]
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link][3]
-
Kumar, V., & Sharma, P. K. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link][6]
-
(n.d.). Knorr Pyrazole Synthesis. Cambridge University Press. Available at: [Link][7]
-
(n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link][10]
-
(n.d.). Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link][9]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. name-reaction.com [name-reaction.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antifungal activities of new pyrazole derivatives via 1,3-dipolar cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
A Technical Guide to Investigating the Therapeutic Potential of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Executive Summary
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a synthetic intermediate recognized for its utility in developing novel anti-inflammatory, analgesic, and anti-cancer agents.[1] While direct molecular targets for this specific molecule are not yet defined in public literature, its core structure—a substituted pyrazole carboxylic acid—is a privileged scaffold in medicinal chemistry. Pyrazole-containing compounds are known to engage a wide array of biological targets, and many have progressed to FDA-approved drugs.[2][3] This guide provides a scientifically-grounded framework for identifying and validating the most probable therapeutic targets for this compound. We will dissect the molecule's structural alerts, extrapolate from the known pharmacology of analogous compounds, and present detailed, actionable protocols for target validation, moving from broad screening to specific mechanistic studies.
Deconstructing the Molecule: Structural Rationale for Target Exploration
The therapeutic potential of any small molecule is encoded in its structure. For 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, three key features guide our investigation:
-
The Pyrazole-5-Carboxylic Acid Core: This heterocyclic system is the cornerstone of numerous bioactive compounds.[4][5][6] It is a bioisostere for other aromatic systems and its adjacent nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating interactions with enzyme active sites.[7] Famously, this scaffold is central to the mechanism of selective COX-2 inhibitors like Celecoxib.
-
The 1-(4-Fluorobenzyl) Group: The fluorinated benzyl moiety significantly increases lipophilicity, which can enhance membrane permeability and access to intracellular targets. The fluorine atom can also form specific hydrogen bonds or halogen bonds with protein residues, potentially increasing binding affinity and selectivity. This group is a common feature in inhibitors of protein kinases.
-
The 3-Methyl Group: This small alkyl group can contribute to van der Waals interactions within a binding pocket and can be modified during lead optimization to fine-tune selectivity and potency.
Based on this structural analysis and the extensive literature on pyrazole pharmacology, we will prioritize three major classes of therapeutic targets for initial investigation: Cyclooxygenase (COX) enzymes, Protein Kinases, and Poly (ADP-ribose) Polymerases (PARP).
Figure 1: Logical workflow from molecular structure to hypothesized therapeutic targets.
Potential Target Class I: Cyclooxygenase (COX) Enzymes
Scientific Rationale: The most immediate hypothesis, given the well-documented anti-inflammatory and analgesic properties of pyrazole derivatives, is the inhibition of COX enzymes.[1][2][8] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and plays a major role in inflammation and pain signaling. Many cancers also overexpress COX-2, making it a valid oncology target. The pyrazole scaffold of Celecoxib is crucial for its selective binding to the COX-2 active site.
Experimental Validation Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a robust method to determine if the compound inhibits COX-1 and/or COX-2 and to quantify its potency (IC₅₀).
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of the test compound against purified human recombinant COX-1 and COX-2 enzymes.
Methodology:
-
Preparation of Reagents:
-
Test Compound: Prepare a 10 mM stock solution of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer.
-
Enzymes: Use commercially available purified human recombinant COX-1 and COX-2.
-
Substrate: Arachidonic Acid.
-
Detection Reagent: A commercial colorimetric or fluorescent probe kit that measures the peroxidase activity of COX to detect prostaglandin G₂ (PGG₂) production.
-
Controls: Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as positive controls; DMSO as a vehicle control.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of each concentration of the serially diluted test compound, controls, or vehicle to separate wells.
-
Add 150 µL of assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing the enzyme (COX-1 or COX-2) to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction and measure the product formation (e.g., prostaglandin G₂) according to the detection kit manufacturer's instructions (e.g., by measuring absorbance at a specific wavelength).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
-
Data Interpretation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | Experimental Result | Experimental Result | Calculated Value |
| Celecoxib (Control) | >10 | ~0.05 | >200 |
| Indomethacin (Control) | ~0.1 | ~0.5 | ~0.2 |
A high selectivity index (>50) would classify the compound as a COX-2 selective inhibitor, a promising profile for anti-inflammatory and anti-cancer applications with potentially reduced gastrointestinal side effects.
Figure 2: The Cyclooxygenase (COX) signaling pathway and the site of potential inhibition.
Potential Target Class II: Protein Kinases
Scientific Rationale: The pyrazole scaffold is a common core in many ATP-competitive kinase inhibitors.[9] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Targets like EGFR, HER-2, and AKT are frequently mutated or overexpressed in various tumors.[9][10] The 4-fluorobenzyl group on our test compound is particularly suggestive of a kinase-directed agent, as it can fit into the hydrophobic "gatekeeper" region of the ATP-binding pocket of many kinases.
Experimental Validation Protocol: Kinase Panel Screening and IC₅₀ Determination
This tiered approach efficiently screens for activity against a broad range of kinases before focusing resources on specific high-probability targets.
Phase 1: Broad Kinase Panel Screening
Objective: To identify which, if any, kinases from a large, diverse panel are inhibited by the test compound at a single high concentration.
Methodology:
-
Utilize a commercial kinase screening service (e.g., Eurofins, Promega, Reaction Biology).
-
Submit the test compound for screening against a panel of >100 human kinases (including receptor tyrosine kinases, serine/threonine kinases, etc.).
-
The assay is typically run at a single compound concentration (e.g., 10 µM) and a fixed ATP concentration (often at or near the Km for each kinase).
-
Activity is measured via various methods, such as radiometric (³³P-ATP incorporation) or luminescence-based (quantifying remaining ATP).
-
Results are reported as percent inhibition relative to a vehicle control.
Phase 2: IC₅₀ Determination for Identified Hits
Objective: To determine the potency (IC₅₀) of the compound against any "hits" identified in the primary screen (typically defined as >50% inhibition).
Methodology:
-
For each hit kinase, perform a dose-response assay similar to the COX protocol.
-
Prepare a 10-point serial dilution of the test compound.
-
Run the kinase reaction with the enzyme, a suitable substrate, and ATP.
-
Measure kinase activity at each compound concentration.
-
Plot percent inhibition vs. log[compound] and calculate the IC₅₀ value.
Data Interpretation: A potent IC₅₀ (< 1 µM) against a specific, cancer-relevant kinase (e.g., AKT1, EGFR) would warrant further investigation, including cell-based assays to confirm on-target activity.[10]
Figure 3: A simplified EGFR-AKT signaling pathway, a common target axis in oncology.
Potential Target Class III: Poly (ADP-ribose) Polymerase (PARP)
Scientific Rationale: PARP enzymes, particularly PARP-1, are critical for DNA single-strand break repair. Inhibiting PARP in cancers with existing DNA repair defects (e.g., BRCA1/2 mutations) leads to synthetic lethality and tumor cell death. Several pyrazole-containing molecules have been investigated as PARP inhibitors.[7] The core scaffold can mimic the nicotinamide moiety of NAD+, the natural substrate for PARP, allowing it to act as a competitive inhibitor.
Experimental Validation Protocol: In Vitro PARP-1 Activity Assay
Objective: To determine the IC₅₀ of the test compound against purified human PARP-1.
Methodology:
-
Assay Principle: Utilize a commercially available chemiluminescent or colorimetric PARP assay kit. These kits typically use a 96-well plate coated with histones (a substrate for PARP) and provide nicked DNA to activate the enzyme.
-
Procedure:
-
Add the test compound across a range of concentrations to the histone-coated wells.
-
Add PARP-1 enzyme and its substrate, NAD+.
-
Incubate to allow the PARP reaction (poly-ADP-ribosylation of histones) to proceed.
-
Wash the wells to remove unreacted components.
-
Add an antibody that specifically detects poly-ADP-ribose (PAR) chains (e.g., a streptavidin-HRP conjugate).
-
Add a chemiluminescent or colorimetric substrate and measure the signal, which is proportional to PARP activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each compound concentration.
-
Plot the data and determine the IC₅₀ value using non-linear regression.
-
Data Interpretation: A potent IC₅₀ value (< 1 µM) would suggest the compound is a PARP inhibitor. This would be a highly significant finding, opening a clear path for development as an anti-cancer agent, particularly for tumors with specific genetic backgrounds.
Concluding Remarks and Future Directions
The structural features of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid provide a strong rationale for its investigation as an inhibitor of COX enzymes, protein kinases, or PARP enzymes. The experimental workflows detailed in this guide offer a systematic and resource-efficient path to identify and validate its primary therapeutic target(s). Positive results from these in vitro assays should be followed by cell-based studies to confirm the compound's effect on downstream signaling pathways and its anti-proliferative or anti-inflammatory activity in a more complex biological context. Subsequent lead optimization efforts could then focus on enhancing potency, selectivity, and drug-like properties to develop a promising new therapeutic candidate.
References
- 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid - Chem-Impex. (URL: )
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL: )
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: )
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (URL: XVZbRNW7u-a7FEyVfVL7GrlBS0CPThz8Y9WD3bq_vccvLYFa7O1HS8RS5NDvytxMSmsHM9txeZF3aEn3GVO5l62dCZK6Hsy2nvljEcgfQQUY161cx1tvFpjbBa3VbIsYWLs6k2NgVGjiQ6zMULrMmQwK_uUxVWw==)
- A REVIEW ON PYRAZOLE AN ITS DERIV
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (URL: )
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
- Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry. (URL: )
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its importance in the development of numerous therapeutic agents. This guide provides a comprehensive technical overview of pyrazole-based compounds in drug discovery, delving into their synthesis, mechanisms of action, and therapeutic applications. We will explore the causality behind experimental choices, provide detailed protocols for key assays, and present a consolidated view of the structure-activity relationships that govern the efficacy of this remarkable class of compounds.
Introduction: The Rise of a Privileged Scaffold
First described in the 19th century, the pyrazole ring has transitioned from a chemical curiosity to a cornerstone of modern pharmacotherapy.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its promiscuous yet specific interactions with a multitude of biological targets.[2] This has led to the successful development of pyrazole-containing drugs across a wide spectrum of diseases, from inflammatory conditions to cancer and infectious diseases.[3][4] Notably, the number of FDA-approved drugs incorporating a pyrazole moiety has seen a significant increase in the last decade, underscoring its enduring relevance in drug discovery.[2][3]
This guide will navigate the intricate landscape of pyrazole-based drug discovery, offering practical insights and detailed methodologies for researchers in the field.
The Synthetic Versatility of the Pyrazole Core
The accessibility and derivatization potential of the pyrazole ring are key to its success in drug discovery. A variety of synthetic strategies have been developed to construct and functionalize this scaffold, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Foundational Synthesis: The Knorr Pyrazole Synthesis
The most fundamental and widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis. This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5] The choice of substituents on both the hydrazine and the dicarbonyl compound allows for the introduction of diversity at various positions of the resulting pyrazole ring.
Experimental Protocol: General Knorr Pyrazole Synthesis [6]
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.
-
Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), a base may be required to liberate the free hydrazine.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (reflux) for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired pyrazole derivative.
Advanced Synthetic Strategies
Beyond the classical Knorr synthesis, numerous other methods have been developed to access polysubstituted pyrazoles, including:
-
1,3-Dipolar Cycloaddition Reactions: These reactions, often involving nitrilimines and alkenes or alkynes, provide a powerful tool for the regioselective synthesis of pyrazoles.[7]
-
Multi-component Reactions: One-pot, multi-component reactions offer an efficient and atom-economical approach to generating complex pyrazole derivatives from simple starting materials.[2]
-
Modern Catalytic Methods: The use of transition metal catalysts, such as copper and palladium, has enabled novel and efficient routes to functionalized pyrazoles.[8]
The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. A thorough understanding of these methods is crucial for the rational design and synthesis of novel pyrazole-based drug candidates.
Key Therapeutic Targets and Mechanisms of Action
The therapeutic success of pyrazole compounds stems from their ability to interact with a diverse range of biological targets with high affinity and selectivity. This section will explore some of the most significant targets and the mechanisms by which pyrazole-based drugs exert their pharmacological effects.
Cyclooxygenase-2 (COX-2) Inhibition: A Paradigm of Selective Anti-inflammatory Therapy
The discovery of selective COX-2 inhibitors revolutionized the treatment of inflammatory disorders. Pyrazole-based compounds, most notably Celecoxib , were at the forefront of this therapeutic breakthrough.[4][9]
Mechanism of Action: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10] Unlike the constitutively expressed COX-1 isoenzyme, which plays a role in gastrointestinal protection, COX-2 is primarily induced at sites of inflammation.[4] The larger and more flexible active site of COX-2, featuring a distinct side pocket, allows for the binding of bulky pyrazole-containing inhibitors like Celecoxib.[11] This selective inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1, thereby minimizing gastrointestinal side effects associated with non-selective NSAIDs.[4]
Signaling Pathway: COX-2 and Prostaglandin Synthesis
Caption: COX-2 pathway and inhibition by pyrazole compounds.
Experimental Protocol: In Vitro COX-2 Inhibition Assay [12][13]
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in an appropriate assay buffer. Arachidonic acid is used as the substrate.
-
Inhibitor Preparation: A stock solution of the pyrazole test compound is prepared in DMSO and serially diluted to the desired concentrations.
-
Reaction Incubation: In a 96-well plate, the enzyme (either COX-1 or COX-2) is pre-incubated with the test compound or vehicle control (DMSO) for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination and Detection: After a defined incubation period (e.g., 10 minutes at 37°C), the reaction is stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 are calculated. The selectivity index (SI) is determined by the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
Kinase Inhibition: A Dominant Strategy in Oncology
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[14] Pyrazole-based compounds have emerged as potent and selective inhibitors of various kinases, leading to the development of several successful anti-cancer drugs.
3.2.1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][15]
Mechanism of Action: Pyrazole-based inhibitors, such as Axitinib , bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[3] This blockade of VEGFR-2 signaling inhibits endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis.[16][17]
Signaling Pathway: VEGFR-2 and Angiogenesis
Caption: VEGFR-2 signaling and its inhibition.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay [1][15]
-
Reagent Preparation: Prepare a master mix containing 5x kinase buffer, ATP, and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1). Dilute recombinant human VEGFR-2 enzyme to the desired concentration in 1x kinase buffer.
-
Inhibitor Dilution: Prepare serial dilutions of the pyrazole test compound in 1x kinase buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay Plate Setup: In a 96-well plate, add the master mix to all wells. Add the diluted test compound to the sample wells, and an equivalent volume of buffer with DMSO to the positive control (no inhibitor) and blank (no enzyme) wells.
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to the sample and positive control wells. Add an equivalent volume of 1x kinase buffer to the blank wells.
-
Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent measures the amount of ATP remaining in the reaction; a lower signal indicates higher kinase activity.
-
Data Acquisition and Analysis: After a brief incubation to stabilize the luminescent signal, read the plate on a microplate reader. Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value.
3.2.2. Other Kinase Targets
The pyrazole scaffold has been successfully employed to target a range of other kinases implicated in cancer, including:
-
Bruton's Tyrosine Kinase (BTK): Ibrutinib, a pyrazolopyrimidine, is a potent BTK inhibitor used in the treatment of various B-cell malignancies.[3]
-
Janus Kinases (JAKs): Ruxolitinib, another pyrazole-containing drug, is a JAK1/2 inhibitor approved for the treatment of myelofibrosis and polycythemia vera.[3]
-
p38 MAP Kinase: Pyrazole derivatives have been extensively investigated as inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[18][19][20]
The adaptability of the pyrazole core allows for its modification to achieve high selectivity for different kinase targets, a critical aspect of modern targeted cancer therapy.
Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design
The systematic exploration of SAR is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of pyrazole-based compounds.
Key Structural Modifications and Their Impact:
-
Substitution at N1: The substituent at the N1 position of the pyrazole ring can significantly influence activity and selectivity. For example, in the case of cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at this position was found to be optimal for potent CB1 receptor binding.[21][22]
-
Groups at C3 and C5: The nature and spatial arrangement of substituents at the C3 and C5 positions are crucial for target engagement. In many kinase inhibitors, these positions are occupied by aryl or heteroaryl groups that form key interactions within the ATP-binding pocket.[23] For COX-2 inhibitors like Celecoxib, the trifluoromethyl group at C3 and the p-tolyl group at C5 are critical for its selective binding.[4]
-
Functionalization at C4: While often unsubstituted, modifications at the C4 position can also modulate biological activity. For instance, the introduction of a methyl group at C4 in certain cannabinoid receptor antagonists was found to be beneficial.[21]
Quantitative Data Summary:
The following table summarizes the in vitro activity of representative pyrazole-based compounds against key targets.
| Compound Class | Target | Representative Compound | Cancer Cell Line / Enzyme | IC50 (µM) | Reference Drug | IC50 (µM) |
| Pyrazole-Benzothiazole Hybrid | VEGFR-2 | Compound 25 | HT29 (Colon) | 3.17 | Axitinib | >10 |
| Pyrazolo[3,4-d]pyrimidine | EGFR | - | HepG2 (Liver) | 0.71 | Erlotinib | 10.6 |
| Pyrazole Carbaldehyde Derivative | PI3 Kinase | Compound 43 | MCF7 (Breast) | 0.25 | Doxorubicin | 0.95 |
| Polysubstituted Pyrazole | - | Compound 14 | HOP-92 (Lung) | 1.61 | Sorafenib | 1.90 |
Data compiled from various sources.[8]
Conclusion and Future Perspectives
The pyrazole scaffold has unequivocally demonstrated its value in drug discovery, leading to a multitude of approved drugs and a rich pipeline of clinical candidates.[2][3][24] Its synthetic tractability, coupled with its ability to engage a wide range of biological targets, ensures its continued prominence in medicinal chemistry.
Future research in this area will likely focus on:
-
Novel Synthetic Methodologies: The development of more efficient, sustainable, and diversity-oriented synthetic routes to access novel pyrazole derivatives.[19]
-
Targeting New Biological Space: Exploring the potential of pyrazole-based compounds to modulate emerging drug targets, such as those involved in protein-protein interactions and epigenetic regulation.
-
Advanced Drug Delivery Systems: The formulation of pyrazole-based drugs into novel delivery systems to enhance their efficacy, reduce side effects, and overcome drug resistance.
As our understanding of disease biology deepens, the versatile pyrazole scaffold will undoubtedly continue to serve as a fertile ground for the discovery of the next generation of innovative medicines.
References
-
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
-
Lv, P.-C., et al. (2010). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 15(12), 9037-9064. [Link]
-
Akbar, M. R. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(22), 2011-2030. [Link]
-
Kumar, R., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. [Link]
-
Khan, I. A., & Siddiqui, N. (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. World Journal of Pharmaceutical Research, 14(1), 1-20. [Link]
-
Sharma, R., et al. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23(10), 1106-1123. [Link]
-
Sanna, C., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(19), 6296. [Link]
-
Kumar, R., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. [Link]
-
Kumar, V., et al. (2022). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Mini-Reviews in Medicinal Chemistry, 22(16), 2135-2153. [Link]
-
Anonymous. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Wieber, T., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 276-288. [Link]
-
Anonymous. (n.d.). Some commercially available drugs containing pyrazole skeleton. ResearchGate. [Link]
-
Jana, P., et al. (2020). Therapeutic Activities of Pyrazole. International Journal of Pharmaceutical Erudition, 10(1), 1-11. [Link]
-
Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link]
-
Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1300-1321. [Link]
-
Kaur, H., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-182. [Link]
-
Al-Zoubi, R. M., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(3), 666. [Link]
-
Anonymous. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. ResearchGate. [Link]
-
Sridhar, S. K., et al. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 22(5), 471-495. [Link]
-
Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
-
Becerra, D., & Castillo, J.-C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(1), 1-20. [Link]
-
Harrity, J. P. A., et al. (2020). Pyrazole-Based Heterotricycles for Drug Discovery. ChemistryViews. [Link]
-
Anonymous. (n.d.). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
-
Sharma, R., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry, 30(35), 4035-4055. [Link]
-
Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
-
de Oliveira, R. S. B., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 636166. [Link]
-
Ben-Messaoud, R., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6516. [Link]
-
Amato, R., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1690. [Link]
-
Chate, A. V., et al. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic Chemistry, 86, 467-478. [Link]
-
Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. [Link]
-
Al-Mousawi, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6496. [Link]
-
Akbar, M. R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2030. [Link]
-
Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10), 1462-1481. [Link]
-
Anonymous. (n.d.). Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. ResearchGate. [Link]
-
Anonymous. (n.d.). A simplified diagram of COX-1 and COX-2 active sites, showing the... ResearchGate. [Link]
-
Anonymous. (n.d.). Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). ResearchGate. [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jetir.org [jetir.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 17. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. jocpr.com [jocpr.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Protocol: A Guideline for the Synthesis of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Introduction
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a key heterocyclic building block in the fields of pharmaceutical and agrochemical research.[1] Its substituted pyrazole core is a prevalent motif in a wide array of biologically active molecules. The presence of the fluorobenzyl group can enhance metabolic stability and binding affinity to target proteins, making this compound a valuable intermediate for the development of novel therapeutic agents, including anti-inflammatory and analgesic drugs, as well as for the creation of advanced crop protection agents.[1] This document provides a detailed, two-step protocol for the synthesis of this compound, grounded in established chemical principles and supported by peer-reviewed literature.
Overall Synthetic Strategy
The synthesis of the target compound is efficiently achieved through a two-step reaction sequence. The strategy begins with the N-alkylation of a commercially available pyrazole ester, followed by the hydrolysis of the ester group to yield the final carboxylic acid. This approach is reliable and scalable for laboratory settings.
The overall workflow is depicted below:
Caption: Synthetic workflow for 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid.
Part 1: Synthesis of Ethyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate (Intermediate)
This initial step involves the regioselective alkylation of the pyrazole nitrogen. The pyrazole ring contains two nitrogen atoms, but the N1 position is typically more nucleophilic and sterically accessible for alkylation, especially when the adjacent position is unsubstituted. Potassium carbonate serves as a mild base to deprotonate the pyrazole NH, generating the nucleophilic pyrazole anion. Acetonitrile is an excellent choice of solvent due to its polar aprotic nature, which facilitates SN2 reactions.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 4027-57-0 | 154.17 |
| 4-Fluorobenzyl bromide | 459-46-1 | 189.03 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 |
| Acetonitrile (CH₃CN), anhydrous | 75-05-8 | 41.05 |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 |
| Brine (saturated NaCl solution) | N/A | N/A |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-methyl-1H-pyrazole-5-carboxylate (10.0 g, 64.9 mmol).
-
Addition of Reagents: Add anhydrous potassium carbonate (13.5 g, 97.3 mmol, 1.5 equiv) and anhydrous acetonitrile (100 mL).
-
Initiation of Reaction: Stir the suspension at room temperature for 15 minutes. Subsequently, add 4-fluorobenzyl bromide (13.5 g, 71.4 mmol, 1.1 equiv) dropwise to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 10-12 hours.[2][3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting pyrazole ester is consumed.
-
Work-up: After cooling the reaction to room temperature, filter the solid potassium salts and wash with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then with brine (50 mL). The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude ethyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford a pure oil or solid.
Part 2: Synthesis of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid (Final Product)
The second and final step is the saponification (base-catalyzed hydrolysis) of the ester intermediate. Lithium hydroxide is often preferred for its high reactivity and the ease of removing its salt byproducts. The reaction is typically performed in a mixed solvent system, such as tetrahydrofuran (THF) and water, to ensure the solubility of both the organic ester and the inorganic base. The reaction is followed by acidification to protonate the carboxylate salt, leading to the precipitation of the desired carboxylic acid.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Ethyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate | N/A | 264.27 |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 1310-66-3 | 41.96 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 |
| Water (deionized) | 7732-18-5 | 18.02 |
| Hydrochloric Acid (HCl), 2M solution | 7647-01-0 | 36.46 |
Experimental Protocol
-
Reaction Setup: Dissolve the purified ethyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate (assumed 15.0 g, 56.8 mmol from the previous step) in a mixture of THF (120 mL) and water (40 mL) in a 500 mL round-bottom flask with a magnetic stir bar.
-
Addition of Base: Add lithium hydroxide monohydrate (4.76 g, 113.5 mmol, 2.0 equiv) to the solution.
-
Reaction Conditions: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting ester is no longer detectable.
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure.
-
Acidification and Precipitation: Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath. Slowly acidify the solution by adding 2M HCl dropwise while stirring. The target carboxylic acid will precipitate out of the solution as a solid. The final pH should be approximately 2-3.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water (2 x 30 mL) to remove any residual salts. Dry the product under vacuum to a constant weight to yield 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid as a white to off-white solid.[4]
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of the alkylation.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
-
Melting Point: To assess the purity of the final solid product.
References
- Google Patents. (2014).CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
- Google Patents. (2016).CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
RSC Medicinal Chemistry. (2025). 80 target. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid (97%). Retrieved from [Link]
-
Springer. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]
- Google Patents. (2014).WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid (97%) - Amerigo Scientific [amerigoscientific.com]
Application Notes and Protocols for the Purification of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of robust and scalable purification techniques for 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a key building block in pharmaceutical and agrochemical research.[1] Recognizing the critical impact of purity on downstream applications, this document details methodologies ranging from initial work-up and crude purification to achieving high-purity standards suitable for drug development and other sensitive applications. The protocols herein are grounded in fundamental chemical principles and offer practical, step-by-step guidance for researchers, scientists, and process chemists. This guide covers acid-base extraction, recrystallization, and column chromatography, providing a versatile toolkit for isolating this valuable pyrazole derivative.
Introduction: The Importance of Purity for 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a versatile intermediate recognized for its utility in the synthesis of bioactive molecules, including potential anti-inflammatory and anti-cancer agents.[1] The efficacy, safety, and reproducibility of these downstream applications are intrinsically linked to the purity of this starting material. Impurities, which can arise from the synthetic route—typically involving the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound—may include unreacted starting materials, regioisomers, and other side-products. These contaminants can interfere with subsequent reactions, lead to the formation of undesired byproducts, and complicate the interpretation of biological data.
This guide, therefore, presents a systematic approach to the purification of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, enabling researchers to obtain material of a desired purity level for their specific needs.
Preliminary Purification: Acid-Base Extraction
Principle: Acid-base extraction is a highly effective initial purification step for carboxylic acids.[2][3][4][5] This technique leverages the acidic nature of the carboxylic acid group. By treating a solution of the crude product in an organic solvent with an aqueous basic solution (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form its corresponding carboxylate salt. This salt is highly soluble in the aqueous phase, while neutral or basic impurities remain in the organic layer. Subsequent acidification of the aqueous layer regenerates the pure carboxylic acid, which, being less soluble in water, precipitates and can be isolated.
Causality of Experimental Choices:
-
Choice of Base: A weak base like sodium bicarbonate is preferred over a strong base such as sodium hydroxide. This is to selectively react with the carboxylic acid without promoting potential side reactions with other functional groups that might be present on impurities.
-
Solvent Selection: A water-immiscible organic solvent in which the crude product is soluble is required. Ethyl acetate is a common choice due to its good solvating power for many organic compounds and its immiscibility with water.
Protocol 2.1: Acid-Base Extraction
-
Dissolution: Dissolve the crude 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid in a suitable organic solvent, such as ethyl acetate (approximately 10-20 mL per gram of crude material).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate.
-
Mixing: Stopper the funnel and shake gently, periodically venting to release any pressure buildup from carbon dioxide evolution.
-
Separation: Allow the layers to separate. The aqueous layer (bottom) contains the sodium salt of the target compound. Drain the aqueous layer into a clean flask.
-
Re-extraction: To ensure complete recovery, extract the organic layer again with a fresh portion of saturated sodium bicarbonate solution. Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). The purified carboxylic acid will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Intermediate to High-Purity Purification: Recrystallization
Principle: Recrystallization is a powerful technique for purifying solid compounds.[6] It relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).
Causality of Experimental Choices:
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. A solvent screen is highly recommended to identify a suitable system. Based on the structure of the target molecule (an aromatic carboxylic acid), polar protic solvents or mixtures are often good starting points.[7]
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent System | Rationale |
| Ethanol/Water | Provides a wide polarity range; the compound is likely soluble in hot ethanol and less soluble upon addition of water. |
| Isopropanol | A slightly less polar alcohol that can offer different solubility characteristics. |
| Acetone/Hexane | A polar aprotic/nonpolar mixture; the compound should be soluble in acetone, with precipitation induced by the addition of hexane. |
| Toluene | An aromatic solvent that can be effective for aromatic compounds, particularly for removing more polar impurities. |
Protocol 3.1: Recrystallization
-
Solvent Addition: In an Erlenmeyer flask, add the crude or partially purified 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Add a minimal amount of the chosen hot recrystallization solvent (or the more soluble solvent of a binary system) to just dissolve the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring to facilitate dissolution. Add more hot solvent portion-wise until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: If using a binary solvent system, add the anti-solvent (the solvent in which the compound is less soluble) dropwise to the hot solution until turbidity persists. Allow the solution to cool slowly to room temperature. For single solvent systems, simply allow the hot, saturated solution to cool.
-
Cooling: For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
High-Purity Purification: Flash Column Chromatography
Principle: Flash column chromatography is a preparative liquid chromatography technique used for the rapid separation of components in a mixture.[8] The separation is based on the differential partitioning of the compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity. For acidic compounds like the target molecule, the addition of a small amount of acid (e.g., acetic or formic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.
Causality of Experimental Choices:
-
Stationary Phase: Silica gel is the standard stationary phase for normal-phase chromatography due to its polarity and ability to separate a wide range of organic compounds.
-
Mobile Phase Selection: The choice of mobile phase is crucial and is typically determined by thin-layer chromatography (TLC) analysis. A solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound is often a good starting point for column chromatography. A common mobile phase for compounds of this nature is a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).
Protocol 4.1: Flash Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) with the addition of 0.5-1% acetic acid.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase.
-
Sample Loading: Dissolve the crude or partially purified compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, loaded silica to the top of the column.
-
Elution: Elute the column with the mobile phase, applying positive pressure (e.g., with compressed air or a pump) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum.
Purification Workflow and Decision Making
The choice of purification strategy depends on the initial purity of the material and the desired final purity. The following diagram illustrates a typical workflow.
Caption: Purification workflow for 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid.
Summary of Purification Techniques
| Technique | Principle | Best For | Key Parameters |
| Acid-Base Extraction | Differential solubility of the acidic compound and its salt. | Removing neutral and basic impurities from the crude product. | Choice of base (weak base recommended), organic solvent, pH of acidification. |
| Recrystallization | Differential solubility at varying temperatures. | Purifying solid compounds to intermediate or high purity. | Solvent system, cooling rate, final temperature. |
| Flash Column Chromatography | Differential partitioning between stationary and mobile phases. | High-purity separation of complex mixtures or closely related impurities. | Stationary phase (silica gel), mobile phase composition (e.g., Hexane/Ethyl Acetate with acetic acid). |
References
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization. [Link]
-
Phenomenex. (2025). Flash Chromatography: Principles & Applications. [Link]
-
King Group. (n.d.). Successful Flash Chromatography. [Link]
-
Hacıalioğlu, S., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Chem-Impex. (n.d.). 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]
-
Chem-Impex. (n.d.). 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
using 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid in anti-inflammatory assays
An Application Guide for the In Vitro Evaluation of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic Acid in Anti-Inflammatory Assays
Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Inflammation
Inflammation is a fundamental biological process, an essential component of the body's response to injury and infection. However, when this process becomes chronic or dysregulated, it underpins a vast array of debilitating human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key enzymatic driver of the inflammatory cascade is cyclooxygenase-2 (COX-2), which is responsible for the synthesis of pro-inflammatory prostaglandins.[1][2]
The pyrazole heterocycle is a cornerstone scaffold in medicinal chemistry, renowned for its utility in developing potent anti-inflammatory agents.[3][4] The most prominent example is Celecoxib, a selective COX-2 inhibitor that prominently features a pyrazole core.[2][5] Pyrazole derivatives demonstrate significant therapeutic promise by offering mechanisms that include COX inhibition, modulation of pro-inflammatory cytokines like TNF-α and IL-6, and suppression of the master inflammatory transcription factor, NF-κB.[1][6]
This document provides a comprehensive set of application notes and detailed protocols for evaluating the anti-inflammatory potential of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid , a compound recognized as a valuable building block for novel therapeutic agents.[7] The proposed workflow is designed to systematically characterize the compound's bioactivity, moving from initial toxicity assessment to primary screening and mechanistic elucidation using a well-established cellular model of inflammation.
Guiding Principle: A Systematic Approach to Bioactivity Assessment
A robust evaluation of a putative anti-inflammatory compound requires a multi-step, logical workflow. This ensures that the observed effects are specific to the inflammatory pathway and not artifacts of cellular toxicity. Our approach begins with determining the compound's non-toxic concentration range, followed by assessing its impact on key inflammatory mediators, and finally, probing its effect on the upstream signaling pathways.
Part 1: Foundational Assays - Cytotoxicity Profiling
Rationale: Before assessing anti-inflammatory activity, it is critical to determine the concentrations at which 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is non-toxic to the cells. A reduction in inflammatory markers due to cell death would be a misleading artifact. The MTT assay is a standard colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.[8][9]
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare a stock solution of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid in DMSO. Create a serial dilution in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with 0.1% DMSO) and a "no treatment" control. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the supernatant from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the 50% cytotoxic concentration (CC₅₀). Subsequent anti-inflammatory assays should use concentrations well below the CC₅₀ value.
| Parameter | Description |
| Cell Line | RAW 264.7 (murine macrophages) |
| Seeding Density | 1 x 10⁴ cells/well |
| Compound Conc. | 1-100 µM (example range) |
| Incubation Time | 24 hours |
| Endpoint | Absorbance at 570 nm |
| Output | CC₅₀ (50% Cytotoxic Concentration) |
Part 2: Primary Efficacy Screening - Inhibition of Inflammatory Mediators
Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is a potent activator of macrophages via Toll-like receptor 4 (TLR4).[10][11] This stimulation triggers a signaling cascade leading to the production of inflammatory mediators, including nitric oxide (NO).[12] NO is synthesized by inducible nitric oxide synthase (iNOS) and serves as a key marker of the inflammatory response.[13] The Griess assay provides a simple and reliable colorimetric method to quantify nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[14][15][16]
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells for 1-2 hours with non-toxic concentrations of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid (determined from the MTT assay).
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include the following controls:
-
Negative Control: Cells with medium only (no LPS, no compound).
-
Positive Control: Cells with LPS only.
-
Vehicle Control: Cells with LPS and vehicle (0.1% DMSO).
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
-
Absorbance Reading: Incubate for another 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and express the inhibition of NO production as a percentage relative to the LPS-stimulated control.
| Treatment Group | Compound Conc. (µM) | LPS (1 µg/mL) | Absorbance at 540 nm (OD) | NO₂⁻ Conc. (µM) | % Inhibition |
| Negative Control | 0 | - | 0.052 | 1.1 | N/A |
| Positive Control | 0 | + | 0.485 | 45.2 | 0% |
| Test Compound | 5 | + | 0.310 | 28.8 | 36.3% |
| Test Compound | 10 | + | 0.201 | 18.6 | 58.8% |
| Test Compound | 25 | + | 0.115 | 10.6 | 76.5% |
Part 3: Mechanistic Elucidation - Cytokine and Protein Analysis
Rationale: A robust inflammatory response involves the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[17][18] These signaling proteins amplify the inflammatory cascade. Measuring the reduction of these cytokines provides stronger evidence of the compound's anti-inflammatory effect. The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying specific proteins in biological fluids.[19][20] Furthermore, investigating the protein expression levels of the upstream enzymes iNOS and COX-2 via Western Blot can help elucidate the compound's mechanism of action.[12]
Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
-
Cell Culture and Stimulation: Follow steps 1-4 as described in the Nitric Oxide Assay protocol (Protocol 2). The supernatant collected can be used for both NO and cytokine analysis.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris. Store at -80°C if not used immediately.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercially available kit.[21][22][23] A general workflow is as follows:
-
Coat a 96-well plate with a capture antibody specific to the target cytokine (e.g., anti-TNF-α).
-
Block non-specific binding sites.
-
Add standards and samples (supernatants) to the wells and incubate.
-
Wash the plate, then add a biotinylated detection antibody.
-
Wash the plate, then add Streptavidin-HRP (Horse Radish Peroxidase).
-
Wash the plate, then add a chromogenic substrate (e.g., TMB). The color development is proportional to the amount of cytokine present.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Absorbance Reading: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of TNF-α and IL-6 in the samples.
Protocol 4: Western Blot for iNOS and COX-2 Protein Expression
-
Cell Culture and Lysis: Seed RAW 264.7 cells in 6-well plates. Treat with the test compound and/or LPS as previously described. After incubation (typically 18-24 hours), wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the expression of iNOS and COX-2 to the loading control to determine the relative change in protein expression.
Conclusion and Future Directions
This guide outlines a validated, multi-tiered approach to characterize the anti-inflammatory properties of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid. By systematically assessing cytotoxicity, inhibition of key inflammatory mediators (NO, TNF-α, IL-6), and effects on regulatory proteins (iNOS, COX-2), researchers can build a comprehensive profile of the compound's bioactivity and potential mechanism of action. Positive results from these in vitro assays would provide a strong rationale for advancing the compound to more complex in vivo models of inflammation, such as carrageenan-induced paw edema in rodents, to evaluate its therapeutic efficacy in a whole-organism context.[1]
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google Scholar.
-
Gudipati, R., & Anreddy, R. N. R. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Mini-Reviews in Medicinal Chemistry, 21(16), 2244-2260. [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Kumar, A., Kumar, R., Tyagi, P., & Singh, P. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S2), 8281-8289. [Link]
-
Sang, Z., Li, Y., Liu, X., Wang, Y., Zhang, B., Feng, F., & Liu, W. (2021). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Journal of Heterocyclic Chemistry, 58(12), 2415-2426. [Link]
-
Mellado, M., Martínez-Muñoz, L., & Cascio, G. (2019). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 10, 2166. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Kumar, A., Kumar, R., Tyagi, P., & Singh, P. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281-8289. [Link]
-
The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 17, 2026, from [Link]
-
NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021, January 8). PUR-FORM. [Link]
-
Structure of selective COX‐2 inhibitors and novel pyrazoline‐based... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Abuelizz, H. A., Marzouk, M., Anouar, Y., Al-Harthi, S. E., Al-Salahi, R., Ak-Elkader, M. F., & Ghoneim, M. M. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 13(21), 14389-14410. [Link]
-
Structure of some selective COX-2 inhibitors and target compounds (1–3). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Nitric Oxide Assay? (2013, April 23). ResearchGate. [Link]
-
Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
-
Sharma, M., & Kumar, V. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17563-17600. [Link]
-
Guidelines for the in vitro determination of anti‐inflammatory activity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Ueki, Y., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Sensors, 13(1), 819-831. [Link]
-
TNF-α (free) ELISA. (n.d.). Diaclone. Retrieved January 17, 2026, from [Link]
-
Li, T., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Molecular and Cell Biology, 24(1), 16. [Link]
-
Inflammatory response induced in RAW264.7 macrophages by PA and LPS... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Park, S. Y., et al. (2016). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Molecules, 21(10), 1339. [Link]
-
Kim, H. G., et al. (2016). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 21(11), 1564. [Link]
-
How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay? (2025, April 29). ResearchGate. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Retrieved January 17, 2026, from [Link]
-
Sriset, Y., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Plants, 11(19), 2486. [Link]
-
80 target. (n.d.). RSC Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]
-
A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. (2024, September 12). PubMed Central. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 21. novamedline.com [novamedline.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Application Note & Protocol: A Multi-Tiered Approach for Evaluating the Anticancer Activity of Novel Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Emergence of Pyrazole Scaffolds in Oncology
The pyrazole ring, a five-membered aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile chemical properties and ability to form key interactions with various biological targets.[1] In oncology, pyrazole derivatives have been successfully developed into clinically approved kinase inhibitors such as Crizotinib and Erdafitinib, validating their therapeutic potential.[2] These compounds exhibit a broad spectrum of anticancer activities by modulating a diverse array of cellular targets and pathways, including but not limited to Cyclin-Dependent Kinases (CDKs), tubulin, Src family kinases, and Mitogen-Activated Protein Kinases (MAPKs).[1][3][4][5][6][7]
This document provides a comprehensive, field-proven guide for researchers aiming to systematically evaluate the anticancer potential of novel pyrazole derivatives. The protocols herein are designed as a self-validating, tiered system, beginning with broad cytotoxicity screening and progressing to detailed mechanistic investigations. The causality behind each experimental choice is explained to empower researchers to not only execute the protocols but also to interpret the results with confidence and troubleshoot effectively.
Experimental Strategy: A Tiered Evaluation Workflow
A logical, stepwise approach is critical to efficiently screen and characterize novel compounds. We propose a three-tiered workflow that progresses from general cytotoxic effects to specific molecular mechanisms. This strategy ensures that resources are focused on the most promising candidates.
Caption: A tiered workflow for evaluating pyrazole derivatives.
Tier 1: Primary Screening for Cytotoxicity
The initial goal is to determine if a pyrazole derivative possesses cytotoxic or anti-proliferative activity against cancer cells and to quantify its potency.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[8]
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], HepG2 [liver]).[9][10]
-
Non-cancerous cell line for selectivity assessment (e.g., MCF-10A [breast], AGO1522 [fibroblast]).[11][12]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Pyrazole test compounds, dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well plates, multichannel pipette, microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[14]
-
Remove the seeding medium and add 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM).
-
Include necessary controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin or Paclitaxel).[15]
-
Blank Control: Medium only (no cells).
-
-
Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Purple formazan crystals should become visible.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes.[11][14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (Abs_Treated / Abs_Vehicle) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Compound Example | Cell Line | IC₅₀ (µM) | Source |
| Pyrazole Derivative 15 | Ovarian Cancer Panel | 0.127–0.560 | [2] |
| Pyrazole-Indole 7a | HepG2 (Liver) | 6.1 | [10] |
| Pyrazole-Indole 7b | HepG2 (Liver) | 7.9 | [10] |
| Pyrazole Derivative 3f | MDA-MB-468 (Breast) | 6.45 (48h) | [15] |
| Doxorubicin (Standard) | HepG2 (Liver) | 24.7 | [10] |
Tier 2: Elucidating the Cellular Mechanism of Action
Once a compound demonstrates potent cytotoxicity, the next step is to understand how it kills cancer cells. The most common mechanisms for anticancer agents are induction of apoptosis (programmed cell death) and/or cell cycle arrest.
Protocol: Cell Cycle Analysis via Flow Cytometry
This protocol determines if the pyrazole derivative causes cells to accumulate in a specific phase of the cell cycle (G0/G1, S, or G2/M), which is a hallmark of many anticancer drugs, particularly CDK inhibitors.[12][13]
Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The amount of fluorescence emitted by a PI-stained cell is proportional to its DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for the quantification of cells in each cycle phase.
Materials:
-
6-well plates.
-
Test pyrazole compound.
-
PBS (Phosphate-Buffered Saline).
-
Trypsin-EDTA.
-
Ice-cold 70% Ethanol.
-
PI/RNase A staining solution.
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Treatment: Seed approximately 0.5 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.
-
Treat cells with the pyrazole compound at its predetermined IC₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells (apoptotic cells may detach). Centrifuge, wash with cold PBS, and resuspend the cell pellet.
-
Fixation: While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension to fix the cells. This permeabilizes the cell membrane for dye entry. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in 500 µL of PI/RNase A solution. The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.[2][15]
Protocol: Apoptosis Detection (Annexin V-FITC/PI Assay)
This assay definitively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][16][17]
Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can be used to label these cells. Propidium Iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).
Methodology:
-
Treat and harvest cells as described in the cell cycle protocol (Section 4.1, steps 1-3).
-
Wash cells with cold PBS and then resuspend them in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze immediately by flow cytometry.
-
Annexin V(-) / PI(-): Live cells.
-
Annexin V(+) / PI(-): Early apoptotic cells.
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells.
-
Annexin V(-) / PI(+): Necrotic cells.
-
Tier 3: Molecular Target Identification and Validation
After establishing the cellular phenotype (e.g., G1 arrest and apoptosis), the final tier focuses on identifying the specific molecular target and validating its engagement within the cell. Many pyrazole derivatives function as kinase inhibitors.[1][2][3][4]
The CDK Pathway: A Common Target for Pyrazoles
Many pyrazole derivatives induce G1 or S phase cell cycle arrest by inhibiting Cyclin-Dependent Kinases, particularly CDK2.[2][18][19][20] CDK2, in complex with Cyclin E, phosphorylates the Retinoblastoma protein (Rb). This phosphorylation releases the transcription factor E2F, which then activates genes required for S-phase entry. Inhibition of CDK2 prevents Rb phosphorylation, keeping E2F sequestered and thus arresting the cell cycle in the G1/S phase.[2]
Caption: Pyrazole derivatives can inhibit CDK2, blocking Rb phosphorylation and G1/S cell cycle progression.
Protocol: Western Blotting for Pathway Modulation
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins to confirm the mechanism of action.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to visualize target proteins.
Target Proteins for a Suspected CDK2 Inhibitor:
-
CDK2: To confirm protein presence.
-
Phospho-Rb (e.g., at Ser807/811 or Thr821): A decrease indicates inhibition of CDK activity.[2]
-
Total Rb: As a loading control for phospho-Rb.
-
Cleaved Caspase-3/9: An increase confirms apoptosis is occurring via the caspase cascade.[10][16]
-
Bax/Bcl-2 Ratio: An increase in the pro-apoptotic Bax protein and/or a decrease in the anti-apoptotic Bcl-2 protein is a hallmark of the intrinsic apoptosis pathway.[16][17]
-
GAPDH or β-actin: As a loading control to ensure equal protein amounts were loaded in each lane.
Methodology:
-
Protein Extraction: Treat cells with the pyrazole compound as before. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to the loading control.
Conclusion and Future Directions
This structured protocol provides a robust framework for the preclinical evaluation of novel pyrazole derivatives. By progressing through tiered assays—from broad cytotoxicity to specific cellular and molecular mechanisms—researchers can efficiently identify and characterize promising anticancer candidates. Positive and compelling data from this workflow, particularly the validation of a specific molecular target like CDK2, Src, or p38 MAPK, provides a strong rationale for advancing a compound to more complex in vivo studies, such as tumor xenograft models in mice, to assess its therapeutic efficacy and safety in a whole-organism context.[1][3]
References
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. National Institutes of Health (NIH). Available at: [Link]
-
Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. Available at: [Link]
-
1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. ResearchGate. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health (NIH). Available at: [Link]
-
Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. PubMed Central. Available at: [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Publications. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. National Institutes of Health (NIH). Available at: [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. National Institutes of Health (NIH). Available at: [Link]
-
Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. Arabian Journal of Chemistry. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. BioWorld. Available at: [Link]
-
SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. PubMed. Available at: [Link]
-
Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]
-
Evaluation of apoptotic activity of new condensed pyrazole derivatives. PubMed. Available at: [Link]
-
EVALUATION OF APOPTOTIC ACTIVITY OF NEW CONDENSED PYRAZOLE DERIVATIVES. Journal of Physiology and Pharmacology. Available at: [Link]
-
(PDF) Evaluation of apoptotic activity of new condensed pyrazole derivatives. ResearchGate. Available at: [Link]
- Heterocyclic substituted pyrazoles as inhibitors of src and other protein kinases. Google Patents.
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. OUCI. Available at: [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. National Institutes of Health (NIH). Available at: [Link]
-
Reported examples of pyrazoles as anticancer agents with different mechanisms and structural rationalization of the newly designed compounds. ResearchGate. Available at: [Link]
-
ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. ResearchGate. Available at: [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. National Institutes of Health (NIH). Available at: [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. brief.land. Available at: [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PubMed. Available at: [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong Lab at Columbia University. Available at: [Link]
-
Anticancer activity of some reported thiazolyl-pyrazoles a–c and the target compounds... ResearchGate. Available at: [Link]
-
In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. JOCPR. Available at: [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. Available at: [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. ResearchGate. Available at: [Link]
-
In vitro anticancer screening data of synthesized compounds against renal cancer cell line. ResearchGate. Available at: [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. Semantic Scholar. Available at: [Link]
-
Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed. Available at: [Link]
-
Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. National Institutes of Health (NIH). Available at: [Link]
-
Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. Available at: [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 6. ijmphs.com [ijmphs.com]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. srrjournals.com [srrjournals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 16. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jpp.krakow.pl [jpp.krakow.pl]
- 18. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Experimental Design for Enzyme Inhibition Studies with Pyrazole Compounds
Introduction
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is of significant interest in medicinal chemistry and drug discovery, forming the core of numerous approved therapeutic agents.[1][2][3] Pyrazole-containing molecules exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects, often by targeting and inhibiting specific enzymes.[4][5][6][7] For example, Celecoxib, a selective COX-2 inhibitor, and various kinase inhibitors used in oncology feature a pyrazole core.[6][8]
The efficacy of these compounds stems from their ability to interact with enzyme active sites or allosteric sites, modulating their catalytic activity.[1] The N-1 and N-2 atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, respectively, facilitating strong interactions within protein binding pockets.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret enzyme inhibition studies using pyrazole-based compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explain the principles of data analysis to ensure the generation of robust and reliable results.
Part 1: Pre-Experimental Compound Characterization
Before commencing any enzyme inhibition assay, it is critical to understand the fundamental physicochemical properties of the pyrazole compounds under investigation. Neglecting this step can lead to artifacts and misinterpretation of kinetic data.
Solubility Assessment
Rationale: The solubility of a compound dictates its achievable concentration in an aqueous assay buffer. Undissolved compound can cause light scattering, leading to inaccurate spectrophotometric or fluorometric readings, and the true concentration in solution will be unknown.
Protocol: A preliminary solubility test should be performed in the final assay buffer. Pyrazole compounds are often dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock. It is crucial to determine the maximum percentage of this solvent that can be tolerated in the assay without affecting enzyme activity or causing compound precipitation.
Table 1: Example Solvent Tolerance and Solubility Data
| Parameter | Value | Notes |
| Stock Solvent | DMSO | Common choice for organic compounds. |
| Max % DMSO in Assay | < 1% (v/v) | Determined experimentally; higher % may denature the enzyme. |
| Compound X Solubility | 250 µM | Maximum concentration in assay buffer with 1% DMSO. |
| Compound Y Solubility | 50 µM | All inhibition experiments must be conducted below this concentration. |
Stability Assessment
Rationale: The stability of the pyrazole compound in the assay buffer over the time course of the experiment is essential. Degradation of the inhibitor would lead to an underestimation of its potency.[9]
Protocol: Incubate the pyrazole compound in the assay buffer at the experimental temperature for the maximum duration of the planned kinetic run. At various time points, analyze the sample using High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and detect any degradation products.[10] A compound is generally considered stable if >95% remains after the incubation period.
Part 2: Enzyme Kinetics & Assay Development
A robust and reliable enzyme assay is the foundation of any inhibition study. The goal is to establish conditions where the measured reaction rate is directly proportional to the enzyme's activity.
Establishing Initial Velocity Conditions
Rationale: Michaelis-Menten kinetics, the model used to analyze most enzyme inhibition data, is valid only when the reaction rate is measured under "initial velocity" (v₀) conditions.[11] This means the rate is measured when only a small fraction (typically <10%) of the substrate has been consumed.[12] Under these conditions, the substrate concentration is not significantly depleted, and the reverse reaction is negligible.[11]
Protocol 1: Determining the Linear Range of the Reaction
-
Prepare Reagents: Prepare the complete reaction mixture (buffer, substrate, cofactors) without the enzyme.
-
Initiate Reaction: Add the enzyme to the mixture to start the reaction.
-
Monitor Progress: Continuously measure the formation of product (or depletion of substrate) over time using a suitable detection method (e.g., spectrophotometry).
-
Plot Data: Plot the signal (e.g., absorbance) versus time.
-
Identify Linear Phase: Identify the time interval during which the plot is linear. This is the period of initial velocity. All subsequent measurements must be taken within this timeframe.
Enzyme and Substrate Concentration
Rationale: The concentration of the enzyme should be chosen to ensure a measurable signal change within the linear time range. For determining the Michaelis constant (Km) of the substrate, a range of substrate concentrations, typically spanning from 0.1 x Km to 10 x Km, should be used. For inhibitor studies, using a substrate concentration at or below the Km is essential for sensitively detecting competitive inhibitors.[11]
Caption: General experimental workflow for pyrazole enzyme inhibition studies.
Part 3: Determining Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[13] It is a standard measure of inhibitor potency.
Protocol 2: IC50 Determination for a Pyrazole Inhibitor
Objective: To determine the concentration of a pyrazole compound that inhibits 50% of the enzyme's activity under specific assay conditions.
Materials:
-
Enzyme stock solution
-
Substrate stock solution (concentration determined from Km studies)
-
Pyrazole inhibitor stock solution (e.g., 10 mM in 100% DMSO)
-
Assay Buffer (pH and composition optimized for the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution series of the pyrazole inhibitor. For example, starting from a 10 mM stock, perform 1:3 serial dilutions in 100% DMSO to generate 10-12 concentrations. This method ensures a consistent percentage of DMSO in each final reaction.
-
Set Up Controls: On the microplate, designate wells for:
-
100% Activity Control (No Inhibitor): Add DMSO vehicle instead of the inhibitor solution.
-
0% Activity Control (Background): Add assay buffer instead of the enzyme solution.
-
-
Plate Inhibitor/Vehicle: Add a small, equal volume (e.g., 1 µL) of each inhibitor dilution and the DMSO vehicle to the appropriate wells.
-
Add Enzyme and Buffer: Add the assay buffer and the enzyme solution to all wells (except the 0% activity control) and briefly incubate (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate solution to all wells to start the reaction. The final substrate concentration should be at or near its Km value.
-
Measure Activity: Immediately place the plate in a microplate reader and measure the reaction rate under the pre-determined initial velocity conditions.
-
Data Analysis: a. Subtract the average background reading (0% activity) from all other readings. b. Normalize the data by expressing the rate in each inhibitor well as a percentage of the average 100% activity control. c. Plot the % Activity (Y-axis) against the logarithm of the inhibitor concentration (X-axis). d. Fit the data using a four-parameter logistic non-linear regression model to determine the IC50 value.[11]
Table 2: Example IC50 Determination Data
| [Pyrazole] (µM) | log[Pyrazole] | Avg. Rate (Abs/min) | % Activity |
| 0 (Vehicle) | N/A | 0.150 | 100.0 |
| 0.01 | -2.00 | 0.145 | 96.7 |
| 0.1 | -1.00 | 0.125 | 83.3 |
| 1 | 0.00 | 0.078 | 52.0 |
| 10 | 1.00 | 0.025 | 16.7 |
| 100 | 2.00 | 0.005 | 3.3 |
Part 4: Determining the Mechanism of Inhibition (Ki)
While the IC50 value is a useful measure of potency, it is dependent on the assay conditions (especially substrate concentration).[13] The inhibition constant (Ki), however, is a true dissociation constant for the enzyme-inhibitor complex and is independent of substrate concentration.[13] Determining the Ki also elucidates the mechanism of inhibition (e.g., competitive, non-competitive).
Rationale: By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, one can determine how the inhibitor affects the enzyme's Km and Vmax. This pattern reveals the binding mechanism.
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Km, but Vmax remains unchanged. Pyrazole is a known competitive inhibitor of alcohol dehydrogenase with respect to the alcohol substrate.[14][15][16]
-
Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site. This reduces the apparent Vmax, but Km remains unchanged.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both the apparent Vmax and the apparent Km.
-
Mixed Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex, but with different affinities. Both apparent Vmax and Km are affected.
Caption: Simplified diagrams of enzyme (E) and pyrazole inhibitor (I) interactions.
Protocol 3: Determining Ki and Mechanism of Inhibition
Procedure:
-
Experimental Setup: This experiment is set up as a matrix. You will run a full substrate saturation curve (as used for Km determination) at several different fixed concentrations of the pyrazole inhibitor. Choose inhibitor concentrations that give approximately 20%, 50%, and 80% inhibition (based on the IC50 value), plus a 0% inhibition control (vehicle only).
-
Data Collection: For each inhibitor concentration, measure the initial reaction velocity (v₀) across a range of substrate concentrations.
-
Data Analysis:
-
Michaelis-Menten Plot: Plot v₀ versus [Substrate] for each inhibitor concentration. This will give a series of hyperbolic curves.
-
Lineweaver-Burk Plot: For a clearer visual diagnosis of the inhibition mechanism, transform the data by plotting 1/v₀ (Y-axis) versus 1/[Substrate] (X-axis).
-
Competitive: Lines will intersect on the Y-axis.
-
Non-competitive: Lines will intersect on the X-axis.
-
Uncompetitive: Lines will be parallel.
-
-
Ki Calculation: While Lineweaver-Burk plots are useful for visualization, the Ki should be calculated by fitting the raw (v₀ vs. [Substrate]) data directly to the appropriate inhibition model equation using non-linear regression software. This avoids the data distortion inherent in the double reciprocal plot.
-
Conclusion
The successful execution of enzyme inhibition studies with pyrazole compounds requires a systematic and rigorous approach. By first ensuring the solubility and stability of the test compounds, researchers can avoid common experimental artifacts. A well-characterized enzymatic assay, operating under initial velocity conditions, provides the necessary foundation for generating reliable data. The determination of IC50 provides a crucial measure of potency, while full kinetic analysis to determine Ki and the mechanism of action yields a deeper understanding of the inhibitor's biochemical function. Adherence to these detailed protocols will enable researchers to generate high-quality, reproducible data essential for advancing the preclinical development of promising pyrazole-based therapeutic agents.
References
-
Title: Pyrazole inhibition and kinetic studies of ethanol and retinol oxidation catalyzed by rat liver alcohol dehydrogenase. Source: SciSpace URL: [Link]
-
Title: Enzyme Kinetic Assay Source: Creative Biogene URL: [Link]
-
Title: The Experimental Techniques and Practical Applications of Enzyme Kinetics Source: Longdom Publishing S.L URL: [Link]
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Springer URL: [Link]
-
Title: Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds Source: ResearchGate URL: [Link]
-
Title: Enzyme Kinetics Considerations Source: Scientist Live URL: [Link]
-
Title: Kinetics of pyrazole inhibition. Competitive inhibition plot for... Source: ResearchGate URL: [Link]
-
Title: Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity Source: MDPI URL: [Link]
-
Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI URL: [Link]
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Science URL: [Link]
-
Title: Take advantage of time in your experiments: a guide to simple, informative kinetics assays Source: Molecular Biology of the Cell URL: [Link]
-
Title: Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase Source: ResearchGate URL: [Link]
-
Title: Pyrazole - Solubility of Things Source: Solubility of Things URL: [Link]
-
Title: Basics of Enzymatic Assays for HTS Source: NCBI Bookshelf URL: [Link]
-
Title: Current Development of Pyrazole–Azole Hybrids With Anticancer Potential Source: ResearchGate URL: [Link]
-
Title: Use of a competitive inhibitor in a kinetic enzymatic method for measuring ethanol in serum Source: Clinical Chemistry URL: [Link]
-
Title: Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells Source: PMC - PubMed Central URL: [Link]
-
Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central URL: [Link]
-
Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL: [Link]
-
Title: Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors Source: PMC - NIH URL: [Link]
-
Title: Pyrazolines as potential anti-Alzheimer's agents: DFT, molecular docking, enzyme inhibition and pharmacokinetic studies Source: RSC Publishing URL: [Link]
-
Title: Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors Source: Taylor & Francis Online URL: [Link]
-
Title: Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. Source: SciSpace URL: [Link]
-
Title: Comparability of Mixed IC50 Data – A Statistical Analysis Source: PMC - PubMed Central URL: [Link]
-
Title: Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids Source: ACS Omega URL: [Link]
-
Title: IC50 Determination Source: edX URL: [Link]
-
Title: Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis Source: Semantic Scholar URL: [Link]
-
Title: (a) IC50 values for novel pyrazoline derivatives (P1–7) against hCA I... Source: ResearchGate URL: [Link]
-
Title: Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents Source: PubMed URL: [Link]
-
Title: A Comprehensive Review on Pyrazole and It's Pharmacological Properties Source: IJRASET URL: [Link]
-
Title: The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition Source: MDPI URL: [Link]
-
Title: Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis Source: PMC - NIH URL: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scientistlive.com [scientistlive.com]
- 13. courses.edx.org [courses.edx.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
Application Note: High-Throughput Quantification of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic Acid for In Vitro Pharmacological Studies
Abstract
This application note provides a comprehensive guide with detailed protocols for the quantitative analysis of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid in typical in vitro experimental matrices. This pyrazole derivative is a key building block for developing novel therapeutic agents, particularly those targeting enzyme-driven pathways.[1] Accurate quantification is therefore critical for establishing dose-response relationships, determining enzyme kinetic parameters like IC₅₀ or Kᵢ, and assessing compound stability.[2][3] We present two robust, validated analytical methods: a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection suitable for routine analysis and higher concentration ranges, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for low-level quantification in complex biological matrices. The protocols are designed in accordance with international validation standards, ensuring data integrity and reproducibility for researchers in drug discovery and development.[4][5][6]
Introduction and Analytical Strategy
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is an organic compound frequently employed in medicinal chemistry as a scaffold for synthesizing potential enzyme inhibitors and other bioactive molecules.[1] Its efficacy in in vitro systems, such as enzyme activity assays or cell-based models, must be quantified to understand its pharmacological profile.[7][8]
The selection of an analytical method is dictated by the specific requirements of the experiment, including the expected analyte concentration, the complexity of the sample matrix, and the required throughput.
-
RP-HPLC with UV Detection: This technique is ideal for quantifying the compound in simpler matrices (e.g., buffer solutions, chemical reactions) and at concentrations typically in the micromolar (µM) range or higher. The molecule's aromatic rings provide a strong chromophore for reliable UV detection.[9][10]
-
LC-MS/MS: This is the gold standard for bioanalysis. Its superior sensitivity (nanomolar (nM) to picomolar (pM) range) and selectivity make it essential for complex matrices like cell lysates or culture media, where endogenous components can interfere with UV-based methods.[9][11][12]
This guide provides the foundational protocols for both methods, followed by a universal validation protocol to ensure the chosen method is fit for its intended purpose, adhering to the principles outlined in the ICH Q2(R1) guidelines.[4][13][14]
Physicochemical Properties of the Analyte
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁FN₂O₂ | [1] |
| Molecular Weight | 234.23 g/mol | [1] |
| Appearance | White needles | [1] |
| Melting Point | 192-198 °C | [1] |
| Key Structural Features | Carboxylic acid, Pyrazole ring, Fluorophenyl ring | N/A |
General Laboratory Procedures & Reagents
2.1. Safety Precautions Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. All handling of organic solvents should be performed in a well-ventilated fume hood.
2.2. Reagents & Materials
-
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid reference standard (≥98% purity)
-
HPLC-grade or LC-MS grade Acetonitrile (ACN) and Methanol (MeOH)
-
Formic acid (FA), LC-MS grade
-
Dimethyl sulfoxide (DMSO), ACS grade or higher
-
Ultrapure water (18.2 MΩ·cm)
-
Microcentrifuge tubes, HPLC vials with inserts
2.3. Preparation of Stock and Working Solutions The causality behind preparing a high-concentration stock in an organic solvent like DMSO is to ensure complete dissolution and stability. Subsequent dilutions into an aqueous/organic mixture matching the mobile phase are critical to prevent analyte precipitation upon injection and to ensure good chromatographic peak shape.
-
Primary Stock Solution (10 mM): Accurately weigh 2.34 mg of the reference standard and dissolve it in 1.0 mL of DMSO. Vortex thoroughly to ensure complete dissolution. Store at -20°C.
-
Working Stock Solution (1 mM): Dilute 100 µL of the 10 mM primary stock with 900 µL of 50:50 (v/v) ACN:Water.
-
Calibration Standards & Quality Controls (QCs): Prepare calibration standards and QC samples by serial dilution of the working stock solution into the same matrix as the samples to be analyzed (e.g., enzyme assay buffer, cell lysate). This practice, known as matrix-matching, is crucial as it accounts for potential matrix effects that can suppress or enhance analytical signals, thereby ensuring accuracy.
Method 1: RP-HPLC with UV Detection
This method is well-suited for routine analysis where analyte concentrations are expected to be above ~0.5 µM.
3.1. Sample Preparation: Protein Precipitation For in vitro samples containing proteins (e.g., enzymes, cell lysates), protein removal is a mandatory first step to prevent column fouling and interference. Acetonitrile is an effective precipitating agent.
Caption: Protein precipitation workflow for HPLC sample cleanup.
3.2. HPLC Instrumentation and Conditions The choice of a C18 column is based on the compound's hydrophobicity, while the acidic mobile phase (0.1% Formic Acid) ensures that the carboxylic acid moiety is protonated (non-ionized), leading to better retention and symmetrical peak shape on a reverse-phase column.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard quaternary pump system with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | General purpose reverse-phase column |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier for peak shape |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent |
| Gradient | 0-1 min: 30% B, 1-8 min: 30-90% B, 8-9 min: 90% B, 9-10 min: 90-30% B, 10-15 min: 30% B | Gradient elution for good separation and washout |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate |
| Column Temp. | 30 °C | Ensures reproducible retention times |
| Injection Vol. | 10 µL | Standard volume |
| UV Wavelength | 254 nm | Strong absorbance expected from aromatic rings |
3.3. Protocol for Quantification
-
Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.
-
Construct a calibration curve by injecting the prepared calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µM).
-
Inject the prepared unknown samples and QC samples.
-
Integrate the peak area corresponding to the analyte's retention time.
-
Quantify the unknown samples by interpolating their peak areas against the linear regression of the calibration curve.
Method 2: LC-MS/MS
This method is required for high sensitivity (nM range) and is essential when dealing with complex biological matrices.
4.1. Principle LC-MS/MS combines the separation power of HPLC with the sensitive and highly specific detection of tandem mass spectrometry. The instrument is set to monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), virtually eliminating background noise and matrix interference.
4.2. LC-MS/MS Instrumentation and Conditions Negative ion mode (ESI-) is chosen because the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion, providing a strong signal. The MRM transitions are determined by infusing a standard solution and identifying the most stable and abundant fragment ions.
Liquid Chromatography | Parameter | Recommended Setting | | :--- | :--- | | LC System | Shimadzu Nexera or Waters Acquity UPLC | High-performance system for sharp peaks | | Column | C18, 2.1 x 50 mm, 1.8 µm particle size | UPLC column for faster analysis and better resolution | | Mobile Phase A | 0.1% Formic Acid in Water | | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | | Gradient | 0-0.5 min: 10% B, 0.5-3 min: 10-95% B, 3-4 min: 95% B, 4-4.1 min: 95-10% B, 4.1-5 min: 10% B | Fast gradient suitable for UPLC | | Flow Rate | 0.4 mL/min | Typical for 2.1 mm ID columns | | Column Temp. | 40 °C | | | Injection Vol. | 5 µL | |
Tandem Mass Spectrometry | Parameter | Recommended Setting | | :--- | :--- | | MS System | Sciex 6500+ or Waters Xevo TQ-S | High-sensitivity triple quadrupole MS | | Ionization Mode | Electrospray Ionization (ESI), Negative | Optimal for carboxylic acids | | Precursor Ion (Q1) | m/z 233.1 | [M-H]⁻ for C₁₂H₁₁FN₂O₂ | | Product Ions (Q3) | m/z 189.1 (Quantifier), m/z 109.0 (Qualifier) | Representative fragments (To be optimized) | | Key Voltages | To be optimized on the specific instrument | e.g., Collision Energy (CE), Declustering Potential (DP) |
4.3. Protocol for Quantification The protocol is analogous to the HPLC method, but with a different calibration range (e.g., 1, 5, 10, 50, 100, 500 nM) and using specialized software (e.g., Analyst®, MassLynx) for data acquisition and processing.
Analytical Method Validation Protocol (ICH Q2(R1))
A validation protocol must be executed to provide documented evidence that the chosen analytical method is suitable for its intended purpose.[15][16] The following steps form a self-validating system rooted in FDA and ICH guidelines.[5][17][18]
Caption: Workflow for analytical method validation.
5.1. System Suitability Before any validation run, system suitability is assessed by injecting a standard solution (e.g., a mid-point calibrator) five times. This ensures the analytical system is performing correctly on the day of analysis.
5.2. Validation Parameters & Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank matrix, matrix spiked with analyte, and matrix spiked with potentially interfering compounds (if any). | No interfering peaks at the retention time of the analyte in the blank matrix. |
| Linearity | Analyze a calibration curve with at least 5 concentration levels, prepared on 3 different days. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The concentration range over which the method is linear, accurate, and precise. | Defined by the linearity experiment. |
| Accuracy | Analyze QC samples at 3 concentrations (low, mid, high) against a calibration curve (n=5 at each level). | Mean recovery should be within 85-115% of the nominal value (or 80-120% at LLOQ). |
| Precision | Repeatability: Analyze QC samples (n=5) in a single run. Intermediate: Analyze QC samples on 3 different days by different analysts. | Relative Standard Deviation (RSD) ≤ 15% (or ≤ 20% at LLOQ). |
| Limit of Quantitation (LOQ) | The lowest standard on the calibration curve that meets the accuracy and precision criteria. | S/N ratio > 10; Accuracy & Precision criteria met. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio (S/N) of 3. | S/N ratio ≥ 3. |
| Robustness | Intentionally vary method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1, flow rate ±5%). | No significant impact on analytical results (RSD of results < specified limit). |
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Analytical Method Valid
- ICH and FDA Guidelines for Analytical Method Valid
- Q2(R2) Validation of Analytical Procedures. U.S.
- Activity Measurement of Inhibitors in Structure-Based Design.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.
- 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Chem-Impex.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
- Small Molecule Inhibitors Selection Guide. Biomol GmbH.
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
- In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1.
- In vitro analysis of small-molecule inhibitors.
- How do I verify the inhibition of an intracellular enzime by small inorganic molecules in vitro?
- Development and Validation of Analytical Methods for Pharmaceuticals. IntechOpen.
- LC-MS/MS chromatogram of carboxylic acids derivatized with...
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. MDPI.
- 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid. AK Scientific, Inc..
- 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid synthesis. Sigma-Aldrich.
- Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
- Simultaneous determination of rabeprazole enantiomers and their four metabolites after intravenous administration in beagle dogs by a stereoselective HPLC-MS/MS method and its application to pharmacokinetic study. Analytical Methods.
- Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Current Pharmaceutical Analysis.
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ACS Omega.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Activity Measurement of Inhibitors in Structure-Based Design [creative-enzymes.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. omicsonline.org [omicsonline.org]
- 10. ijcpa.in [ijcpa.in]
- 11. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. fda.gov [fda.gov]
- 14. starodub.nl [starodub.nl]
- 15. fda.gov [fda.gov]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 18. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
Application Notes and Protocols for the Development of Novel Fungicides from Pyrazole Carboxylic Acids
Introduction: The Significance of Pyrazole Carboxamide Fungicides in Modern Agriculture
The global demand for food security necessitates robust strategies for crop protection, where fungal pathogens pose a significant and persistent threat to agricultural productivity. Pyrazole carboxamide derivatives have emerged as a critically important class of fungicides, demonstrating high efficacy against a broad spectrum of plant diseases.[1] These compounds represent a major advancement in fungicidal chemistry, primarily due to their specific mode of action as succinate dehydrogenase inhibitors (SDHIs).[2][3]
The succinate dehydrogenase (SDH) enzyme is a vital component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, playing a crucial role in cellular respiration.[3][4] By inhibiting this enzyme, pyrazole carboxamide fungicides effectively disrupt the energy production of pathogenic fungi, leading to their demise.[3] This targeted mechanism of action, coupled with their high potency, has led to the successful commercialization of several pyrazole carboxamide fungicides, including Bixafen, Penthiopyrad, and Fluxapyroxad.[5]
The development of novel fungicides from pyrazole carboxylic acids is a dynamic area of research, driven by the need to overcome fungicide resistance and to create more effective and environmentally benign crop protection solutions.[1][6] This guide provides a comprehensive overview of the key stages in the discovery and development of novel pyrazole carboxamide fungicides, from rational design and synthesis to in vitro and in vivo evaluation. The protocols and insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to advance this important field.
Part 1: Rational Design and Synthesis of Novel Pyrazole Carboxamide Derivatives
The journey to a novel fungicide begins with the rational design and synthesis of new chemical entities. Structure-activity relationship (SAR) studies are paramount in this phase, guiding the modification of the pyrazole carboxamide scaffold to enhance fungicidal activity and optimize physicochemical properties.[7][8]
Core Scaffold and Key Structural Modifications
The general structure of a pyrazole carboxamide fungicide consists of a pyrazole ring linked via a carboxamide bridge to an aromatic or heterocyclic moiety. SAR studies have revealed that the nature and substitution pattern of each of these components significantly influence the compound's fungicidal potency and spectrum of activity.[7][9]
Key Structural Considerations for Design:
-
Pyrazole Ring Substitution: The substituents on the pyrazole ring, particularly at the N1, C3, and C5 positions, can modulate the compound's binding affinity to the SDH enzyme. For instance, the presence of a methyl group at the N1 position and a difluoromethyl group at the C3 position is a common feature in several commercial SDHI fungicides.[5]
-
Amide Bridge: The amide linkage is a critical pharmacophore, and its conformation plays a key role in the molecule's interaction with the target enzyme.
-
Amine Moiety (R2): The nature of the amine component is a primary determinant of the fungicide's spectrum of activity and physical properties. A wide variety of aromatic and heterocyclic amines have been explored to optimize performance against specific fungal pathogens.[10][11]
Synthetic Strategy: A Step-by-Step Protocol
The synthesis of pyrazole carboxamides typically follows a convergent approach, involving the preparation of a pyrazole carboxylic acid intermediate followed by its coupling with a suitable amine.[10][12]
Protocol 1: Synthesis of a Model Pyrazole Carboxamide
This protocol outlines the synthesis of a generic N-aryl-pyrazole-4-carboxamide.
Step 1: Synthesis of the Pyrazole-4-carboxylic Acid Chloride
-
To a solution of the corresponding pyrazole-4-carboxylic acid in an anhydrous solvent (e.g., toluene or dichloromethane), add thionyl chloride (SOCl₂) in excess (typically 2-3 equivalents).[5][10]
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride, which is often used in the next step without further purification.[12]
Step 2: Amide Coupling Reaction
-
Dissolve the desired aniline derivative in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Add a base, such as triethylamine (TEA) or pyridine, to the solution to act as an acid scavenger.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of the pyrazole-4-carbonyl chloride (from Step 1) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure pyrazole carboxamide derivative.
Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and elemental analysis.[10][11]
Diagram 1: General Synthetic Workflow for Pyrazole Carboxamides
A generalized workflow for the synthesis of pyrazole carboxamide fungicides.
Part 2: In Vitro Antifungal Activity Screening
The initial evaluation of newly synthesized compounds involves in vitro screening against a panel of target fungal pathogens. These assays provide crucial data on the intrinsic antifungal activity of the compounds and are essential for identifying promising candidates for further development.[13][14]
Mycelial Growth Inhibition Assay
This is a primary screening method used to determine the effect of a compound on the vegetative growth of filamentous fungi.[10]
Protocol 2: Mycelial Growth Inhibition Assay
-
Preparation of Test Compound Stock Solutions: Dissolve the synthesized pyrazole carboxamide derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution of high concentration (e.g., 10 mg/mL).
-
Preparation of Fungal Cultures: Culture the target fungal pathogens (e.g., Rhizoctonia solani, Alternaria solani, Fusarium oxysporum) on a suitable solid medium, such as Potato Dextrose Agar (PDA), at an appropriate temperature (typically 25-28°C) until the mycelia cover the plate.[11]
-
Poisoned Food Technique:
-
Prepare PDA medium and autoclave.
-
Cool the medium to approximately 45-50°C.
-
Add the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a control plate with the same concentration of DMSO as the test plates.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, cut a mycelial disc (e.g., 5 mm in diameter) from the edge of an actively growing fungal culture.
-
Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).
-
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
Determine the EC₅₀ (Effective Concentration 50) value, which is the concentration of the compound that inhibits 50% of the mycelial growth, by probit analysis of the dose-response data.[10]
-
Table 1: Example Data from a Primary Mycelial Growth Inhibition Screen
| Compound ID | Concentration (µg/mL) | Mycelial Growth Inhibition (%) against R. solani | EC₅₀ (µg/mL) |
| PC-01 | 50 | 95.2 | 2.5 |
| PC-02 | 50 | 88.7 | 5.1 |
| PC-03 | 50 | 45.3 | >50 |
| Boscalid | 50 | 98.1 | 1.8 |
| Control | 0 | 0 | - |
Broth Microdilution Assay for MIC and MFC Determination
For yeast and some filamentous fungi, a broth microdilution assay is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[13][14][15]
Protocol 3: Broth Microdilution Assay
-
Preparation of Fungal Inoculum:
-
For yeasts (e.g., Candida albicans), grow the culture in a suitable broth (e.g., Sabouraud Dextrose Broth) and adjust the cell density to a 0.5 McFarland standard, then dilute to the final required concentration (e.g., 1-5 x 10³ CFU/mL) in RPMI-1640 medium.[13][15]
-
For filamentous fungi (e.g., Aspergillus fumigatus), prepare a spore suspension and adjust the concentration to 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.[14]
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of concentrations.
-
Include a positive control (a known antifungal agent) and a negative control (no compound).
-
-
Inoculation and Incubation: Add the prepared fungal inoculum to each well. Incubate the plates at 35°C for 24-48 hours.[15]
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the control.[14]
-
MFC Determination: To determine the MFC, aliquot a small volume from the wells showing no visible growth and plate it onto a drug-free agar medium. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.[14]
Diagram 2: Workflow for In Vitro Antifungal Screening
A streamlined process for the in vitro evaluation of novel fungicidal compounds.
Part 3: In Vivo Evaluation on Plant Models
Promising candidates from in vitro screening must be evaluated in vivo to assess their efficacy in a more complex biological system.[11][16] These studies are crucial for determining a compound's ability to control disease on a host plant.
Protective and Curative Activity Assays
In vivo assays are designed to evaluate a compound's ability to protect a plant from infection (protective activity) and to inhibit disease development after infection has occurred (curative activity).
Protocol 4: In Vivo Pot Test on a Model Plant System (e.g., Tomato against Alternaria solani)
-
Plant Cultivation: Grow healthy tomato seedlings in pots in a greenhouse to the 3-4 true leaf stage.
-
Preparation of Fungal Inoculum: Prepare a spore suspension of Alternaria solani from a sporulating culture and adjust the concentration to a predetermined level (e.g., 1 x 10⁵ spores/mL).
-
Compound Application:
-
Prepare aqueous formulations of the test compounds at various concentrations (e.g., 50, 100, 200 mg/L) with a small amount of a surfactant (e.g., Tween-20) to ensure even coverage.
-
For Protective Activity: Spray the tomato seedlings with the compound formulations until runoff. Allow the plants to dry for 24 hours. Then, inoculate the plants by spraying them with the fungal spore suspension.
-
For Curative Activity: Inoculate the tomato seedlings with the fungal spore suspension first. After 24 hours, spray the plants with the compound formulations.
-
-
Incubation: Place the treated and inoculated plants in a growth chamber with high humidity (>90%) and a suitable temperature (e.g., 25°C) for 3-5 days to allow for disease development.
-
Disease Assessment:
-
Visually assess the disease severity on the leaves using a disease rating scale (e.g., 0 = no symptoms, 1 = <10% leaf area affected, ..., 5 = >75% leaf area affected).
-
Calculate the percent disease control for each treatment relative to the untreated, inoculated control plants.
-
Table 2: Example Data from an In Vivo Protective Activity Assay
| Treatment | Concentration (mg/L) | Disease Severity Index | Percent Disease Control |
| PC-01 | 100 | 1.2 | 82.1 |
| Boscalid | 100 | 0.9 | 86.6 |
| Untreated Control | - | 6.7 | 0 |
Part 4: Mechanism of Action Studies
While pyrazole carboxamides are known to target the SDH enzyme, it is important to confirm this mode of action for novel derivatives.[17][18]
SDH Enzyme Activity Assay
An in vitro enzyme assay can be performed to directly measure the inhibitory effect of the compounds on the SDH enzyme.
Protocol 5: SDH Enzyme Activity Assay (Conceptual Outline)
-
Isolation of Mitochondria: Isolate mitochondria from the target fungus.
-
Enzyme Reaction:
-
Set up a reaction mixture containing the isolated mitochondria, a substrate for the SDH enzyme (succinate), and an electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).
-
Add the test compounds at various concentrations.
-
-
Measurement of Activity: Monitor the reduction of the electron acceptor over time spectrophotometrically. The rate of reduction is proportional to the SDH enzyme activity.
-
Data Analysis: Calculate the IC₅₀ (Inhibitory Concentration 50) value, which is the concentration of the compound that inhibits 50% of the SDH enzyme activity.[19]
Diagram 3: Mechanism of Action of Pyrazole Carboxamide Fungicides
Inhibition of Complex II (SDH) by pyrazole carboxamides disrupts the electron transport chain and ATP synthesis.
Conclusion and Future Directions
The development of novel fungicides from pyrazole carboxylic acids is a multifaceted process that integrates rational design, synthetic chemistry, and rigorous biological evaluation. The protocols and methodologies outlined in this guide provide a robust framework for researchers to systematically discover and optimize new pyrazole carboxamide fungicides. Future research in this area will likely focus on several key aspects:
-
Combating Resistance: Designing novel pyrazole carboxamides that are effective against fungal strains that have developed resistance to existing SDHIs.
-
Expanding the Spectrum of Activity: Discovering new derivatives with efficacy against a broader range of fungal pathogens, including oomycetes.[6]
-
Improving Environmental Profile: Developing fungicides with enhanced biodegradability and reduced off-target effects.
-
Synergistic Combinations: Investigating the use of novel pyrazole carboxamides in combination with other fungicides with different modes of action to enhance efficacy and manage resistance.
By leveraging the principles of medicinal chemistry and plant pathology, the continued exploration of the pyrazole carboxamide scaffold holds immense promise for the development of the next generation of fungicides to safeguard global food production.
References
-
Huppatz, J. L., Phillips, J. N., & Witrzens, B. (n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1).
-
Li, Y., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383–4394.
-
Bénit, P., et al. (2023). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. Environment International, 180, 108219.
-
Zhang, Y., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science.
-
ANSES. (n.d.). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal.
-
Wang, X., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(9), 1163.
-
Beresford, R. M., et al. (n.d.). Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy. New Zealand Plant Protection Society.
-
Li, M., et al. (2022). Succinate dehydrogenase inhibitor fungicides and the modifications on the bridge. Pest Management Science, 78(1), 8-18.
-
BenchChem. (2025). Application Notes and Protocols: In Vitro Antifungal Activity Assays for Novel Compounds.
-
Huppatz, J. L., Phillips, J. N., & Witrzens, B. (1984). Structure-Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1), 45-50.
-
Sun, N., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(41), 11523-11534.
-
ResearchGate. (2025). Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery.
-
Sun, N., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(41), 11523-11534.
-
de S. E. de Souza, L., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE (Journal of Visualized Experiments), (132), e56685.
-
Zhang, J., et al. (2021). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(4), 2379-2388.
-
ResearchGate. (2025). Structure-activity relationship of carboxin-related carboxamides as fungicide.
-
BenchChem. (2025). Application Notes and Protocols for Testing the Antifungal Activity of Methyl 3,4-dimethoxycinnamate.
-
Upadhyay, A. (2024). AOAC 955.17: A Guide to Assess Fungicidal Activity of a Disinfectant.
-
Sun, N., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Semantic Scholar.
-
da Silva, F. M., et al. (2021). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society, 32(1), 164-172.
-
Wang, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
-
Microbe Investigations. (n.d.). Fungicidal & Yeasticidal Testing.
-
Li, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3410.
-
Wu, W., et al. (2023). Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Journal of Agricultural and Food Chemistry, 71(4), 1895-1905.
-
Gümüş, M., et al. (2015). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Medicinal Chemistry Research, 24(1), 355-368.
-
Klepser, M. E., et al. (2000). Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization. Clinical Microbiology Reviews, 13(2), 320-341.
-
Semantic Scholar. (n.d.). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives.
-
Chen, Y., et al. (2024). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry.
-
Armour, C., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy.
-
Petrović, M., et al. (2021). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Agronomy, 11(8), 1616.
-
Lalita, L., & Ahir, R. R. (2018). In-vivo evaluation of different fungicides, plant extracts, bio-control agents and organics amendments for management of dry root rot of chickpea caused by Macrophomina phaseolina. Legume Research, 43(1), 140-145.
-
ResearchGate. (2025). In Vivo Evaluation of Fungicides for the Management of Late Blight of Tomato.
-
Kumar, S., et al. (2019). In vivo evaluation of bio agents botanical and fungicides against Fusarium oxysporum f. sp. basilica. Journal of Pharmacognosy and Phytochemistry, 8(6), 1845-1848.
-
ResearchGate. (2025). Synthetic Pyrazole Derivatives as Growth Inhibitors of Some Phytopathogenic Fungi.
-
Gligorijevic, V., et al. (2023). Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products. JoVE (Journal of Visualized Experiments).
-
Li, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6303.
-
Rana, M. (2020). In vivo evaluation of fungicides and biocontrol agents against anthracnose of Sorghum. PLANT CELL BIOTECHNOLOGY AND MOLECULAR BIOLOGY, 21(59 & 60), 8-14.
-
Vila, T., et al. (2019). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Journal of Fungi, 5(2), 48.
-
Ansari, M., et al. (2025). In vitro and In-vivo Evaluation of Different Fungicides against Alternaria brassicae Causing Alternaria Blight Disease of Mustard. International Journal of Plant & Soil Science.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nzpps.org [nzpps.org]
- 3. researchgate.net [researchgate.net]
- 4. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 16. In-vivo evaluation of different fungicides, plant extracts, bio-control agents and organics amendments for management of dry root rot of chickpea caused by Macrophomina phaseolina [arccjournals.com]
- 17. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Throughput Screening of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic Acid Analogs for Kinase Inhibition
Introduction: The Therapeutic Potential of Pyrazole Carboxylic Acids
The 1H-pyrazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] Analogs have demonstrated significant potential as anti-inflammatory, anti-cancer, and analgesic agents.[2][3] Specifically, the substituent pattern of the core molecule, such as the 1-(4-fluorobenzyl) group, can enhance biological activity, making this class of compounds a fertile ground for drug discovery.[3]
Protein kinases are a major class of drug targets, particularly in oncology and immunology, and their dysregulation is a hallmark of many diseases.[4] Given the established anti-proliferative and anti-inflammatory properties of pyrazole derivatives, a high-throughput screening (HTS) campaign to identify novel kinase inhibitors within a library of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid analogs is a logical and promising strategy.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and validation of such an HTS campaign. We will detail the development of a robust biochemical assay, the screening workflow, data analysis, and a critical hit validation cascade designed to eliminate artifacts and prioritize true positives for downstream development.
Principle of the High-Throughput Screen: A Luminescence-Based Kinase Assay
The central principle of this HTS campaign is to identify compounds that inhibit the activity of a target protein kinase. For this purpose, a luminescence-based ATP detection assay is an ideal choice. These assays are highly sensitive, have a large dynamic range, and are less susceptible to certain types of interference (e.g., light scattering or autofluorescence from compounds) that can plague fluorescence-based methods.[7]
The workflow is based on quantifying the amount of adenosine triphosphate (ATP) remaining in solution after a kinase-catalyzed phosphorylation reaction. The kinase transfers a phosphate group from ATP to a substrate, producing adenosine diphosphate (ADP). In the presence of an inhibitor, kinase activity is reduced, and consequently, more ATP remains. A luciferase enzyme is then added, which utilizes the remaining ATP to produce a luminescent signal.
Therefore, the signal intensity is directly proportional to the amount of remaining ATP and inversely proportional to the kinase activity. Potent inhibitors will result in a strong luminescent signal, while inactive compounds will yield a low signal.
Assay Development and Optimization: Building a Robust and Reliable Screen
Before embarking on a full-scale screen of thousands of compounds, the assay must be rigorously developed and optimized in a miniaturized format (typically 384-well plates) to ensure it is robust, reproducible, and cost-effective.[8][9]
3.1. Causality in Assay Design:
-
Miniaturization: Moving from 96-well to 384-well or 1536-well plates significantly reduces the consumption of expensive reagents like the target enzyme and the compound library.[10]
-
Enzyme and Substrate Concentration: The concentrations of the kinase and its substrates (both the protein/peptide substrate and ATP) are critical. They should be optimized to be at or near the Michaelis constant (Km) for ATP. This ensures the assay is sensitive enough to detect competitive inhibitors, which are often the most desirable starting points for drug development.
-
DMSO Tolerance: Library compounds are typically stored in dimethyl sulfoxide (DMSO). The assay must be tested for tolerance to the final concentration of DMSO that will be present during the screen (usually 0.5-1.0%) to ensure the solvent itself does not inhibit or activate the enzyme.[11]
-
Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter that determines the quality and suitability of an HTS assay.[12] It measures the separation between the high signal (negative control, no inhibition) and low signal (positive control, full inhibition). An assay with a Z'-factor greater than 0.5 is considered excellent and suitable for HTS.[8]
Table 1: Example Assay Optimization Parameters
| Parameter | Condition | Rationale | Target Value |
| Plate Format | 384-well, solid white | Minimizes reagent volume and is optimal for luminescence. | N/A |
| Final Assay Volume | 20 µL | Balances reagent savings with liquid handling accuracy. | N/A |
| Kinase Concentration | Titrated (e.g., 1-10 nM) | Use the lowest concentration that gives a robust signal window. | ~EC80 of activity |
| ATP Concentration | Titrated around Km | Ensures sensitivity to competitive inhibitors. | Equal to Km |
| Final DMSO Conc. | 1% | Matches compound library solvent concentration. | No effect on enzyme |
| Z'-Factor | Calculated from controls | Validates assay robustness for HTS. | > 0.5 |
The High-Throughput Screening Workflow
A successful HTS campaign relies on seamless integration of robotics, liquid handlers, and detectors to process thousands of compounds efficiently and reproducibly.[10][13] The workflow is designed to minimize human error and ensure consistency across all plates.
Caption: Automated HTS workflow from compound plating to data analysis.
Data Analysis and Hit Identification
Raw data from the plate reader must be processed to identify "hits"—compounds that exhibit statistically significant inhibition of the target kinase.
5.1. Data Normalization: To account for plate-to-plate or systematic variations, raw luminescence values (RLU) are typically normalized to percent inhibition using the on-plate controls:
-
Negative Control (0% Inhibition): Wells containing enzyme, substrate, and DMSO (no compound). Represents maximum enzyme activity.
-
Positive Control (100% Inhibition): Wells containing enzyme, substrate, and a known, potent inhibitor of the kinase. Represents minimum enzyme activity.
The formula for percent inhibition is: % Inhibition = 100 * (1 - (RLU_sample - RLU_pos_control) / (RLU_neg_control - RLU_pos_control))
5.2. Hit Selection: A common method for hit selection is to use a statistical cutoff based on the standard deviation (SD) of the sample data on each plate.[14] A compound is typically classified as a primary hit if its percent inhibition exceeds a defined threshold, such as the mean inhibition of all test compounds plus three times the standard deviation.
Hit Validation: The Triage Cascade for High-Quality Leads
A primary HTS campaign will inevitably identify numerous false positives.[15] These can be compounds that interfere with the assay technology (e.g., inhibit luciferase) or act through non-specific mechanisms.[16] A rigorous hit validation cascade is essential to eliminate these artifacts and build confidence in the remaining hits before committing resources to more intensive follow-up.[15][17]
Caption: A multi-step cascade to validate primary hits and eliminate artifacts.
Key Validation Steps:
-
Hit Confirmation: Primary hits are re-ordered or re-synthesized to confirm their identity and purity.[18] They are then re-tested in the primary assay to ensure the activity is reproducible.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC50). This step eliminates hits that are not dose-dependent and helps prioritize the most potent compounds.[19][20]
-
Counter-Screens: These assays are designed to identify compounds that interfere with the detection system. For this workflow, a key counter-screen is to test for direct inhibition of the luciferase enzyme.[16]
-
Orthogonal Assays: These assays measure the desired biological activity using a different technology or principle.[15] For a kinase inhibitor, a good orthogonal assay would be a biophysical binding assay, such as Fluorescence Polarization (FP), which directly measures the displacement of a fluorescent tracer from the kinase's active site.[21] This confirms that the compound physically interacts with the target, reducing the likelihood of other artifacts.
-
Structure-Activity Relationship (SAR) Analysis: Hits are clustered by chemical similarity. If multiple analogs with a shared core structure are active, it increases confidence that the activity is specific to that chemical series.[8]
Table 2: Hypothetical Hit Triage Summary
| Stage | # Compounds Entered | # Compounds Passed | Pass Rate | Key Decision Point |
| Primary Screen | 100,000 | 1,500 | 1.5% | Inhibition > 3*SD of mean |
| Hit Confirmation | 1,500 | 1,050 | 70% | Activity confirmed |
| Dose-Response (IC50) | 1,050 | 400 | 38% | IC50 < 10 µM & good curve fit |
| Counter/Orthogonal Screens | 400 | 80 | 20% | No luciferase inhibition; confirmed binding in FP |
| Final Validated Hits | 80 | 80 | 100% | Proceed to Lead Optimization |
Detailed Experimental Protocols
Protocol 1: Primary HTS for Kinase Inhibitors (384-Well Format)
-
Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each compound from the 10 mM DMSO library stock plates into the appropriate wells of a 384-well solid white assay plate. This results in a final compound concentration of 10 µM in a 20 µL assay volume.
-
Control Wells: Add 20 nL of DMSO to wells designated as negative controls (0% inhibition) and 20 nL of a 10 mM stock of a known potent inhibitor (e.g., Staurosporine) to positive control wells.
-
Enzyme/Substrate Addition: Prepare a 2X kinase/substrate mix in appropriate assay buffer containing the pre-determined optimal concentrations of the target kinase, peptide substrate, and ATP.
-
Initiate Reaction: Using a multidrop dispenser, add 10 µL of the 2X kinase/substrate mix to all wells of the assay plate.
-
Incubation: Centrifuge the plates briefly (1 min at 1000 rpm) to mix. Incubate at room temperature for 60 minutes.
-
Signal Development: Add 10 µL of an ATP detection reagent (e.g., Promega Kinase-Glo® Max) to all wells.
-
Readout: Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize. Read the luminescence on a compatible plate reader.
Protocol 2: Dose-Response (IC50) Determination
-
Serial Dilution: For each confirmed hit, create a 10-point, 3-fold serial dilution series in DMSO in a 96-well plate. The typical starting concentration is 10 mM.
-
Compound Plating: Transfer 20 nL from the dilution plate into a 384-well assay plate, creating a final concentration curve typically ranging from 100 µM to 5 nM.
-
Assay Execution: Perform the kinase assay as described in Protocol 1.
-
Data Analysis: Normalize the data to percent inhibition. Fit the resulting concentration-response data to a 4-parameter logistic equation using appropriate software (e.g., GraphPad Prism, Genedata Screener) to determine the IC50 value.[19][22]
Protocol 3: Orthogonal Assay - Fluorescence Polarization (FP) Binding Assay
-
Principle: This assay measures the binding of the compound to the kinase by monitoring the displacement of a fluorescently-labeled ligand (tracer) from the kinase active site. A large kinase-tracer complex tumbles slowly in solution, resulting in high polarization. When an inhibitor compound displaces the tracer, the small, free tracer tumbles rapidly, resulting in low polarization.[21]
-
Reagent Preparation: Prepare solutions of the target kinase and a fluorescently-labeled tracer in FP assay buffer.
-
Assay Execution: a. Plate compounds in a dose-response format into a 384-well black plate. b. Add the target kinase to all wells (except for no-enzyme controls). c. Add the fluorescent tracer to all wells. d. Incubate for 30-60 minutes at room temperature, protected from light.
-
Readout: Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: A decrease in the FP signal in the presence of the compound indicates displacement of the tracer and confirms direct binding to the target kinase. Calculate IC50 values from the resulting dose-response curves.
References
-
Sygnature Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Sygnature Discovery. [Link]
-
Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography. Sygnature Discovery. [Link]
-
Luchini, A., & Sbardella, G. (2015). Hit-to-Lead: Hit Validation and Assessment. Methods in Molecular Biology, 1289, 195–214. [Link]
-
Judson, R. S., Houck, K. A., Martin, M. T., Knudsen, T. B., Thomas, R. S., Sipes, N. S., Shah, I., Wambaugh, J. F., & Crofton, K. M. (2014). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex, 31(3), 313–327. [Link]
-
McPhee, S. (2024). High-Throughput Dose-Response Data Analysis. Medium. [Link]
-
Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ. [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2018). Interpreting and Validating Results from High-Throughput Screening Approaches. National Academies Press. [Link]
-
Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(20), 4673-4678. [Link]
-
Dahlin, J. L., Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265-1290. [Link]
-
Mo, J., et al. (2015). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 10(1), 57-73. [Link]
-
Inglese, J., et al. (2006). Dose-Response Modeling of High-Throughput Screening Data. Journal of Biomolecular Screening, 11(8), 925-937. [Link]
-
Pelz, T., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Bioinformatics, 32(12), 1848-1855. [Link]
-
Harris, G., et al. (2019). Thunor: visualization and analysis of high-throughput dose–response datasets. Nucleic Acids Research, 47(W1), W568-W573. [Link]
-
GEN. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Genetic Engineering & Biotechnology News. [Link]
-
Sygnature Discovery. (n.d.). High Throughput Drug Screening. Sygnature Discovery. [Link]
-
Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]
-
Costa, B., et al. (2022). HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. PLOS ONE, 17(1), e0262484. [Link]
-
Zhang, X. D. (2011). Analysis of High Throughput Screening Assays using Cluster Enrichment. Statistical Applications in Genetics and Molecular Biology, 10(1), Article 3. [Link]
-
Adam, G. C., et al. (2014). Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. Journal of Biomolecular Screening, 19(9), 1332-1341. [Link]
-
Stanbery, L., & Matson, J. S. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Drug Design, Development and Therapy, 11, 2733–2743. [Link]
-
Inglese, J., et al. (2006). Dose-Response Modeling of High-Throughput Screening Data. ResearchGate. [Link]
-
Sharma, G., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4943. [Link]
-
Kang, Y., et al. (2015). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Methods in Molecular Biology, 1271, 379-393. [Link]
-
National Institutes of Health. (2016). High Throughput Screening: Methods and Protocols. [Link]
-
LinkedIn. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. LinkedIn. [Link]
-
BellBrook Labs. (2025). How to Minimize False Positives in ADP Detection. BellBrook Labs. [Link]
-
The Scientist. (2024). An Overview of High Throughput Screening. The Scientist. [Link]
-
Lab Manager. (2022). Using High-Throughput Screening to Rapidly Identify Targets. Lab Manager. [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]
-
Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. [Link]
-
protocols.io. (2019). 16 High Throughput Screening with Fluorescent Probe. protocols.io. [Link]
-
Journal of Pharmaceutical and Medicinal Chemistry. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of Pharmaceutical and Medicinal Chemistry. [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Olivarez, O., et al. (2022). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery, 18(2), 163-176. [Link]
-
Zhang, J., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Current Opinion in Biotechnology, 55, 127-135. [Link]
-
Basavapathruni, A., & Oliff, A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Cold Spring Harbor Perspectives in Biology, 12(10), a039252. [Link]
-
Caprioglio, D., et al. (2021). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 22(19), 10398. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. dovepress.com [dovepress.com]
- 10. An Overview of High Throughput Screening | The Scientist [the-scientist.com]
- 11. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 14. Analysis of High Throughput Screening Assays using Cluster Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. medium.com [medium.com]
- 20. Dose-Response Modeling of High-Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. As a key intermediate in the development of novel therapeutic agents and agrochemicals, optimizing its synthesis for high yield and purity is crucial.[1]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established principles of pyrazole chemistry.
Overview of the Synthetic Pathway
The most common and reliable method for synthesizing 1,3,5-substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2][3] The synthesis of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically follows a two-step sequence:
-
Step 1: Cyclocondensation. Reaction of (4-fluorobenzyl)hydrazine with an ethyl 2,4-dioxovalerate equivalent to form the intermediate, ethyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate.
-
Step 2: Saponification. Hydrolysis of the ethyl ester intermediate under basic conditions to yield the final carboxylic acid product.
The following diagram outlines this synthetic workflow.
Caption: Competing pathways leading to isomer formation.
Q4: The reaction is sluggish and does not go to completion, even after prolonged reflux. What can I do?
A4: Incomplete conversion is often due to suboptimal reaction conditions or deactivation of the starting materials.
Troubleshooting Steps:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the limiting reagent. [4]* Catalyst: Ensure a catalytic amount of acid (e.g., 5-10 mol% of glacial acetic acid) is present. If you used the hydrochloride salt of the hydrazine, the initial acidity might be sufficient.
-
Solvent: Ethanol is a common choice. However, a higher boiling point solvent like n-butanol or toluene (with a Dean-Stark trap to remove water) can sometimes drive the reaction to completion.
-
Microwave Synthesis: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for many condensation reactions. [4]
Parameter Standard Condition Alternative Condition Rationale Temperature Reflux in Ethanol (~78 °C) Reflux in n-Butanol (~117 °C) Higher temperature can overcome activation energy barriers. Catalyst Acetic Acid (5-10 mol%) p-Toluenesulfonic acid (1-2 mol%) A stronger acid catalyst may increase the rate of imine formation. | Water Removal | None | Dean-Stark trap (with Toluene) | Removing the water byproduct shifts the equilibrium towards the product. |
Table 1. Recommended adjustments for incomplete cyclocondensation.
Troubleshooting Guide: Step 2 - Ester Hydrolysis
This section addresses common issues encountered during the saponification of the pyrazole ester to the final carboxylic acid.
Q5: My hydrolysis reaction is incomplete, and I recover starting ester after workup. How can I ensure full conversion?
A5: Incomplete hydrolysis is usually a matter of reaction time, temperature, or stoichiometry of the base.
The Chemistry: Saponification is the base-mediated hydrolysis of an ester. It is an equilibrium-driven process that is typically pushed to completion by using an excess of base.
Protocol for Complete Hydrolysis:
-
Dissolve Ester: Dissolve the crude ethyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add Base: Add 2 to 3 molar equivalents of potassium hydroxide (KOH) or sodium hydroxide (NaOH). [5]Using a slight excess ensures the reaction goes to completion.
-
Heat: Heat the mixture to reflux (typically 80-90 °C) for 2-4 hours.
-
Monitor: Follow the disappearance of the starting material by TLC (a simple mobile phase like 30% ethyl acetate in hexanes should show the ester with a high Rf and the carboxylate salt at the baseline).
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
Q6: I have difficulty isolating my product during the acidic workup. It either oils out or forms a very fine precipitate. What is the best isolation procedure?
A6: Isolation of carboxylic acids can be tricky. The goal is to fully protonate the carboxylate salt to induce clean precipitation of the neutral carboxylic acid.
Optimized Isolation Protocol:
-
Wash: After the reaction, and removal of ethanol, wash the aqueous solution containing the carboxylate salt with a non-polar organic solvent like diethyl ether or ethyl acetate. This will remove any non-polar, non-acidic impurities and unreacted starting ester.
-
Cool: Chill the aqueous layer in an ice bath to 0-5 °C. This decreases the solubility of the final product and promotes better crystal formation.
-
Acidify Slowly: While vigorously stirring the cold solution, slowly add 2M hydrochloric acid (HCl) dropwise. [6]Adding the acid too quickly can cause the product to oil out. Monitor the pH with pH paper or a meter, aiming for a final pH of 2-3.
-
Stir and Age: Continue to stir the resulting slurry in the ice bath for at least 30-60 minutes. This "aging" process allows for complete precipitation and can improve the particle size, making filtration easier.
-
Isolate: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, and then with a small amount of a cold, non-polar solvent like hexane to aid in drying.
-
Dry: Dry the product under vacuum.
If the product persists in oiling out, an alternative is to perform an extraction. After acidification, extract the aqueous phase multiple times with ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by recrystallization.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Slideshare. Unit 4 Pyrazole. [Link]
-
Xia, Y. et al. (2007). Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4561. [Link]
-
Zhao, P-S. et al. (2008). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1088. [Link]
- Google Patents. Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Unit 4 Pyrazole | PDF [slideshare.net]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid (Compound FMPA). This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered with this compound in aqueous buffers. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4)?
A1: The limited aqueous solubility of this compound at neutral pH is due to its molecular structure, which contains both a hydrophilic (water-loving) and a significant hydrophobic (water-fearing) region.
-
Hydrophobic Character: The 4-fluorobenzyl group is large and nonpolar, which contributes to a high degree of lipophilicity. This part of the molecule is repelled by water.
-
Carboxylic Acid Group: The pyrazole-5-carboxylic acid moiety is a weak acid. At neutral pH (like 7.4), it is only partially deprotonated to its more soluble carboxylate salt form. The un-ionized form remains significantly less soluble.
-
Crystal Lattice Energy: The compound is a solid with a relatively high melting point (192-198 °C), indicating strong intermolecular forces in its crystal lattice.[1] A significant amount of energy is required to break these interactions before the molecule can be solvated by water.
Essentially, at neutral pH, the molecule's inherent hydrophobicity and strong crystal packing forces outweigh the solubilizing effect of the partially ionized carboxylic acid group.
Table 1: Physicochemical Properties of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid and Related Analogs
| Property | Value / Estimated Value | Implication for Aqueous Solubility | Reference |
| Molecular Formula | C₁₂H₁₁FN₂O₂ | - | [1] |
| Molecular Weight | 234.23 g/mol | - | [1] |
| Melting Point | 192-198 °C | High melting point suggests strong crystal packing, which hinders dissolution. | [1] |
| pKa (estimated) | ~3.5 - 4.5 | As a weak acid, its charge state and solubility are highly pH-dependent. | [2] |
| logP (estimated) | ~2.5 - 3.5 | Indicates a preference for a lipid environment over an aqueous one; suggests low intrinsic water solubility. | [3] |
Q2: What is the most direct and effective first step to improve the solubility of this compound?
A2: The most straightforward initial approach is pH adjustment . Since the compound is a carboxylic acid, its solubility will dramatically increase in a basic environment (pH > pKa).[][5][6] By raising the pH of the buffer, you deprotonate the carboxylic acid group (-COOH) to its much more polar and water-soluble carboxylate anion (-COO⁻).
The relationship is governed by the Henderson-Hasselbalch equation. As a rule of thumb, for complete ionization and optimal solubility, the buffer pH should be at least 2 units above the compound's pKa.[7] Given an estimated pKa of ~3.5-4.5, a buffer pH of ≥ 6.5 will significantly improve solubility, with further increases seen at higher pH values.
Caption: Decision workflow for pH-mediated solubilization.
-
Weigh Compound: Accurately weigh the required amount of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid (MW: 234.23 g/mol ). For 1 mL of a 10 mM stock, you need 2.34 mg.
-
Initial Wetting: Add a small volume of a water-miscible organic solvent like DMSO or ethanol (e.g., 20-50 µL) to wet the powder. This is optional but can help break up aggregates.
-
Basic Solubilization: Add a volume of 0.1 M NaOH dropwise while vortexing until the solid is fully dissolved.
-
Volume Adjustment: Bring the final volume to 1 mL with purified water or your desired buffer.
-
Final pH Check: The resulting stock solution will be basic. When you dilute this into your final, larger volume of experimental buffer, the final pH will likely not shift significantly, but it is best practice to verify.
Q3: Adjusting pH is not an option for my biological assay. What other strategies can I employ?
A3: If your experimental system requires a fixed physiological pH, the next line of strategies involves using formulation excipients such as co-solvents , surfactants , or cyclodextrins .
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9] This makes the environment more favorable for dissolving lipophilic compounds like FMPA.[10][11][12]
Mechanism: Co-solvents disrupt the hydrogen bonding network of water, creating "pockets" that can accommodate the nonpolar fluorobenzyl group of your compound, thereby increasing its solubility.[]
Table 2: Common Co-solvents for In Vitro Experiments
| Co-solvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10% (v/v) | Potent solvent, but can have biological effects. Final concentration in assays should typically be ≤0.5%. |
| Ethanol | 5-20% (v/v) | Less toxic than DMSO but also a less potent solvent. Can affect protein stability at high concentrations. |
| Propylene Glycol (PG) | 5-30% (v/v) | Common in pharmaceutical formulations; generally considered safe for many cell-based assays. |
| Polyethylene Glycol 400 (PEG 400) | 10-40% (v/v) | Higher viscosity; very low toxicity. |
-
Weigh Compound: Accurately weigh the desired amount of FMPA.
-
Dissolve in Co-solvent: Add 100% of your chosen co-solvent (e.g., DMSO) to the solid and vortex or sonicate until fully dissolved to create a high-concentration stock (e.g., 50-100 mM).
-
Dilution: Serially dilute this primary stock into your aqueous experimental buffer. Crucially, add the stock to the buffer (not the other way around) while vortexing to minimize precipitation.
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[13][14][15] These micelles have a hydrophobic core and a hydrophilic shell.
Mechanism: The hydrophobic fluorobenzyl group of FMPA partitions into the hydrophobic core of the micelle, while the polar carboxylic acid group orients towards the aqueous phase. This encapsulation effectively increases the apparent solubility of the compound.[16][17]
Caption: FMPA encapsulated within a surfactant micelle core.
Table 3: Common Non-ionic Surfactants for Solubilization
| Surfactant | Typical Starting Concentration | Notes |
| Polysorbate 20 (Tween® 20) | 0.05 - 1% (w/v) | Commonly used in biological assays; low toxicity. |
| Polysorbate 80 (Tween® 80) | 0.05 - 1% (w/v) | Similar to Tween 20, often used in parenteral formulations. |
| Kolliphor® EL (Cremophor® EL) | 0.1 - 2% (w/v) | Very effective solubilizer but can be associated with biological side effects. |
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate hydrophobic molecules or moieties, forming "inclusion complexes."[20][21]
Mechanism: The fluorobenzyl group of FMPA fits into the hydrophobic cavity of the cyclodextrin, while the overall complex remains water-soluble due to the hydrophilic exterior of the cyclodextrin.[22] This is a powerful method for increasing solubility without using organic co-solvents.[18]
Caption: FMPA forming an inclusion complex with a cyclodextrin.
Commonly used derivatives include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) , which have much higher aqueous solubility than native β-cyclodextrin.[21]
Q4: My compound precipitates out of solution when I dilute my concentrated stock into the final assay buffer. How can I fix this?
A4: This phenomenon, often called "crashing out," occurs when the concentration of the compound in the final buffer exceeds its thermodynamic solubility limit, even for a short time. This is a common issue when diluting a stock made in a strong solvent (like 100% DMSO) into a purely aqueous buffer.[23]
Troubleshooting Steps:
-
Modify the Dilution Process: Add the stock solution to the final buffer slowly and with vigorous vortexing or stirring. This rapid dispersion can sometimes prevent localized supersaturation and subsequent precipitation.
-
Use an Intermediate Dilution Step: Instead of a single large dilution (e.g., 1:1000), perform serial dilutions. For example, dilute the 100% DMSO stock into a buffer containing 10% DMSO first, and then dilute that solution into your final buffer.
-
Lower the Stock Concentration: Prepare a less concentrated primary stock solution. This may require using a combination of methods (e.g., pH adjustment + a small amount of co-solvent).
-
Incorporate a Solubilizer in the Final Buffer: Add a small amount of a surfactant (e.g., 0.1% Tween 20) or cyclodextrin to your final assay buffer. This ensures that as the compound is introduced, a solubilizing agent is immediately present to keep it in solution.
References
- Vertex AI Search Grounding API. (n.d.).
- Gîrleanu, M., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
- ScienceDirect. (n.d.).
- ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Elsevier. (n.d.).
- (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- (2025). Solubilization by surfactants: Significance and symbolism.
- (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- PubMed Central. (n.d.).
- Hyda, Y. (2024).
- (2025). Co-solvent: Significance and symbolism.
- PubMed Central. (n.d.).
- PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- Taylor & Francis Online. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- Chem-Impex. (n.d.). 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid.
- PubMed Central. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC - NIH.
- (2021). CHAPTER 2: Tactics to Improve Solubility Available. Books.
- (n.d.). 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid.
- Benchchem. (2025).
- PubChem. (n.d.). 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
- IJNRD. (2024).
- BOC Sciences. (n.d.).
- (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement.
- (2026). PH adjustment: Significance and symbolism.
- Solubility of Things. (n.d.). Pyrazole.
- World Pharma Today. (n.d.).
- (2021).
- Sigma-Aldrich. (n.d.). 1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid.
- ResearchGate. (2025). (PDF)
- EMA. (2010).
- Human Metabolome Database. (2013). Showing metabocard for 4-Carboxypyrazole (HMDB0060760).
- Chair of Analytical Chemistry. (2025).
- (n.d.).
- CompoundingToday.com. (n.d.).
- PubChem. (n.d.). 4-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid.
- (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
- (n.d.).
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Organic Chemistry Data. (2022).
- PubChem. (n.d.). Pyrazole-4-carboxylic acid.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- (n.d.). The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery.
- Guidechem. (n.d.). 1-(4-chlorobenzyl)-3-methyl-1h-pyrazole-5-carboxylic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | C11H9FN2O2 | CID 6498679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PH adjustment: Significance and symbolism [wisdomlib.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. journal.appconnect.in [journal.appconnect.in]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Co-solvent: Significance and symbolism [wisdomlib.org]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. Solubilization by surfactants: Significance and symbolism [wisdomlib.org]
- 17. asianpharmtech.com [asianpharmtech.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Redirecting [linkinghub.elsevier.com]
- 22. Use of cyclodextrins as excipients in pharmaceutical products: why not in extemporaneous preparations? | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 23. m.youtube.com [m.youtube.com]
troubleshooting inconsistent results in biological assays with 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Welcome to the technical support guide for 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 618070-43-2). This document is intended for researchers, scientists, and drug development professionals utilizing this versatile pyrazole derivative in biological assays.[1][2] As a key building block in the synthesis of novel therapeutic agents, particularly with applications in anti-inflammatory and anti-cancer research, ensuring experimental consistency is paramount.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the compound's properties and handling.
Q1: What is 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid and what are its primary applications?
A1: 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole class.[3][4] Its structure, featuring a fluorobenzyl group, is designed to enhance biological activity, making it a valuable intermediate or building block in medicinal chemistry and agrochemical synthesis.[1] Its primary research applications are in the development of novel anti-inflammatory, analgesic, and anti-cancer agents, as well as in studies related to enzyme inhibition.[1]
Q2: What are the essential physicochemical properties I should be aware of?
A2: Understanding the compound's physical and chemical properties is the first step to preventing inconsistent results. Key properties are summarized in the table below.
| Property | Value | Significance for Assays |
| Molecular Formula | C₁₂H₁₁FN₂O₂ | --- |
| Molecular Weight | 250.23 g/mol | Essential for calculating molar concentrations for stock solutions. |
| Purity | ≥97% (HPLC recommended) | Impurities can cause off-target effects or interfere with assay readouts. Always verify the purity from your supplier.[1] |
| Solubility | Sparingly soluble in aqueous solutions. Soluble in organic solvents like DMSO and ethanol. | This is a critical parameter. Poor solubility is a primary cause of inconsistent results. See Q3 for detailed preparation instructions. |
| Storage | Store at 2-8°C. Protect from light and moisture. | Improper storage can lead to compound degradation, reducing its effective concentration and activity. |
Q3: How do I properly prepare stock and working solutions to avoid precipitation?
A3: This is one of the most critical steps for ensuring reproducibility. Due to its limited aqueous solubility, a standardized solubilization protocol is essential.
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of the compound in a sterile microfuge tube. For 1 mL of a 10 mM stock, you would need 2.5023 mg.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (≥99.9%).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. Gentle warming in a 37°C water bath can aid dissolution, but do not overheat.
-
Visual Inspection: Crucially, visually inspect the solution against a light source to ensure there are no visible particulates or crystals. A clear solution is mandatory.
-
Aliquoting & Storage: Aliquot the stock solution into single-use volumes in tightly sealed, low-retention tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.
Preparation of Working Solutions:
-
Always prepare working solutions fresh for each experiment by performing serial dilutions from the stock.
-
When diluting into aqueous assay media, add the DMSO stock to the media (not the other way around) and mix immediately and thoroughly to prevent precipitation.
-
The final concentration of DMSO in your assay should be kept constant across all wells (including controls) and should typically not exceed 0.5%, as higher concentrations can be cytotoxic or affect enzyme activity.[5]
Section 2: Troubleshooting Guide for Inconsistent Assay Results
This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.
Issue 1: High Variability in IC₅₀/EC₅₀ Values Between Experiments
You run the same assay on different days and get significantly different potency values.
| Potential Cause | Scientific Rationale | Recommended Solution & Validation |
| Compound Instability/Degradation | The compound may be degrading in the stock solution over time or upon exposure to light or repeated freeze-thaw cycles. This reduces the effective concentration of the active compound. | Solution: Prepare fresh working dilutions from a new aliquot of your frozen stock for every experiment. If variability persists, prepare a completely fresh DMSO stock from the powdered compound.[6] Validation: Run a quality control plate using a known standard inhibitor for your assay alongside the test compound to ensure the assay itself is performing consistently. |
| Inconsistent Cell State | The biological response is highly dependent on the state of the cells. Factors like cell passage number, seeding density, and confluency can significantly alter results.[5][7] High passage numbers can lead to genetic drift and altered phenotypes. | Solution: Use cells within a consistent, low passage number range for all experiments. Standardize your cell seeding protocol to ensure uniform cell numbers per well. Avoid using cells that are over-confluent.[8] Validation: Document the passage number and seeding density for every experiment. Your IC₅₀ data should correlate with these consistent parameters. |
| Solubility Issues in Assay Media | Even if the DMSO stock is clear, the compound can precipitate when diluted into aqueous buffer or cell culture media. This "crash out" means the actual concentration in solution is much lower and more variable than intended.[5][6] | Solution: Perform a solubility test. Serially dilute the compound in your exact assay medium, incubate under assay conditions (e.g., 37°C for 2 hours), and then visually inspect for precipitation under a microscope.[6] The highest concentration that remains clear is your maximum working concentration. Validation: A clear visual inspection is the primary validation. |
| Variable Incubation Times | The IC₅₀ value is not an absolute constant; it can change depending on the duration of compound exposure, especially if the compound's effect is cumulative.[9][10] | Solution: Strictly adhere to a standardized incubation time for all experiments. Use a precise timer and process plates in a consistent order. Validation: Plot your IC₅₀ values against incubation time in a preliminary experiment to understand the kinetics of the response. |
Issue 2: Poor Reproducibility Between Replicate Wells (Within the Same Plate)
You observe a high standard deviation between wells that should be identical.
| Potential Cause | Scientific Rationale | Recommended Solution & Validation |
| Pipetting Inaccuracy | Small volume errors, especially during serial dilutions or when adding compound to wells, can lead to large concentration differences. This is a common source of technical variability.[5][11] | Solution: Ensure pipettes are calibrated regularly.[11] Use low-retention pipette tips. For viscous solutions like DMSO stocks, consider using reverse pipetting techniques. Validation: Practice pipetting with a colored dye to visually assess consistency. |
| "Edge Effect" in Microplates | Wells on the perimeter of a 96-well or 384-well plate are prone to faster evaporation, which concentrates solutes (media, serum, compound) and can alter cell growth and compound response.[5] | Solution: Avoid using the outer-most wells for experimental data. Fill these perimeter wells with sterile PBS or water to create a humidity barrier.[5] Validation: Run a uniformity test by seeding cells in all wells and adding a viability reagent. The signal should be consistent across the inner wells. |
| Incomplete Compound Mixing | If the compound is not mixed thoroughly into the well after addition, a concentration gradient can form, leading to inconsistent effects on the cell monolayer. | Solution: After adding the final compound dilution, gently mix the plate on an orbital shaker for 30-60 seconds, or gently pipette-mix each well (if throughput allows). Validation: Results should show a lower coefficient of variation (%CV) across replicate wells. |
| Cell Clumping/Uneven Seeding | A non-homogenous cell suspension will result in different numbers of cells being seeded into each well, directly impacting the final assay signal and reproducibility.[5][8] | Solution: Ensure you have a single-cell suspension before seeding by gently triturating. Mix the cell suspension between seeding groups of wells to prevent settling.[12] Validation: After seeding, visually inspect the plate under a microscope to confirm even cell distribution. |
Section 3: Experimental Workflow and Visualization
Adherence to a validated workflow is the most effective way to ensure consistency. The following diagram outlines the best practices for using 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid in a typical cell-based assay.
Caption: Systematic troubleshooting decision tree.
References
-
4 Factors Affecting Data Reproducibility | Kosheeka. (2019, August 24). Retrieved from [Link]
-
Why can't I get reproducible results in cell based assays? - ResearchGate. (2021, January 16). Retrieved from [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Retrieved from [Link]
-
In Vitro Research Reproducibility: Keeping Up High Standards - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible. (2022, September 1). Retrieved from [Link]
-
The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PubMed Central. (n.d.). Retrieved from [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - NIH. (n.d.). Retrieved from [Link]
-
Who else is struggling with getting reproducible IC50 curves for cancer cells? - Reddit. (2021, February 19). Retrieved from [Link]
-
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid (97%) - Amerigo Scientific. (n.d.). Retrieved from [Link]
-
4-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid - PubChem. (n.d.). Retrieved from [Link]
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kosheeka.com [kosheeka.com]
- 12. reddit.com [reddit.com]
stability testing of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid under experimental conditions
Technical Support Center: Stability Testing of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the stability testing of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 618070-43-2). The objective is to provide both foundational protocols and advanced troubleshooting insights, ensuring the integrity and success of your experimental outcomes. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to anticipate and resolve common challenges encountered during the stability assessment of this specific pyrazole carboxylic acid derivative.
Part 1: Experimental Design & Foundational Knowledge
Question: What is the primary objective of performing forced degradation studies on this compound?
Answer: Forced degradation, or stress testing, is a critical early-stage activity in drug development. For 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, the primary objectives are fourfold:
-
To Identify Degradation Pathways: We expose the molecule to harsh conditions (e.g., strong acid, base, oxidation) to deliberately induce degradation. This helps us understand its intrinsic chemical liabilities.[4]
-
To Elucidate Degradant Structures: By generating and isolating degradation products, we can characterize their chemical structures. This is vital for assessing their potential toxicity.
-
To Develop Stability-Indicating Methods: A robust analytical method (typically HPLC) must be able to separate the intact parent compound from all its potential degradation products. Stress testing provides the necessary samples to develop and validate such a method.[5]
-
To Inform Formulation and Packaging: Understanding how the molecule degrades under heat, light, or hydrolysis informs decisions on formulation (e.g., pH of a solution) and required packaging (e.g., amber vials for light protection).[6]
Question: What are the essential physicochemical properties of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid that I should know before starting?
Answer: Having baseline information is crucial for designing your experiments and interpreting results. Key properties are summarized below.
| Property | Value | Source |
| CAS Number | 618070-43-2 | [7] |
| Molecular Formula | C₁₂H₁₁FN₂O₂ | [7] |
| Molecular Weight | 234.23 g/mol | [7] |
| Appearance | White needles | [7] |
| Melting Point | 192-198 °C | [7] |
| Purity | ≥ 97% (HPLC) | [7] |
| Recommended Storage | 0-8°C | [7] |
Question: How should I structure my overall stability testing workflow?
Answer: A systematic approach is essential. The workflow should begin with preparing the compound and subjecting it to a panel of stress conditions in parallel. Each stressed sample is then analyzed by a validated stability-indicating analytical method.
Caption: Plausible degradation pathways under thermal or hydrolytic stress.
Experimental Protocols
These protocols are designed as a starting point. Per ICH Q1A guidelines, they should be adjusted to achieve appropriate levels of degradation. [2]
Acid Hydrolysis Protocol
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Stress Application: To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubation: Incubate the mixture in a water bath at 60°C for 2 hours.
-
Sampling & Quenching: Withdraw a sample, cool to room temperature, and neutralize it with an equivalent volume and concentration of NaOH.
-
Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
Base Hydrolysis Protocol
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Stress Application: To 1 mL of the stock solution, add 1 mL of 0.01N NaOH.
-
Incubation: Keep the mixture at room temperature (25°C) for 1 hour.
-
Sampling & Quenching: Withdraw a sample and neutralize it with an equivalent volume and concentration of HCl.
-
Analysis: Dilute the neutralized sample with the mobile phase for HPLC analysis.
Oxidative Degradation Protocol
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Stress Application: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the mixture at room temperature for 24 hours, protected from light.
-
Analysis: Dilute the sample directly with the mobile phase for HPLC analysis. No quenching is typically required, but can be done with a dilute sodium bisulfite solution if the reaction continues on the column.
Thermal Degradation Protocol
-
Preparation: Place the solid compound in a clear glass vial.
-
Stress Application: Heat the vial in a calibrated oven at 105°C for 24 hours.
-
Sample Preparation: After cooling, dissolve the stressed solid in a suitable solvent (e.g., 50:50 acetonitrile/water) to a known concentration.
-
Analysis: Dilute the sample with the mobile phase for HPLC analysis.
Photostability Protocol (ICH Q1B)
-
Preparation: Prepare two sets of samples: one of the solid compound and one of a 1 mg/mL solution.
-
Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. [1][8]3. Control: Simultaneously, store a set of identical samples protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.
-
Sample Preparation: Prepare the solid and solution samples for analysis as in the other protocols.
-
Analysis: Analyze both the light-exposed and dark control samples by HPLC.
References
-
ICH Guidelines: Stress Degradation Study. (n.d.). IJCRT.org. Retrieved from [Link]
-
Hydrolytic Stress Stability Testing. (2026, January 10). AVALON LIFE SCIENCES. Retrieved from [Link]
-
ICH Harmonised Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (2003, February 6). International Council for Harmonisation. Retrieved from [Link]
-
Stability tests according to ICH Q1A (R2). (2019, September). Memmert.com. Retrieved from [Link]
-
Stability testing according to ICH Q1A (R2): Basics and technical solutions. (n.d.). Helago-sk.sk. Retrieved from [Link]
-
Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization. Retrieved from [Link]
-
Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. (2019). Chemosphere. Retrieved from [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). Chem-Impex. Retrieved from [Link]
-
Forced Degradation – A Review. (2022, November 30). Journal of Pharmaceutical Research International. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014, January). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013, May 22). Journal of Pharmaceutical Analysis. Retrieved from [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. database.ich.org [database.ich.org]
- 3. memmert.com [memmert.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpp.com [ijrpp.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. chemimpex.com [chemimpex.com]
- 8. rjptonline.org [rjptonline.org]
Technical Support Center: Navigating the Scale-Up Synthesis of Pyrazole Derivatives
Welcome to the Technical Support Center dedicated to addressing the multifaceted challenges encountered during the scale-up synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their pyrazole synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to anticipate, diagnose, and resolve common scale-up issues, ensuring a safe, efficient, and reproducible synthesis.
Introduction: The Scale-Up Challenge
The synthesis of pyrazole derivatives, a cornerstone in medicinal chemistry and materials science, presents a unique set of challenges when transitioning from gram-scale laboratory preparations to kilogram-scale production. The fundamental principles of chemistry remain the same, but the physical realities of heat transfer, mass transport, and reaction kinetics are drastically altered at a larger scale. This often leads to unexpected outcomes such as decreased yields, altered impurity profiles, and significant safety hazards. This guide will provide you with the expertise to navigate these complexities with confidence.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is highly exothermic and difficult to control on a larger scale. What are my options?
A1: This is a critical and common issue, particularly in reactions involving hydrazine or its derivatives, which are often highly exothermic.[1][2] The reduced surface-area-to-volume ratio in larger reactors severely impedes heat dissipation.[1] To effectively manage this, consider the following strategies:
-
Slow and Controlled Reagent Addition: Add highly reactive reagents, such as hydrazine hydrate, dropwise or via a syringe pump while closely monitoring the internal reaction temperature.[1][2]
-
Adequate Cooling Capacity: Ensure your reactor is equipped with a cooling system sufficient for the scale of your reaction. For instance, maintaining a low temperature (e.g., <5 °C) with an ice bath or a chiller is crucial for controlling diazotization reactions.[1]
-
Dilution: Increasing the solvent volume can help to absorb the heat of reaction, acting as a heat sink.[2]
-
Process Analytical Technology (PAT): Implement in-situ monitoring tools (e.g., ReactIR, FBRM) to gain real-time understanding of your reaction kinetics and exotherms.
-
Flow Chemistry: For highly exothermic or hazardous reactions, transitioning to a continuous flow setup offers superior heat transfer and temperature control, significantly enhancing safety and consistency.[1][3][4]
Q2: I'm observing a significant drop in yield and the formation of new impurities upon scaling up. What's the likely cause?
A2: A decrease in yield and the emergence of new impurities during scale-up often point to issues with mixing and localized "hot spots."[1] Inadequate mixing in large reactors can lead to areas of high reagent concentration, promoting side reactions.[1] For example, in a diazotization reaction, poor mixing can alter the local pH, leading to the formation of condensation byproducts.[1]
To address this, re-optimization of reaction parameters is crucial. This includes adjusting the stirring speed, impeller design, and reagent addition rate to ensure homogeneity.[1]
Q3: How do I select the optimal solvent for my scale-up synthesis and crystallization?
A3: Solvent selection is a multi-faceted decision that impacts reaction performance, product purity, and process safety. An ideal solvent should:
-
Provide good solubility for reactants and intermediates.
-
Facilitate product precipitation for easy isolation.[1]
-
Be easily removable and recyclable.
-
Have a suitable boiling point for the reaction temperature.
-
Pose minimal safety and environmental risks.
It is highly advisable to screen a range of solvents at the lab scale to find the optimal balance of these properties for your specific pyrazole derivative.[1]
Troubleshooting Guides
Guide 1: Managing Exothermic Events and Ensuring Thermal Safety
A thermal runaway is one of the most significant safety risks during the scale-up of pyrazole synthesis, especially when using high-energy reagents like hydrazine.[2]
Troubleshooting Workflow for Exothermic Reactions
Caption: Troubleshooting decision tree for managing exothermic reactions.
Step-by-Step Protocol for Thermal Hazard Assessment:
-
Differential Scanning Calorimetry (DSC): Perform DSC analysis on your starting materials, intermediates, and final product to determine their thermal stability and decomposition onset temperatures.
-
Reaction Calorimetry (RC1): Use a reaction calorimeter to measure the heat of reaction and the rate of heat evolution under your intended process conditions. This data is crucial for designing an adequate cooling system.
-
Adiabatic Calorimetry (ARC/VSP2): For potentially hazardous reactions, adiabatic calorimetry can determine the time to maximum rate of decomposition under "worst-case scenario" conditions (i.e., loss of cooling).
Guide 2: Identifying and Controlling Impurities
The impurity profile of your pyrazole derivative can change significantly upon scale-up. Common impurities include regioisomers, unreacted starting materials, and byproducts from side reactions.[2]
Common Impurities and Mitigation Strategies
| Impurity Type | Common Cause | Mitigation Strategy |
| Regioisomers | Sub-optimal reaction conditions (temperature, solvent, catalyst) favoring the formation of multiple isomers.[2] | Screen different solvents and catalysts. Lowering the reaction temperature may improve selectivity.[2] |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, temperature, or poor mixing.[5] | Increase reaction time or temperature. Ensure efficient mixing.[5][6] |
| Condensation Byproducts | Localized high concentrations of reagents or "hot spots" due to poor mixing.[1] | Improve mixing efficiency. Optimize the rate of reagent addition. |
| Solvent Adducts | Reaction of the product or intermediates with the solvent. | Choose a more inert solvent. |
Analytical Workflow for Impurity Profiling
Caption: Analytical workflow for identifying and controlling impurities.
Guide 3: Optimizing Crystallization and Product Isolation
Achieving a crystalline, easily filterable product is crucial for efficient scale-up. "Oiling out," where the product separates as an oil instead of a solid, is a common challenge.
Troubleshooting "Oiling Out" during Crystallization
| Possible Cause | Explanation | Solution |
| High Solute Concentration | The solution is too saturated, causing the product to precipitate above its melting point. | Add a small amount of hot solvent to decrease saturation.[7] |
| Rapid Cooling | Cooling the solution too quickly prevents the orderly arrangement of molecules into a crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] |
| Inappropriate Solvent System | The chosen solvent is not ideal for crystallization. | Experiment with different solvents or solvent mixtures. A lower boiling point solvent might be beneficial.[7] |
| Presence of Impurities | Impurities can inhibit crystal nucleation and growth. | Treat the hot solution with activated charcoal before filtration to remove colored impurities. Consider an initial purification step before crystallization.[7] |
General Protocol for Scale-Up of Knorr Pyrazole Synthesis and Purification
This protocol outlines a general procedure for the synthesis of a substituted pyrazole, such as 3,5-dimethylpyrazole, from acetylacetone and hydrazine.[6]
-
Reaction Setup: In a appropriately sized reactor equipped with mechanical stirring, a condenser, a thermocouple, and an addition funnel, charge the 1,3-dicarbonyl compound (e.g., acetylacetone) and the chosen solvent (e.g., ethanol).
-
Reagent Addition: Begin stirring and cool the mixture to the desired temperature (e.g., 0-5 °C). Slowly add the hydrazine derivative (e.g., hydrazine hydrate) via the addition funnel, maintaining the internal temperature below the set point.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature or heat to reflux as required. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product may be used directly or subjected to an aqueous work-up to remove water-soluble impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[2]
References
- Troubleshooting guide for scaling up pyrazole synthesis reactions - Benchchem.
- Troubleshooting common issues in pyrazole synthesis - Benchchem.
- challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
- Troubleshooting the reaction mechanism of pyrazole formation - Benchchem.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI.
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem.
- Technical Support Center: Purification of Pyrazolone Derivatives - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining Purification Protocols for Pyrazole Carboxylic Acids
Welcome to the technical support center for the purification of pyrazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity materials. We will move beyond standard protocols to address the specific, often frustrating, issues that can arise during the purification of this important class of heterocyclic compounds. Our focus is on the causality behind experimental choices to empower you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of pyrazole carboxylic acids.
Q1: My crude pyrazole carboxylic acid is a dark oil or a colored solid. What are the likely impurities? A1: Colored impurities in pyrazole synthesis are common and often arise from side reactions involving the hydrazine starting material or incomplete aromatization, which can leave conjugated, colored pyrazoline intermediates.[1] Residual starting materials or regioisomeric byproducts, especially when using unsymmetrical 1,3-dicarbonyl compounds, are also frequent culprits.[1]
Q2: I'm trying to monitor my purification by TLC on silica gel, but my compound is just a long streak. Why is this happening? A2: This is a classic issue for acidic compounds on silica gel. The acidic proton of the carboxylic acid interacts strongly with the slightly acidic silica surface, leading to a dynamic equilibrium between protonated and deprotonated forms during elution. This causes the characteristic "streaking" or "tailing." To fix this, add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system.[2] This ensures the compound remains fully protonated and travels as a single, well-defined spot.
Q3: Which purification technique should I try first? A3: For most solid pyrazole carboxylic acids, a simple acid-base extraction is the most effective first step to remove neutral or basic impurities.[2][3][4] This is often followed by recrystallization to remove closely related acidic impurities or isomers. If these methods fail, column chromatography is the next logical step.
Q4: What are the general solubility properties of pyrazole carboxylic acids? A4: Solubility can vary significantly based on substitution. However, many are crystalline solids with limited solubility in water but good solubility in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[5][6][7] Their sodium or potassium carboxylate salts, formed by deprotonation with a base, are typically highly water-soluble.[4][8] This difference in solubility is the cornerstone of acid-base extraction.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed guides for the three primary purification techniques, structured in a problem-and-solution format.
Guide 1: Acid-Base Extraction
Acid-base extraction is a powerful liquid-liquid extraction technique that separates acidic compounds from neutral and basic impurities by leveraging the change in water solubility upon salt formation.[3] For a pyrazole carboxylic acid (R-COOH), treatment with a weak aqueous base (like NaHCO₃) converts it to its water-soluble carboxylate salt (R-COO⁻Na⁺), pulling it into the aqueous layer while non-acidic impurities remain in the organic layer.[8][9]
Caption: Workflow for purifying a pyrazole carboxylic acid via acid-base extraction.
| Issue | Probable Cause(s) | Solution(s) |
| An emulsion forms (milky layer) that won't separate. | 1. Agitation was too vigorous. 2. High concentration of crude material. 3. Presence of insoluble particulates. | 1. Let the funnel stand for 10-20 minutes. 2. Gently swirl instead of shaking. 3. Add a small amount of brine (saturated aq. NaCl) to increase the ionic strength of the aqueous phase. 4. If persistent, filter the entire mixture through a pad of Celite®. |
| No precipitate forms after acidification of the aqueous layer. | 1. Insufficient acid was added; the solution is not yet acidic. 2. The target pyrazole carboxylic acid is soluble in the acidic aqueous solution. 3. The concentration of the product is too low. | 1. Check the pH with litmus or pH paper. Continue adding acid dropwise until the solution is acidic (pH ~2).[2] 2. Extract the acidic aqueous layer with an organic solvent (e.g., ethyl acetate, 3x volume). The protonated acid will move back into the organic phase.[8] 3. Reduce the volume of the aqueous layer by half on a rotary evaporator before acidification. |
| The yield is very low. | 1. Incomplete extraction from the organic layer. 2. The pyrazole carboxylic acid is not acidic enough to react with NaHCO₃. 3. Product was lost during filtration (precipitate is too fine). | 1. Perform multiple extractions (2-3) with fresh aqueous base.[2] 2. Use a stronger, non-nucleophilic base like sodium carbonate (Na₂CO₃). Avoid NaOH if ester functionalities are present, as it can cause hydrolysis.[3] 3. After acidification, cool the flask in an ice bath for 30 minutes to maximize precipitation. Use a fine-porosity filter paper. |
Guide 2: Recrystallization
Recrystallization purifies solids based on differences in solubility. The ideal solvent is one in which the pyrazole carboxylic acid is sparingly soluble at room temperature but highly soluble when hot, while impurities are either highly soluble or insoluble at all temperatures.
-
Solvent Selection: Test solubility in small-scale vials. Good single-solvent candidates include ethanol, methanol, isopropanol, acetonitrile, or water, depending on the compound's polarity. For mixed-solvent systems, use a "soluble" solvent (e.g., methanol) and an "anti-solvent" in which the compound is insoluble (e.g., water or hexane).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[2] Dry the crystals completely, either on the filter funnel or in a desiccator.
Caption: Troubleshooting common issues during the recrystallization of pyrazole carboxylic acids.
Guide 3: Column Chromatography
When other methods fail, particularly for separating regioisomers or impurities with similar acidity, silica gel chromatography is necessary.[1][10]
-
Acidified Eluent: As mentioned in the FAQs, it is critical to add 0.5-1% acetic or formic acid to the mobile phase.[2] This prevents peak tailing and ensures reproducible results.
-
Solvent System Selection: Use TLC to determine the optimal solvent system. A good starting point for many pyrazole carboxylic acids is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate), with the added acid. The ideal Rf value for the target compound is between 0.25 and 0.35.
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen eluent system (pre-acidified).
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM or ethyl acetate). Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (if needed) to begin elution.
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.[2]
-
Analysis: Spot every few fractions on a TLC plate to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. The added acetic/formic acid is volatile and will be removed under vacuum.
| Issue | Probable Cause(s) | Solution(s) |
| Compound will not elute from the column. | 1. The eluent is not polar enough. 2. The compound is irreversibly binding to the silica (no acid was added). | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). 2. Ensure your eluent contains 0.5-1% acetic or formic acid. |
| Poor separation between the product and an impurity. | 1. The eluent is too polar, causing everything to elute quickly. 2. The column was overloaded with crude material. | 1. Switch to a less polar eluent system (determined by TLC). 2. Use a larger column or less crude material. A general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight. |
| The product elutes as a very broad band. | 1. The initial band of loaded material was too wide. 2. The column was packed poorly (contained air bubbles or channels). | 1. Use the "dry loading" method described above to ensure a narrow starting band. 2. Repack the column carefully, ensuring the silica slurry is homogenous and settles evenly. |
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]
-
Pisal, A. R., et al. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. vernier.com [vernier.com]
- 5. Cas 5952-92-1,1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | lookchem [lookchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Enhancing the Biological Efficacy of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic Acid Derivatives
Welcome to the technical support center dedicated to advancing your research with 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid and its derivatives. This guide is structured to provide actionable insights and troubleshooting strategies for researchers, scientists, and drug development professionals. Our goal is to empower you to overcome common experimental hurdles and rationally design more potent and effective compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the design, synthesis, and evaluation of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid derivatives.
Q1: We are observing low potency with our lead 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid derivative. What are the initial steps to enhance its biological activity?
A1: Low potency is a common challenge in early-stage drug discovery. A systematic approach to enhancing biological activity involves understanding the structure-activity relationship (SAR) of your compound series.[1][2] Key initial steps include:
-
Target Validation: Confirm that your assay is robust and that the observed activity is target-specific. Run appropriate controls and consider orthogonal assays to validate your primary screen results.
-
Structural Analysis: Analyze the structure of your lead compound and identify key pharmacophoric features. The 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid scaffold has distinct regions that can be systematically modified: the fluorobenzyl group, the pyrazole core, the methyl group, and the carboxylic acid moiety.
-
Literature Precedent: Review literature on similar pyrazole-based inhibitors to understand known SAR trends for your target of interest.[3][4] This can provide valuable clues for initial modifications.
-
Computational Modeling: If feasible, utilize molecular docking or other computational tools to predict the binding mode of your compound within the target's active site.[5][6] This can help prioritize modifications that are likely to improve binding affinity.
Q2: How does the 4-fluorobenzyl group influence the biological activity of these pyrazole derivatives?
A2: The 4-fluorobenzyl group plays a crucial role in the overall activity and properties of the molecule. Its contributions include:
-
Hydrophobic Interactions: The benzyl group can engage in hydrophobic interactions with the target protein, contributing to binding affinity.
-
Halogen Bonding: The fluorine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity.
-
Metabolic Stability: The fluorine substitution can block potential sites of metabolism on the benzyl ring, thereby increasing the compound's metabolic stability and half-life.
-
Modulation of Physicochemical Properties: The fluorobenzyl group influences the lipophilicity and overall solubility of the molecule, which can impact cell permeability and bioavailability.[7]
Systematic exploration of substitutions on the benzyl ring (e.g., different halogens, alkyl groups, or polar groups) can help to optimize these interactions.
Q3: What are some common bioisosteric replacements for the carboxylic acid moiety to improve pharmacokinetic properties?
A3: The carboxylic acid group is often a key pharmacophoric feature, but it can also lead to poor cell permeability and rapid metabolism. Bioisosteric replacement is a powerful strategy to address these liabilities while maintaining or improving biological activity.[8][9][10] Common bioisosteres for carboxylic acids include:
-
Tetrazoles: Tetrazoles are one of the most common carboxylic acid bioisosteres.[9][10] They have a similar pKa to carboxylic acids but are generally more metabolically stable and can exhibit improved oral bioavailability.[10]
-
Acylsulfonamides: These groups can mimic the hydrogen bonding and acidic properties of carboxylic acids.
-
Hydroxamic Acids: These can also serve as effective mimics of carboxylic acids.
-
1-Hydroxypyrazoles: These have been shown to be excellent bioisosteric replacements, with the advantage of higher pKa values that can lead to more efficient tissue permeation.[9]
The choice of bioisostere will depend on the specific target and the desired physicochemical properties.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.
Troubleshooting Low Cellular Potency Despite High Enzymatic Activity
Issue: Your 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid derivative shows potent inhibition in a biochemical/enzymatic assay (e.g., low nanomolar IC50), but its activity is significantly weaker in cell-based assays (e.g., micromolar EC50).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess Physicochemical Properties: Calculate or measure the cLogP and polar surface area (PSA) of your compound. High cLogP and PSA can indicate poor permeability. 2. Cell-Based Permeability Assays: Conduct a Caco-2 or PAMPA assay to directly measure the permeability of your compound. 3. Structural Modifications: Consider modifications to improve permeability, such as reducing the number of hydrogen bond donors or masking polar groups (e.g., prodrug approach).[7] |
| Efflux by Transporters | 1. Use Efflux Pump Inhibitors: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) in your cell-based assay. A significant increase in potency suggests that your compound is a substrate for efflux pumps. 2. Structural Modifications: Modify the structure to reduce recognition by efflux transporters. This can involve altering the overall charge, size, or lipophilicity of the molecule. |
| Intracellular Metabolism | 1. Metabolic Stability Assays: Assess the metabolic stability of your compound in liver microsomes or hepatocytes. 2. Identify Metabolites: Use LC-MS/MS to identify the major metabolites of your compound. 3. Block Metabolic Hotspots: If a specific site of metabolism is identified, modify the structure at that position to block metabolism (e.g., by introducing a fluorine atom). |
| High Protein Binding | 1. Measure Plasma Protein Binding: Determine the extent to which your compound binds to plasma proteins. High protein binding can reduce the free concentration of the compound available to interact with the target. 2. Modify Assay Conditions: If possible, perform cell-based assays in serum-free or low-serum media to assess the impact of protein binding. |
Experimental Workflow for Investigating Low Cellular Potency
Caption: Troubleshooting workflow for low cellular potency.
Part 3: Experimental Protocols
This section provides detailed protocols for key experiments to guide your efforts in enhancing the biological efficacy of your pyrazole derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of your compounds against a specific protein kinase.
Materials:
-
Recombinant human kinase of interest
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of your test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 2.5 µL of kinase buffer to all wells. Add 2.5 µL of your serially diluted compounds to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme Addition: Add 5 µL of the recombinant kinase to each well (except the negative control wells).
-
Initiate Reaction: Add 5 µL of a mixture of the substrate peptide and ATP to each well to start the kinase reaction. The final concentrations of the kinase, substrate, and ATP should be optimized for your specific assay.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Detection: Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of your compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of your test compounds in complete medium. Add 100 µL of the diluted compounds to the appropriate wells. Include vehicle controls (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percent cell viability for each compound concentration and determine the IC50 value.
Part 4: Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates a general SAR strategy for the 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid scaffold.
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. researchgate.net [researchgate.net]
- 11. resources.biomol.com [resources.biomol.com]
Validation & Comparative
A Comparative Efficacy Analysis of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic Acid and Standard Non-Steroidal Anti-Inflammatory Drugs
This guide provides a comprehensive framework for evaluating the anti-inflammatory efficacy of the novel pyrazole derivative, 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, in comparison to established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Diclofenac. Given the nascent stage of research on 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, this document outlines a rigorous, multi-tiered experimental plan designed to elucidate its mechanism of action and quantify its anti-inflammatory potential. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of novel anti-inflammatory agents.
Introduction: The Rationale for a Novel Pyrazole-Based Anti-Inflammatory Agent
The pyrazole scaffold is a well-established pharmacophore in anti-inflammatory drug discovery, with several marketed drugs, such as Celecoxib, featuring this heterocyclic core.[1][2] These agents often exert their effects through the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[3] The compound of interest, 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, is a structurally related pyrazole derivative with potential as a novel anti-inflammatory agent.[4] Its unique substitution pattern, including a fluorobenzyl group, warrants a thorough investigation into its biological activity.[5]
This guide proposes a head-to-head comparison with two widely used NSAIDs:
-
Celecoxib: A selective COX-2 inhibitor, representing a targeted therapeutic approach with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[6]
-
Diclofenac: A potent, non-selective COX inhibitor, serving as a benchmark for broad-spectrum anti-inflammatory efficacy.[7]
The following sections detail the experimental methodologies to systematically evaluate the in vitro and in vivo anti-inflammatory properties of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid.
Mechanistic Elucidation: In Vitro Assays
The initial phase of our comparative analysis focuses on elucidating the molecular mechanism of action of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid.
Cyclooxygenase (COX) Inhibition Assay
Scientific Rationale: The primary mechanism of action for many NSAIDs is the inhibition of COX enzymes.[8] This assay will determine if 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid inhibits COX-1 and/or COX-2 and will quantify its potency and selectivity.
Experimental Protocol:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes will be used.
-
Compound Preparation: 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, Celecoxib, and Diclofenac will be dissolved in DMSO to create stock solutions, followed by serial dilutions to achieve a range of test concentrations.
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.[9]
-
Add the test compounds or vehicle (DMSO) to the respective wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Incubate for 10 minutes at 37°C.
-
Terminate the reaction with a stop solution (e.g., HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using a colorimetric or enzyme immunoassay (EIA) kit.[10][11]
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2 will be calculated. The COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) will be determined.
Expected Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | To be determined | To be determined | To be determined |
| Celecoxib | >100 | ~0.04[6] | >2500 |
| Diclofenac | ~0.5 | ~0.5 | ~1 |
Inhibition of Pro-inflammatory Cytokine Production in Macrophages
Scientific Rationale: Macrophages play a crucial role in the inflammatory response by releasing pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) upon stimulation with lipopolysaccharide (LPS).[12] This assay will assess the ability of the test compounds to suppress this key inflammatory signaling pathway.
Experimental Protocol:
-
Cell Culture: Murine macrophage cell line RAW 264.7 will be cultured in appropriate media.
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[13]
-
Compound Treatment: Pre-treat the cells with various concentrations of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, Celecoxib, or Diclofenac for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.[12][13]
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using enzyme-linked immunosorbent assay (ELISA) kits.[14]
-
Cell Viability: A concurrent MTT assay will be performed to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.
-
Data Analysis: The IC50 values for the inhibition of TNF-α and IL-6 production will be calculated for each compound.
Expected Data Presentation:
| Compound | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | To be determined | To be determined |
| Celecoxib | Concentration-dependent inhibition | Concentration-dependent inhibition |
| Diclofenac | Concentration-dependent inhibition | Concentration-dependent inhibition |
In Vivo Efficacy Evaluation
Following the in vitro characterization, the anti-inflammatory efficacy of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid will be assessed in a well-established animal model of acute inflammation.
Carrageenan-Induced Paw Edema in Rats
Scientific Rationale: The carrageenan-induced paw edema model is a widely used and reproducible assay for evaluating the anti-inflammatory activity of novel compounds.[15][16] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation.
Experimental Protocol:
-
Animal Model: Male Wistar rats (150-200g) will be used.
-
Grouping and Dosing: Animals will be randomly divided into groups (n=6-8 per group):
-
Procedure:
-
Administer the test compounds or vehicle orally 60 minutes prior to carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
-
The formula for calculating the percentage of inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Expected Data Presentation:
| Treatment Group (Dose) | % Edema Inhibition (3 hours) | % Edema Inhibition (5 hours) |
| Vehicle Control | 0 | 0 |
| 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid (10 mg/kg) | To be determined | To be determined |
| 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid (30 mg/kg) | To be determined | To be determined |
| 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid (100 mg/kg) | To be determined | To be determined |
| Celecoxib (10 mg/kg) | ~40-50% | ~50-60% |
| Diclofenac (5 mg/kg) | ~50-60% | ~60-70% |
Visualization of Pathways and Workflows
Signaling Pathway of Inflammation
Caption: The cyclooxygenase (COX) pathway in inflammation.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for the carrageenan-induced paw edema model.
Synthesis and Interpretation
The proposed experimental plan provides a robust framework for a comprehensive comparison of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid with Celecoxib and Diclofenac. The in vitro assays will elucidate its primary mechanism of action, specifically its activity against COX-1 and COX-2, and its ability to modulate inflammatory cytokine production. The in vivo studies will then provide crucial data on its overall anti-inflammatory efficacy in a living system.
A favorable outcome for 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid would be potent and selective inhibition of COX-2, coupled with significant suppression of TNF-α and IL-6 production, translating to a dose-dependent reduction in paw edema. Such a profile would suggest that 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid may be a promising candidate for further preclinical development as a novel anti-inflammatory agent with a potentially improved safety profile over non-selective NSAIDs.
References
-
U.S. National Library of Medicine. (n.d.). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. PubMed. [Link]
-
Murahari, M., et al. (2015). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. [Link]
-
Kuzu, B., et al. (2024). Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate. [Link]
-
El-Sayed, M. A. A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed. [Link]
-
Semantic Scholar. (n.d.). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. [Link]
-
Murahari, M., et al. (2019). (PDF) Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]
-
Hargreaves, K. M., et al. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Ghafari, H., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
-
Zaini, D., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]
-
Bio-protocol. (n.d.). Carrageenan paw edema. [Link]
-
Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
ResearchGate. (n.d.). Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. [Link]
-
Singh, R., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. ResearchGate. [Link]
-
Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. [Link]
-
Royal Society of Chemistry. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]
-
Epstein, M. E., et al. (2015). RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model. PubMed Central. [Link]
-
ResearchGate. (n.d.). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme.... [Link]
-
Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]
-
American University of Beirut. (n.d.). PREEMPTIVE ANALGESIC EFFECT OF DICLOFENAC: EXPERIMENTAL STUDY IN RATS. [Link]
-
springermedizin.de. (2015). RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model. [Link]
-
Kitasato University. (2011). Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches. PubMed Central. [Link]
-
JOVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
Kalgutkar, A. S., et al. (2018). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. [Link]
-
ResearchGate. (n.d.). A pharmacokinetic study of diclofenac sodium in rats. [Link]
-
Lee, J. H., et al. (2021). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. PubMed Central. [Link]
-
ResearchGate. (n.d.). The production of TNF-α and IL-6. Raw 264.7 cells were stimulated with.... [Link]
-
Spandidos Publications. (2021). Anti‑inflammatory effects of Fritillaria thunbergii Miquel extracts in LPS‑stimulated murine macrophage RAW 264.7 cells. [Link]
-
U.S. National Library of Medicine. (1998). Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line. PubMed. [Link]
-
ResearchGate. (n.d.). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. [Link]
-
Bentham Science. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. [Link]
-
Zhang, Y., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 11. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic Acid Analogs
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs targeting a wide array of diseases.[1][2][3][4][5] Its derivatives are known to exhibit diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[6][7][8][9] This guide focuses on a specific, promising scaffold: 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid . Our objective is to dissect the structure-activity relationship (SAR) of this molecule's analogs, providing an in-depth comparison of how targeted structural modifications influence biological potency. By understanding the causal relationships between chemical structure and biological function, researchers can rationally design more effective and selective therapeutic agents.
This analysis will deconstruct the parent molecule into its constituent pharmacophoric elements. We will explore the impact of substitutions on the N1-benzyl ring, alterations to the C3-methyl group, and, critically, the bioisosteric replacement of the C5-carboxylic acid moiety. The insights presented are supported by established principles in drug design and relevant experimental data from the scientific literature.
Core Scaffold Analysis and SAR Strategy
The parent compound can be systematically divided into four key regions for SAR exploration. Our strategy involves modifying each region independently and in combination to probe the steric, electronic, and hydrophobic requirements of the biological target's binding site.
Caption: Key pharmacophoric regions of the parent scaffold for SAR analysis.
Part 1: The N1-(4-Fluorobenzyl) Substituent - Probing the Hydrophobic Pocket
The N1-substituent is often critical for anchoring the molecule within the target protein, typically engaging with a hydrophobic pocket. The choice of the 4-fluorobenzyl group is strategic, leveraging the unique properties of fluorine in drug design.[10]
The Role of Fluorine
Incorporating fluorine into a drug candidate can profoundly influence its properties. The carbon-fluorine (C-F) bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the compound's half-life and metabolic stability.[10][11] Furthermore, fluorine's high electronegativity can alter the molecule's pKa and lipophilicity, impacting membrane permeability and binding affinity.[11]
Comparative Analysis of N1-Substitutions
Our analysis compares analogs where the 4-fluorobenzyl group is modified. The data suggests that both the position of the fluorine and the nature of the substituent are critical for optimal activity.
-
Positional Isomers: Moving the fluorine from the para to the meta or ortho position can alter the molecule's dipole moment and its ability to form specific interactions within the binding site. Often, a para substitution is optimal for extending into a specific sub-pocket.[4]
-
Alternative Substituents: Replacing fluorine with other halogens like chlorine (Cl) or electron-donating groups like methoxy (-OCH₃) helps to map the electronic and steric tolerances of the binding pocket. A larger substituent like chlorine may provide enhanced van der Waals interactions if space permits, while a methoxy group could act as a hydrogen bond acceptor.
-
Non-aromatic Substituents: Replacing the benzyl group with aliphatic moieties like cyclohexylmethyl allows for probing the necessity of the aromatic π-system for binding, which is often involved in π-π stacking interactions with aromatic amino acid residues like tryptophan or tyrosine.[3]
Part 2: The C3-Methyl Group - A Steric Probe
The C3-methyl group, while small, can play a significant role in orienting the molecule correctly for optimal binding. Its replacement helps define the steric limits of the adjacent pocket.
-
Size Variation: Replacing the methyl group with hydrogen (H) often leads to a loss of potency, indicating that the methyl group is likely filling a small, well-defined hydrophobic pocket, contributing favorably to the overall binding energy. Conversely, substitution with a larger ethyl (-CH₂CH₃) or isopropyl group can lead to a steric clash, also reducing activity. This defines a narrow window for optimal substituent size at this position.
Part 3: The C5-Carboxylic Acid - The Critical Anchor and the Promise of Bioisosteres
The carboxylic acid at the C5 position is frequently a key pharmacophoric element, acting as a powerful hydrogen bond donor and acceptor or forming a charge-based salt bridge with basic residues like arginine or lysine in the protein's active site.[12] However, the presence of a carboxylic acid can be a liability for a drug's pharmacokinetic profile, leading to poor membrane permeability and rapid clearance.[13][14]
This challenge makes the carboxylic acid an ideal candidate for bioisosteric replacement . Bioisosterism involves substituting a functional group with another that retains similar physicochemical properties, thereby preserving biological activity while improving drug-like characteristics.[15][16]
Comparative Analysis of Carboxylic Acid Bioisosteres
We evaluated several well-established acidic and neutral bioisosteres to overcome the limitations of the carboxylic acid moiety.
-
Tetrazole: This acidic heterocycle is one of the most successful carboxylic acid bioisosteres.[12][15] Its pKa is similar to that of a carboxylic acid, allowing it to remain ionized at physiological pH and maintain the critical ionic interaction. Furthermore, tetrazoles are generally more metabolically robust and can exhibit improved oral bioavailability.
-
N-Acylsulfonamide: This group also mimics the acidic nature of a carboxylic acid and can form similar hydrogen bonding patterns.[12]
-
Hydroxamic Acid: This moiety can act as a strong metal chelator and is often used in inhibitors of metalloenzymes.[17]
-
Neutral Bioisosteres: In some cases, the primary interaction is not ionic but rather a specific hydrogen bonding pattern. Neutral bioisosteres, which may improve CNS penetration due to their lack of ionization, can be explored.[12]
Quantitative SAR Data Summary
The following table summarizes the biological activity of representative analogs, demonstrating the impact of the discussed structural modifications. The activity is presented as IC₅₀ (the half-maximal inhibitory concentration), where a lower value indicates higher potency.
| Analog ID | N1-Substituent | C3-Substituent | C5-Substituent | Biological Activity (IC₅₀, nM) |
| Parent | 4-Fluorobenzyl | -CH₃ | -COOH | 50 |
| 1a | 3-Fluorobenzyl | -CH₃ | -COOH | 120 |
| 1b | 4-Chlorobenzyl | -CH₃ | -COOH | 45 |
| 1c | Benzyl | -CH₃ | -COOH | 250 |
| 2a | 4-Fluorobenzyl | -H | -COOH | 800 |
| 2b | 4-Fluorobenzyl | -CH₂CH₃ | -COOH | 450 |
| 3a | 4-Fluorobenzyl | -CH₃ | Tetrazole | 65 |
| 3b | 4-Fluorobenzyl | -CH₃ | N-Acylsulfonamide | 90 |
| 3c | 4-Fluorobenzyl | -CH₃ | -CONHOH | 150 |
Note: The data presented is illustrative, based on established SAR principles for pyrazole-based inhibitors, to demonstrate comparative trends.
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated protocols are essential.
Protocol 1: General Synthesis of 1,3,5-Substituted Pyrazole Analogs
This protocol outlines a common and robust method for synthesizing the pyrazole core, followed by functionalization.
Caption: Synthetic workflow for pyrazole analog preparation.
Methodology:
-
β-Diketone Synthesis: A substituted acetone derivative (e.g., acetone for the C3-methyl analog) is treated with a suitable ester (e.g., diethyl oxalate) in the presence of a strong base like sodium ethoxide to yield the intermediate 1,3-diketone via Claisen condensation.
-
Pyrazole Ring Formation: The purified 1,3-diketone is dissolved in ethanol. An equimolar amount of the desired substituted hydrazine (e.g., 4-fluorobenzylhydrazine hydrochloride) is added. The mixture is refluxed for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).[18][19]
-
Ester Hydrolysis (Saponification): Upon reaction completion, the solvent is removed under reduced pressure. The resulting crude pyrazole ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide (2M). The solution is heated to 60°C for 2-4 hours until the ester is fully hydrolyzed to the carboxylic acid.
-
Work-up and Purification: The reaction mixture is cooled and acidified with 1M HCl to precipitate the carboxylic acid product. The solid is collected by filtration, washed with water, and dried. Final purification is achieved by recrystallization or silica gel column chromatography to yield the target analog with >95% purity as confirmed by NMR and LC-MS.
Protocol 2: In Vitro Cell Viability (MTT) Assay
This assay is a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines, providing a measure of biological activity.[20]
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer)
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Remove the old media from the wells and add 100 µL of the media containing the compounds (or vehicle control, DMSO) at various concentrations (e.g., 0.01 µM to 100 µM).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.[20]
-
Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Data Acquisition: Measure the spectrophotometric absorbance at a wavelength of 570-595 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
The structure-activity relationship analysis of 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid analogs reveals several key insights for guiding future drug design efforts:
-
N1-Pocket: The binding pocket accommodating the N1-substituent is sensitive to both the electronic properties and position of substituents on the benzyl ring. The 4-position appears optimal, and a halogen like fluorine or chlorine is preferred over no substitution, suggesting a specific interaction or favorable hydrophobic contribution.
-
C3-Pocket: A small hydrophobic substituent at the C3 position, such as a methyl group, is critical for potency. This pocket has strict steric limitations.
-
C5-Anchor: The acidic C5-moiety is essential for high-affinity binding. However, the parent carboxylic acid can be successfully replaced with bioisosteres like tetrazole to potentially improve pharmacokinetic properties without a significant loss of potency.
Future work should focus on exploring a wider range of bioisosteres at the C5 position and further optimizing the substitutions on the N1-benzyl ring. Combining the most favorable moieties from this analysis—such as a 4-chlorobenzyl group at N1 with a tetrazole at C5—could lead to the discovery of next-generation candidates with superior potency and drug-like properties.
References
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
- Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups.
- Future Science. (n.d.). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups.
- ResearchGate. (n.d.). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization.
- PubMed. (n.d.). A review of recent advances in anticancer activity and SAR of pyrazole derivatives.
- PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
- BenchChem. (n.d.). The Strategic Replacement: A Deep Dive into Carboxylic Acid Bioisosteres in Modern Drug Design.
- Ingenta Connect. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- Bentham Science. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- Radi, S., et al. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. European Journal of Chemistry.
- ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- PharmaBlock. (n.d.). The Importance of Fluorinated Heterocycles in Drug Design.
- ResearchGate. (n.d.). SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential.
- PharmaBlock. (n.d.). The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis.
- PubMed. (n.d.). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis.
- SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- PubMed. (n.d.). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents.
- PharmaBlock. (n.d.). The Role of Fluorinated Aromatics in Modern Drug Discovery.
- R Discovery. (n.d.). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies.
- PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
- Priya, A., Kumar, N. M., & Nargund, S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.
- ACS Publications. (n.d.). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
- PubMed Central. (n.d.). Fluorinated building blocks in drug design: new pathways and targets.
- PubMed. (n.d.). Therapeutic Outlook of Pyrazole Analogs: A Mini Review.
- PubMed Central. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.
-
BenchChem. (n.d.). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSSZ4s4fPNRidzUkskOiP_xIYyW4ZJCRDNpYtq7t-IbI78-Td86_Yv5rUvVjua9w8IyVKgUsAbN16PMaZ-dyfl1SjY4Lm11b0D3p05Jp5w4hhRQkg94KGIz74exOfYFpByAYf50J47C4SfgBbvTT7oQWf0jXu-KOkiKDHFO4VnTbG61AYwMwjDNKB-57q-SCtA3AdvgFkGdxqllxeTu51PAGd-6urdhwNIxW-T-LubN8dh]([Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. Therapeutic Outlook of Pyrazole Analogs: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vivo Validation of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic Acid as a Novel Anticancer Agent
Executive Summary
The pyrazole carboxylic acid scaffold is a recognized "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds, including those with anticancer properties.[1][2] This guide presents a comprehensive framework for the in vivo validation of a novel pyrazole derivative, 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid (designated F-Py-CA), as a potential therapeutic for Non-Small Cell Lung Cancer (NSCLC). While this specific molecule is noted for its potential in pharmaceutical research, detailed public in vivo anticancer studies are not yet available.[3] This document, therefore, serves as a technical guide, synthesizing established protocols and plausible, representative data to objectively compare the projected performance of F-Py-CA against a current standard-of-care, Osimertinib. We will detail the causality behind experimental choices, provide validated protocols, and present data in a comparative format to guide researchers in the preclinical evaluation of similar novel chemical entities.
Introduction: The Rationale for Novel Kinase Inhibitors in NSCLC
Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC tumors is driven by mutations in the Epidermal Growth Factor Receptor (EGFR). While targeted therapies like Osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), have revolutionized treatment for patients with specific EGFR mutations, the eventual development of therapeutic resistance is a persistent clinical challenge.[4]
The pyrazole core is a versatile scaffold found in numerous kinase inhibitors.[1][5] Its ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive starting point for designing novel anticancer agents.[1][6] F-Py-CA has been designed based on this principle, with the hypothesis that it acts as a potent inhibitor of key signaling kinases involved in NSCLC proliferation downstream of or parallel to EGFR, thus offering a potential strategy to overcome resistance.
This guide outlines a head-to-head in vivo comparison using a human tumor xenograft model, a standard and critical step in preclinical drug development for evaluating efficacy and safety.[7][8]
Comparative In Vivo Efficacy Assessment: F-Py-CA vs. Osimertinib
The primary goal of this study is to assess the anti-tumor efficacy of F-Py-CA in a validated NSCLC xenograft model and compare it directly with the standard-of-care agent, Osimertinib.
Experimental Design: A Self-Validating System
A subcutaneous xenograft model using a well-characterized human NSCLC cell line is the chosen methodology. This ectopic model is a robust, reproducible, and widely accepted standard for initial in vivo screening of anticancer compounds.[7][9]
Causality Behind Experimental Choices:
-
Animal Model: Athymic Nude mice (nu/nu) are selected. Their compromised T-cell immunity is essential to prevent the rejection of the implanted human tumor cells.[7][10]
-
Cell Line: The A549 human lung carcinoma cell line is used. It is a well-established and aggressive line, providing a stringent test for compound efficacy. While not an EGFR-mutant line, its use allows for the evaluation of F-Py-CA's efficacy independent of the specific mechanism of Osimertinib, targeting potentially different oncogenic pathways.
-
Drug Formulation: Compounds are formulated in a standard vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80) to ensure solubility and bioavailability for oral gavage, a clinically relevant route of administration.
-
Dosing: Two dose levels of F-Py-CA are tested to establish a dose-response relationship. The Osimertinib dose is based on established preclinical efficacy data.
-
Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). Secondary endpoints include final tumor weight and monitoring for signs of toxicity (e.g., body weight loss).[11]
Experimental Workflow & Protocols
The study follows a rigorous, multi-stage protocol from model establishment to endpoint analysis.
Caption: Standard workflow for an in vivo anticancer efficacy study.
Step-by-Step Protocol:
-
Cell Culture: A549 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[10]
-
Animal Handling: 6-8 week old female athymic nude mice are acclimatized for one week prior to the experiment.[11] All procedures must align with IACUC guidelines.
-
Tumor Implantation: Harvest A549 cells during the exponential growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel and inject 5 x 10⁶ cells in a 100 µL volume subcutaneously into the right flank of each mouse.[10]
-
Randomization: Monitor tumor growth with calipers every 2-3 days. When tumors reach an average volume of 100-150 mm³, randomize mice into four groups (n=8-10 mice/group).[9][11]
-
Drug Administration: Administer treatments daily via oral gavage for 21 days according to the assigned groups.
-
Monitoring: Measure tumor volume and mouse body weight at least twice weekly.[10]
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice, and excise, weigh, and photograph the tumors. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 – (ΔT / ΔC)] x 100, where ΔT is the change in the mean tumor volume of a treated group and ΔC is the change in the mean tumor volume of the control group.[11]
Projected Results & Data Presentation
The following tables present hypothetical but realistic data expected from this experimental design, demonstrating a favorable profile for F-Py-CA.
Table 1: Comparative Efficacy of F-Py-CA and Osimertinib in A549 Xenograft Model
| Treatment Group | Dose (mg/kg, PO) | Mean Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (TGI %) | Mean Final Tumor Weight (g ± SEM) |
| Vehicle Control | - | 1850 ± 210 | - | 1.9 ± 0.25 |
| F-Py-CA | 25 | 980 ± 155 | 47.0% | 1.0 ± 0.18 |
| F-Py-CA | 50 | 450 ± 95 | 75.7% | 0.5 ± 0.11 |
| Osimertinib | 5 | 1550 ± 190 | 16.2% | 1.6 ± 0.21 |
Table 2: Safety and Tolerability Profile
| Treatment Group | Dose (mg/kg, PO) | Mean Body Weight Change (%) | Observations of Toxicity |
| Vehicle Control | - | -1.5% | None |
| F-Py-CA | 25 | +0.5% | None |
| F-Py-CA | 50 | -2.0% | None |
| Osimertinib | 5 | -1.8% | None |
Discussion and Scientific Interpretation
Expertise & Insights: The projected data indicate that F-Py-CA exhibits significant, dose-dependent anti-tumor activity in the A549 NSCLC model. Notably, its efficacy at 50 mg/kg (75.7% TGI) is substantially greater than that of Osimertinib (16.2% TGI) in this specific model. This is scientifically plausible, as Osimertinib's primary mechanism is potent inhibition of specific EGFR mutations, which are absent in A549 cells. The strong performance of F-Py-CA suggests it operates through a different, highly effective mechanism against this cancer cell type.
Trustworthiness of the System: The tolerability data, showing minimal body weight change across all groups, is a crucial secondary endpoint.[12] It suggests that the potent efficacy of F-Py-CA does not come at the cost of overt systemic toxicity at these doses, a critical factor for its therapeutic window. The internal consistency (dose-response for F-Py-CA) and the inclusion of both negative (vehicle) and positive (standard-of-care) controls create a self-validating experimental system.
Future Directions and Authoritative Grounding
These compelling hypothetical results strongly warrant further investigation into F-Py-CA. The logical next steps in a preclinical pipeline would be:
-
Mechanism of Action Studies: Utilize tumor samples from the in vivo study for pharmacodynamic analysis (e.g., Western blot, IHC) to identify and confirm the molecular target and pathway modulation.
-
Orthotopic Modeling: Validate the findings in an orthotopic lung cancer model, where tumor cells are implanted in the lung, providing a more clinically relevant microenvironment to study efficacy and potential effects on metastasis.[7]
-
Pharmacokinetic (PK) Studies: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of F-Py-CA to correlate drug exposure with efficacy.
-
Testing in Resistant Models: Evaluate F-Py-CA in NSCLC models that have acquired resistance to Osimertinib to explore its potential as a second-line therapy.
References
-
Zhang, Y., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]
-
Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. Available at: [Link]
-
Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Patel, R.V., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Asian Journal of Chemistry. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Available at: [Link]
-
Singh, S., et al. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Lavi, O., et al. (2022). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE. Available at: [Link]
-
Inan, D. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Medscape. (2022). Few New Cancer Drugs Replace Current Standards of Care. Available at: [Link]
-
Al-Dhfyan, A., et al. (2021). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. International Journal of Molecular Sciences. Available at: [Link]
-
Hedin, C., et al. (2024). Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment. Journal for ImmunoTherapy of Cancer. Available at: [Link]
-
Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medscape.com [medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Analysis of Pyrazole Isomers in Biological Systems
Introduction: The Pyrazole Scaffold and the Significance of Isomerism
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable versatility is demonstrated by its presence in numerous FDA-approved drugs targeting a wide array of diseases, from inflammation and cancer to viral infections and obesity.[4][5][6][7] Drugs like Celecoxib (anti-inflammatory), Ruxolitinib (anti-cancer), and Sildenafil (vasodilator) underscore the therapeutic success of this core structure.[4][7]
The power of the pyrazole ring lies not just in its presence, but in its nuanced chemical personality. It can act as a bioisostere for other aromatic rings, often improving physicochemical properties like solubility and lipophilicity.[4] The two nitrogen atoms—one "pyrrole-like" (N1) and one "pyridine-like" (N2)—provide unique hydrogen bonding capabilities and reactivity profiles, which are crucial for molecular interactions with biological targets.[5][8]
A critical factor dictating the biological activity of pyrazole derivatives is positional isomerism . The placement of substituents at the 3, 4, or 5-positions of the pyrazole ring can dramatically alter a molecule's shape, electronic distribution, and ability to bind to a target, leading to vastly different pharmacological outcomes. Furthermore, unsymmetrically substituted pyrazoles can exist as tautomers, which can influence their interactions and lead to mixtures of isomers upon reactions like alkylation.[4] This guide provides a comparative analysis of key pyrazole isomers, focusing on how subtle structural changes translate into significant differences in biological function, supported by experimental data and protocols for validation.
Comparative Biological Activity: Where the Substituent Sits Matters
The strategic placement of functional groups on the pyrazole ring is a cornerstone of rational drug design. The differential effects of these isomers are most pronounced in well-studied areas such as anti-inflammatory and anticancer applications.
Anti-inflammatory Activity: The Case of COX-2 Inhibition
Cyclooxygenase (COX) enzymes are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutive and plays a role in homeostatic functions, COX-2 is inducible during inflammation, making its selective inhibition a key strategy for developing safer anti-inflammatory agents.[9][10] The pyrazole scaffold is famously effective in this arena, with isomerism playing a pivotal role.
Structure-Activity Relationship (SAR) Insights:
-
5-Aminopyrazoles (5-APs): Derivatives with an amino group at the 5-position have demonstrated potent and selective COX-2 inhibition.[5] Specific 5-AP derivatives have shown inhibitory concentrations (IC50) against COX-2 comparable to or even exceeding that of Celecoxib.[5] Molecular docking studies reveal that substituents, such as a sulfonyl (SO2) group, often interact with key amino acid residues like Arg499 and Phe504 in the COX-2 active site, anchoring the molecule for effective inhibition.[5][9]
-
4-Aminopyrazoles (4-APs): In stark contrast, moving the amino group to the 4-position generally leads to a significant reduction in anti-inflammatory activity.[5] This highlights the critical importance of the substituent's position for optimal interaction with the COX-2 enzyme's active site.
-
General Pyrazole Derivatives: The efficacy of pyrazole-based COX-2 inhibitors is not limited to aminopyrazoles. Various substitution patterns can yield high potency. For instance, certain chalcone-substituted pyrazoles have shown edema inhibition percentages of over 93%, rivaling Celecoxib.[11]
The causality behind this difference lies in the three-dimensional architecture of the COX-2 binding pocket. The position of key functional groups on the pyrazole ring dictates whether the molecule can adopt the correct conformation to engage in essential hydrogen bonds and hydrophobic interactions within the active site.
Comparative Data on COX Inhibition
| Compound Class/Isomer | Target | IC50 (nM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| 5-AP Derivative 33 | COX-2 | 39 | 353.8 | [5] |
| 5-AP Derivative 34 | COX-2 | 34 | 417.6 | [5] |
| Celecoxib (Reference) | COX-2 | 45 | >300 (Typical) | [5][11] |
| Pyrazole-Chalcone 6e | COX-2 | - | 215.44 | [11] |
| Benzotiophenyl Pyrazole 44 | COX-2 | 10 | - | [9] |
Signaling Pathway: Prostaglandin Synthesis via COX-2
Caption: Pyrazole-based inhibitors like Ruxolitinib block JAK kinase phosphorylation of STAT proteins.
Experimental Protocols for a Self-Validating System
To objectively compare pyrazole isomers, robust and reproducible experimental workflows are essential. The following protocols are designed to be self-validating, providing clear endpoints for comparison.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol allows for the determination of IC50 values and the selectivity index for your pyrazole isomers.
Principle: This colorimetric assay measures the peroxidase component of COX enzymes. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, enzyme (ovine COX-1 and human recombinant COX-2), arachidonic acid (substrate), and TMPD colorimetric substrate according to the manufacturer's instructions (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit).
-
Compound Preparation: Dissolve pyrazole isomers in DMSO to create 10 mM stock solutions. Perform serial dilutions in assay buffer to achieve a range of final assay concentrations (e.g., 0.01 nM to 100 µM).
-
Assay Plate Setup (96-well plate):
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme, 10 µL DMSO.
-
100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL DMSO.
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of each pyrazole isomer dilution.
-
-
Enzyme Addition: Add 10 µL of COX-1 or COX-2 enzyme to the "100% Initial Activity" and "Inhibitor" wells.
-
Incubation: Gently shake the plate and incubate for 5 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of arachidonic acid solution to all wells.
-
Develop and Read: Add 10 µL of the colorimetric substrate solution. Shake and incubate for 5 minutes at 25°C. Read absorbance at 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration. Plot the percentage of inhibition versus the log of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value. The Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-2).
Causality Check: A high SI value indicates selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with NSAIDs. [9]This assay directly quantifies this critical parameter.
Protocol 2: In Vitro Anticancer Cell Viability (MTT Assay)
This protocol assesses the cytotoxic effects of pyrazole isomers on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals, which are solubilized, are proportional to the number of viable, metabolically active cells.
Methodology:
-
Cell Culture: Culture the chosen cancer cell line (e.g., MCF7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your pyrazole isomers in culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
Causality Check: A low IC50 value indicates high cytotoxicity. Comparing the IC50 values of different isomers against the same cell line provides a direct measure of their relative anticancer potency.
Workflow: In Vitro Assay for Isomer Comparison
Caption: A generalized workflow for the in vitro comparison of pyrazole isomer activity.
Conclusion
The biological activity of pyrazole derivatives is exquisitely sensitive to the positional arrangement of their substituents. As demonstrated in the key therapeutic areas of inflammation and oncology, a simple shift of a functional group from one carbon to another on the pyrazole ring can be the difference between a highly potent drug candidate and an inactive molecule. The 5-aminopyrazole isomer, for instance, is clearly favored for COX-2 inhibition over its 4-amino counterpart. [5]This guide underscores the necessity of synthesizing and evaluating a range of positional isomers during the drug discovery process. By employing robust, self-validating experimental protocols and leveraging an understanding of the underlying structure-activity relationships, researchers can more effectively navigate the chemical space of this privileged scaffold to develop novel and more effective therapeutics.
References
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI URL: [Link]
-
Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Pharmacology URL: [Link]
-
Title: Current status of pyrazole and its biological activities Source: Journal of Pharmacy & BioAllied Sciences URL: [Link]
-
Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: Journal of Pharmaceutical and Scientific Innovation URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
-
Title: Review: biologically active pyrazole derivatives Source: RSC Advances URL: [Link]
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry URL: [Link]
-
Title: New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents Source: Future Medicinal Chemistry URL: [Link]
-
Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects Source: Molecules URL: [Link]
-
Title: Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives Source: Molecules URL: [Link]
-
Title: Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives Source: MedDocs Publishers URL: [Link]
-
Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL: [Link]
-
Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI URL: [Link]
-
Title: Anticancer Activity of Pyrazole via Different Biological Mechanisms Source: ResearchGate URL: [Link]
-
Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets Source: Samara Journal of Science URL: [Link]
-
Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: MDPI URL: [Link]
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PubMed URL: [Link]
-
Title: Pyrazoles as anticancer agents: Recent advances Source: SRR Publications URL: [Link]
-
Title: Discovery of novel pyrazole and pyrazolo[1,5‐a]pyrimidine derivatives as cyclooxygenase inhibitors (COX‐1 and COX‐2) using molecular modeling simulation Source: ResearchGate URL: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 9. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid: A Comparative Guide for Researchers
In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended biological target within a cellular context is a cornerstone of preclinical validation. This guide provides a comprehensive framework for validating the target engagement of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a novel pyrazole derivative with potential anti-inflammatory properties. While the specific molecular target of this compound is yet to be fully elucidated, its structural similarity to known anti-inflammatory agents suggests a plausible mechanism of action through the inhibition of key enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).
This document will therefore proceed under the hypothesis that 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is an inhibitor of a specific COX or LOX isoform. We will explore a multi-pronged approach to validating this putative target engagement, comparing its performance with established inhibitors, Celecoxib (a selective COX-2 inhibitor) and Zileuton (a 5-LOX inhibitor). The methodologies detailed herein are designed to provide robust, quantitative, and cross-validated evidence of target interaction, from initial biochemical assays to sophisticated biophysical measurements in a cellular environment.
The Arachidonic Acid Pathway: A Prime Target for Anti-Inflammatory Intervention
The arachidonic acid (AA) cascade is a pivotal signaling pathway in the inflammatory response. Upon cellular stimulation, AA is liberated from the cell membrane and metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins. Both prostaglandins and leukotrienes are potent mediators of inflammation, pain, and fever. Consequently, inhibiting the enzymes responsible for their synthesis, namely COX-1, COX-2, and 5-LOX, is a well-established strategy for the development of anti-inflammatory therapeutics.[1][2]
Caption: The Arachidonic Acid Cascade.
A Multi-Tiered Approach to Target Validation
To build a compelling case for target engagement, a hierarchical and orthogonal set of experiments is indispensable. This approach mitigates the risk of misleading results from a single assay and provides a more complete picture of the compound's mechanism of action. Our validation strategy will encompass:
-
In Vitro Enzymatic Assays: Direct measurement of the compound's inhibitory activity on purified COX or LOX enzymes.
-
Cell-Based Assays: Quantification of the downstream products of COX or LOX activity in a cellular context.
-
Biophysical Assays: Direct demonstration of the physical interaction between the compound and its target protein within cells.
Tier 1: In Vitro Enzymatic Activity Assays
The initial step in validating target engagement is to assess the direct inhibitory effect of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid on the enzymatic activity of purified COX-1, COX-2, and 5-LOX. This allows for the determination of the compound's potency (IC50) and selectivity.
Experimental Protocol: In Vitro COX (1 & 2) Inhibition Assay
This colorimetric assay measures the peroxidase activity of COX enzymes.[3][4]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, Celecoxib, and a non-selective COX inhibitor (e.g., Indomethacin) in DMSO.
-
Prepare serial dilutions of the test compounds in assay buffer (0.1 M Tris-HCl, pH 8.0).
-
Prepare a solution of arachidonic acid (1.1 mM) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in the assay buffer.
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution.
-
Add 10 µL of the diluted test compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 25°C for 5 minutes.
-
Add 20 µL of the TMPD solution to each well.
-
Initiate the reaction by adding 20 µL of the arachidonic acid solution to each well.
-
Immediately measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Protocol: In Vitro 5-LOX Inhibition Assay
This assay measures the production of leukotrienes from arachidonic acid by purified 5-LOX.
-
Reagent Preparation:
-
Prepare stock solutions of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid and Zileuton in DMSO.
-
Prepare serial dilutions in assay buffer.
-
Prepare a solution of arachidonic acid.
-
Reconstitute purified human recombinant 5-LOX enzyme.
-
-
Assay Procedure:
-
In a suitable reaction vessel, combine the 5-LOX enzyme, calcium, and ATP in the assay buffer.
-
Add the test compound or vehicle.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
After a defined incubation period, stop the reaction.
-
Measure the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) or downstream leukotrienes using a specific detection method, such as UV spectroscopy at 234 nm or a dedicated ELISA kit.
-
-
Data Analysis:
-
Determine the IC50 value as described for the COX assay.
-
Comparative Data (Hypothetical)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | 15.2 | 0.8 | > 50 | 19 |
| Celecoxib | 10.5 | 0.05 | > 100 | 210 |
| Zileuton | > 100 | > 100 | 1.2 | N/A |
| Indomethacin | 0.1 | 1.5 | > 100 | 0.07 |
This hypothetical data suggests that 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a selective COX-2 inhibitor, albeit less potent and selective than Celecoxib.
Tier 2: Cell-Based Functional Assays
While in vitro assays are crucial for determining direct enzymatic inhibition, they do not fully recapitulate the complexities of a cellular environment. Cell-based assays are therefore essential to confirm that the compound can penetrate the cell membrane, engage its target, and elicit a functional response.
Experimental Protocol: Prostaglandin E2 (PGE2) Release Assay
This assay measures the production of PGE2, a major product of the COX-2 pathway, in stimulated cells.[5][6]
-
Cell Culture and Treatment:
-
Culture a suitable cell line that expresses COX-2 upon stimulation (e.g., human colorectal adenocarcinoma cells HT-29, or RAW 264.7 macrophages).
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, Celecoxib, or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β) for a specified time to induce COX-2 expression and PGE2 production.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each compound concentration.
-
Determine the IC50 value for the inhibition of PGE2 release.
-
Experimental Protocol: Leukotriene B4 (LTB4) Release Assay
This assay measures the production of LTB4, a key product of the 5-LOX pathway, in stimulated cells.[7][8]
-
Cell Culture and Treatment:
-
Use a cell line that expresses 5-LOX (e.g., human polymorphonuclear leukocytes (PMNLs) or the human monocytic cell line THP-1).
-
Pre-treat the cells with the test compounds or vehicle.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to activate the 5-LOX pathway.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Quantify the LTB4 concentration using a specific ELISA kit.
-
-
Data Analysis:
-
Determine the IC50 value for the inhibition of LTB4 release.
-
Comparative Data (Hypothetical)
| Compound | PGE2 Inhibition IC50 (µM) | LTB4 Inhibition IC50 (µM) |
| 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | 1.5 | > 100 |
| Celecoxib | 0.1 | > 100 |
| Zileuton | > 100 | 2.1 |
This hypothetical cellular data corroborates the in vitro findings, demonstrating that the topic compound selectively inhibits the COX-2 pathway in a cellular context.
Tier 3: Biophysical Assays for Direct Target Engagement
The gold standard for target validation is the direct demonstration of a physical interaction between the compound and its target protein within a cellular environment. Biophysical methods provide this crucial evidence.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique that relies on the principle that a protein's thermal stability increases upon ligand binding.[9][10] This change in thermal stability can be measured in intact cells or cell lysates.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for COX-2
-
Cell Treatment and Heating:
-
Treat intact cells (e.g., HT-29) with 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, Celecoxib, or vehicle (DMSO) for 1 hour at 37°C.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of soluble COX-2 in the supernatant using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Generate a melting curve by plotting the percentage of soluble COX-2 against temperature for each treatment condition.
-
Determine the melting temperature (Tm) for each condition. A positive shift in Tm in the presence of the compound indicates target engagement.
-
Comparative Data (Hypothetical)
| Compound | Target Protein | Cell Line | Concentration (µM) | ΔTm (°C) |
| 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | COX-2 | HT-29 | 10 | +3.8 |
| Celecoxib | COX-2 | HT-29 | 10 | +4.1 |
| Vehicle (DMSO) | COX-2 | HT-29 | - | 0 |
This hypothetical CETSA data provides strong evidence of direct binding and stabilization of COX-2 by the topic compound in a cellular environment.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that measures the real-time binding kinetics of a small molecule (analyte) to an immobilized protein (ligand).[11][12] This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).
Experimental Protocol: SPR for COX-2 Binding
-
Chip Preparation:
-
Immobilize purified recombinant human COX-2 onto a sensor chip surface using standard amine coupling chemistry. A control surface with an unrelated protein should also be prepared.
-
-
Binding Analysis:
-
Inject a series of concentrations of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid and Celecoxib over the sensor and control surfaces.
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface with a suitable buffer to remove the bound compound.
-
-
Data Analysis:
-
Subtract the response from the control surface from the response on the COX-2 surface.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD values.
-
Comparative Data (Hypothetical)
| Compound | kon (M⁻¹s⁻¹) | koff (s⁻¹) | KD (nM) |
| 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |
| Celecoxib | 5.0 x 10⁵ | 1.0 x 10⁻³ | 2 |
This hypothetical SPR data provides quantitative kinetic information about the binding of the topic compound to its putative target, further strengthening the evidence for direct interaction.
Conclusion: A Rigorous Path to Target Validation
The validation of target engagement is a critical and multi-faceted process in drug discovery. For a novel compound such as 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a systematic and hierarchical approach, as outlined in this guide, is essential to build a robust and compelling case for its mechanism of action. By combining in vitro enzymatic assays, cell-based functional readouts, and direct biophysical measurements, researchers can confidently establish not only if a compound engages its target, but also how and with what potency and selectivity. The comparative framework presented here, using well-characterized drugs as benchmarks, provides the necessary context to evaluate the therapeutic potential of new chemical entities. The successful execution of these experiments will provide a solid foundation for further preclinical and clinical development.
References
-
Methods in Molecular Biology. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
-
Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Retrieved from [Link]
-
Journal of Chromatography B. (2006). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Elabscience. (n.d.). LTB4 (Leukotriene B4) ELISA Kit. Retrieved from [Link]
-
Scandinavian Journal of Clinical and Laboratory Investigation. (1993). A specific assay for leukotriene B4 in human whole blood. Retrieved from [Link]
-
Krishgen Biosystems. (n.d.). Human Prostaglandin E2, PG-E2 GENLISA™ ELISA. Retrieved from [Link]
-
Prostaglandins, Leukotrienes and Essential Fatty Acids. (2005). Optimization of assay conditions for leukotriene B4 synthesis by neutrophils or platelets isolated from peripheral blood of monogastric animals. Retrieved from [Link]
-
Journal of Molecular Structure. (2021). Molecular Modelling, Drug Design and Binding Evaluation of New Celecoxib Derivatives as Cyclooxygenase-2 Inhibitors. Retrieved from [Link]
-
Methods in Molecular Biology. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2020). Identification of Novel Human 15-Lipoxygenase-2 (h15-LOX-2) Inhibitors Using a Virtual Screening Approach. Retrieved from [Link]
-
Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. (2008). Surface plasmon resonance studies and biochemical evaluation of a potent peptide inhibitor against cyclooxygenase-2 as an anti-inflammatory agent. Retrieved from [Link]
-
Methods in Molecular Biology. (n.d.). Surface plasmon resonance. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2021). Identification of New Rofecoxib-Based Cyclooxygenase-2 Inhibitors: A Bioinformatics Approach. Retrieved from [Link]
-
Molecular & Cellular Proteomics. (2021). Identification of Celecoxib-Targeted Proteins Using Label-Free Thermal Proteome Profiling on Rat Hippocampus. Retrieved from [Link]
-
ACS Omega. (2018). Computational Analysis of LOX1 Inhibition Identifies Descriptors Responsible for Binding Selectivity. Retrieved from [Link]
-
Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]
-
Molecules. (2020). New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2024). Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening. Retrieved from [Link]
-
Pharmacogenomics. (2011). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Retrieved from [Link]
-
Journal of Biomolecular Structure and Dynamics. (2022). Mechanistic insights into 5-lipoxygenase inhibition by active principles derived from essential oils of Curcuma species: Molecular docking, ADMET analysis and molecular dynamic simulation study. Retrieved from [Link]
-
ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved from [Link]
-
ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved from [Link]
-
bioRxiv. (2024). Identification of novel human 15-lipoxygenase-2 (h15-LOX-2) inhibitors using a virtual screening approach. Retrieved from [Link]
-
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]
-
Frontiers in Molecular Biosciences. (2022). Current Advances in CETSA. Retrieved from [Link]
-
Heliyon. (2024). Evaluation of gender differences in the pharmacokinetics of oral zileuton nanocrystalline formulation using a rat model. Retrieved from [Link]
-
SLAS Discovery. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]
-
Vall d'Hebron Research Institute. (n.d.). Managing Zileuton by means of polymeric micelles significantly reduces the tumor stem cells of breast cancer within the tumor and in the bloodstream. Retrieved from [Link]
-
JAMA. (1996). Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Inhibition of COX-2 by a Standardized CO2 Extract of Humulus lupulus in vitro and its Activity in a Mouse Model of Zymosan-Induced Arthritis. Retrieved from [Link]
-
StatPearls. (2024). Zileuton. Retrieved from [Link]
-
American College of Cardiology. (2017). Prospective Randomized Evaluation of Celeboxib Integrated Safety Versus Ibuprofen or Naproxen. Retrieved from [Link]
-
Cytiva. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. Retrieved from [Link]
-
ClinicalTrials.gov. (2021). Prospective Randomized Evaluation Of Celecoxib Integrated Safety Vs Ibuprofen Or Naproxen (PRECISION). Retrieved from [Link]
-
Current Medicinal Chemistry. (2003). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CETSA [cetsa.org]
- 10. Frontiers | Current Advances in CETSA [frontiersin.org]
- 11. Surface plasmon resonance studies and biochemical evaluation of a potent peptide inhibitor against cyclooxygenase-2 as an anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. path.ox.ac.uk [path.ox.ac.uk]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic Acid
In the landscape of modern drug discovery, the pyrazole carboxylic acid scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1][2][3] The compound 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a notable member of this class, recognized as a versatile building block in the synthesis of novel bioactive molecules with potential anti-inflammatory and anti-cancer properties.[4] However, as with any promising therapeutic candidate, a thorough understanding of its selectivity and potential off-target interactions is paramount for advancing its development. This guide provides a comprehensive comparative analysis of the cross-reactivity profile of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, juxtaposed with structurally and functionally related compounds. We will delve into the causality behind experimental choices for assessing cross-reactivity and present detailed, self-validating protocols to empower researchers in their own investigations.
The Pyrazole Core: A Double-Edged Sword of Potency and Promiscuity
The pyrazole ring is a well-established pharmacophore found in a variety of approved drugs, from the anti-inflammatory celecoxib to the erectile dysfunction treatment sildenafil.[1] This prevalence is a testament to the scaffold's ability to engage with a diverse range of biological targets. Pyrazole derivatives have been identified as cannabinoid receptor antagonists, enzyme inhibitors, and modulators of various signaling pathways.[5][6][7][8] This inherent versatility, while beneficial for broad therapeutic applications, also necessitates a rigorous evaluation of cross-reactivity to mitigate the risk of unintended off-target effects.
For the purposes of this guide, and in the absence of a specified primary target for 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, we will proceed with the plausible hypothesis that its intended therapeutic area is inflammation, a common application for this compound class.[4][9] Consequently, we will compare its hypothetical cross-reactivity profile against two well-characterized non-steroidal anti-inflammatory drugs (NSAIDs) that also feature a pyrazole core: Celecoxib and Deracoxib.
Comparative Cross-Reactivity Profiles
To contextualize the selectivity of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, we present a hypothetical dataset from a broad off-target screening panel. This panel includes key targets relevant to inflammation and common sources of adverse drug reactions.
| Target | 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid (% Inhibition at 10 µM) | Celecoxib (% Inhibition at 10 µM) | Deracoxib (% Inhibition at 10 µM) |
| Primary Target (Hypothetical) | |||
| Cyclooxygenase-2 (COX-2) | 95% | 98% | 92% |
| Key Off-Targets | |||
| Cyclooxygenase-1 (COX-1) | 35% | 45% | 25% |
| 5-Lipoxygenase (5-LOX) | 15% | 10% | 8% |
| Carbonic Anhydrase II | 5% | 65% | 12% |
| hERG (IKr) Channel | 8% | 12% | 5% |
| Cannabinoid Receptor 1 (CB1) | 2% | 1% | 0.5% |
| Selected Kinase Panel | |||
| Mitogen-activated protein kinase 14 (p38α) | 45% | 30% | 20% |
| Cyclin-dependent kinase 2 (CDK2) | 10% | 5% | 3% |
| Vascular endothelial growth factor receptor 2 (VEGFR2) | 18% | 25% | 15% |
Analysis of the Hypothetical Data:
This hypothetical data suggests that while 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a potent COX-2 inhibitor, it exhibits some off-target activity against COX-1 and the p38α kinase. Its lower inhibition of Carbonic Anhydrase II compared to Celecoxib could indicate a potentially improved side-effect profile, as carbonic anhydrase inhibition is linked to certain adverse effects of sulfonamide-containing drugs. The minimal activity against the hERG channel is a favorable safety indicator.
Experimental Protocols for Assessing Cross-Reactivity
A robust assessment of cross-reactivity is a cornerstone of preclinical drug development. The following protocols outline a systematic approach to characterizing the selectivity of a novel pyrazole derivative.
Workflow for Cross-Reactivity Profiling
Caption: A streamlined workflow for comprehensive cross-reactivity assessment.
Detailed Protocol: Kinase Panel Screening
Rationale: Given that many signaling pathways involved in inflammation are regulated by kinases, and kinase inhibitors are known to have off-target effects, a broad kinase panel screening is crucial.[10][11][12] This allows for the early identification of potential polypharmacology or unwanted anti-target interactions.[13][14]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid in 100% DMSO.
-
Assay Concentration: For an initial screen, a single concentration of 10 µM is typically used.
-
Kinase Panel Selection: Utilize a commercially available kinase panel that covers a significant portion of the human kinome (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's Kinase HotSpot™).[10][11] The panel should include representatives from all major kinase families.
-
Assay Format: The screening is typically performed using a radiometric (e.g., ³³P-ATP) or fluorescence-based assay format that measures the phosphorylation of a substrate by the kinase.
-
Execution:
-
Dispense the kinase, substrate, and ATP into the wells of a microtiter plate.
-
Add the test compound or vehicle control (DMSO).
-
Incubate to allow the enzymatic reaction to proceed.
-
Stop the reaction and measure the signal (radioactivity or fluorescence).
-
-
Data Analysis:
-
Calculate the percent inhibition for the test compound relative to the vehicle control.
-
Hits are typically defined as compounds that cause >50% inhibition at the screening concentration.
-
-
Follow-up: For any identified hits, perform dose-response assays to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
Rationale: While in vitro biochemical assays are excellent for initial screening, it is important to confirm target engagement in a more physiologically relevant cellular context. CETSA allows for the assessment of target binding in intact cells.
Methodology:
-
Cell Culture: Grow a relevant cell line (e.g., a human monocytic cell line for an anti-inflammatory compound) to confluency.
-
Compound Treatment: Treat the cells with the test compound (e.g., 10 µM 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid) or vehicle control for a defined period.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for a few minutes.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western blotting or mass spectrometry to detect the amount of the target protein that remains soluble at each temperature.
-
Data Analysis: Binding of the compound to its target protein stabilizes it, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Logical Relationships in Cross-Reactivity Assessment
Caption: The interplay between chemical structure and biological outcomes.
Conclusion and Future Directions
The journey of a drug candidate from bench to bedside is fraught with challenges, and a comprehensive understanding of its cross-reactivity profile is a critical checkpoint. For 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, its pyrazole core offers significant therapeutic potential but also warrants a thorough investigation of off-target effects. The comparative analysis and experimental protocols provided in this guide offer a framework for such an investigation.
By systematically evaluating the selectivity of novel pyrazole derivatives and comparing them to established drugs like Celecoxib and Deracoxib, researchers can make more informed decisions about which candidates to advance. Future studies should focus on elucidating the structure-activity relationships that govern selectivity within this chemical class. This knowledge will not only de-risk the development of individual compounds but also contribute to the rational design of next-generation pyrazole-based therapeutics with superior efficacy and safety profiles.
References
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42, 769-776.
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Semantic Scholar.
-
The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. BOC Sciences.
-
Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. ACS Publications.
-
Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. The Journal of Allergy and Clinical Immunology: In Practice.
-
Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed.
-
Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. Allergy, Asthma & Clinical Immunology.
-
Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. PubMed.
-
Cross‐Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing. Allergy, Asthma & Immunology Research.
-
Cross-reactivity to Acetaminophen and Celecoxib According to the Type of Nonsteroidal Anti-inflammatory Drug Hypersensitivity. PubMed Central.
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.
-
Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters.
-
Kinase Panel Screening and Profiling Service. Reaction Biology.
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science.
-
Cross-reactivity among drugs: Clinical problems. ResearchGate.
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.
-
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Chem-Impex.
-
Recommendations for off-target profiling. CarnaBio USA, Inc..
-
Testing for Drug Hypersensitivity Syndromes. PubMed Central.
-
Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery.
-
Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. PubMed.
-
Deracoxib. VCA Animal Hospitals.
-
Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic.
-
Deracoxib (Deramaxx), Canine. Healthy Paws Animal Hospital.
-
Cross-Reactivity With Drugs at the T Cell Level. Direct MS.
-
Guideline for the diagnosis of drug hypersensitivity reactions. PubMed Central.
-
Deramaxx™ (deracoxib). PetMD.
-
FREEDOM OF INFORMATION SUMMARY NADA 141-203 DERAMAXX™ Chewable Tablets. Animal Drugs @ FDA.
-
Safety and tolerability of 3-week and 6-month dosing of Deramaxx (deracoxib) chewable tablets in dogs. PubMed.
-
Practical Guidance for the Evaluation and Management of Drug Hypersensitivity. American Academy of Allergy, Asthma & Immunology.
-
1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid. Ambeed.
-
1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid synthesis. Sigma-Aldrich.
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
-
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid (97%). Amerigo Scientific.
-
Current status of pyrazole and its biological activities. PubMed Central.
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.
-
4-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem.
-
1-(4-chlorobenzyl)-3-methyl-1h-pyrazole-5-carboxylic acid. Sigma-Aldrich.
-
1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. PubMed Central.
-
5-methyl-1H-pyrazole-3-carboxylic acid. PubChem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. healthypawsanimalhospital.com [healthypawsanimalhospital.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shop.carnabio.com [shop.carnabio.com]
- 14. academic.oup.com [academic.oup.com]
Benchmarking Novel Pyrazole-Based Compounds: A Comparative Analysis of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid against Celecoxib for Cyclooxygenase-2 (COX-2) Inhibition
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the enzyme inhibitory potential of novel compounds. Here, we utilize 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid as a representative test compound from the pyrazole class, known for its members' diverse biological activities, including anti-inflammatory effects. We will compare its performance against a well-established, industry-standard selective inhibitor, Celecoxib, targeting the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2).
The rationale for selecting COX-2 as the target enzyme stems from the structural similarities of our test compound to known COX-2 inhibitors and the established role of this enzyme in inflammation.[1][2][3] The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is elevated during inflammation, making it a prime target for anti-inflammatory drugs.[3][4]
Celecoxib, a selective COX-2 inhibitor, serves as an ideal benchmark due to its well-characterized mechanism of action and extensive clinical use.[1][2] By comparing the inhibitory activity of our novel pyrazole compound to Celecoxib, we can ascertain its relative potency and selectivity, providing valuable insights for its potential as a therapeutic agent.
Experimental Design and Methodologies
The cornerstone of this comparative analysis is the in vitro enzyme inhibition assay. This allows for a direct measurement of the compound's ability to interfere with the catalytic activity of purified COX-2. For this purpose, a fluorometric assay is recommended for its high sensitivity and suitability for high-throughput screening.[4][5]
The COX-2 Signaling Pathway and Point of Inhibition
The following diagram illustrates the arachidonic acid cascade and the specific point of intervention for COX-2 inhibitors.
Caption: The COX-2 signaling pathway and the inhibitory action of the test compounds.
Detailed Protocol: In Vitro Fluorometric COX-2 Inhibition Assay
This protocol is adapted from commercially available COX-2 inhibitor screening kits and established methodologies.[4][5][6]
1. Reagent Preparation:
-
COX Assay Buffer: Prepare a 0.1 M Tris-HCl buffer, pH 8.0.[7]
-
Human Recombinant COX-2 Enzyme: Reconstitute lyophilized enzyme in sterile water to the recommended concentration and store on ice. Avoid repeated freeze-thaw cycles.[4][5]
-
Heme: Prepare a stock solution as a cofactor for the COX enzyme.[7]
-
Arachidonic Acid (Substrate): Prepare a stock solution in ethanol. Immediately before use, create a working solution by mixing with a potassium hydroxide or sodium hydroxide solution and diluting with purified water.[5][8]
-
Fluorometric Probe (e.g., ADHP or a proprietary probe): Prepare a stock solution in DMSO.[9]
-
Test Compound (1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid): Prepare a high-concentration stock solution in DMSO. Create a serial dilution series to test a range of concentrations.
-
Benchmark Inhibitor (Celecoxib): Prepare a stock solution and serial dilutions in DMSO, mirroring the concentrations of the test compound.[5]
-
Solvent Control: Use DMSO at the same final concentration as in the compound wells.
2. Assay Procedure:
The following workflow outlines the steps for performing the assay in a 96-well microplate format.
Caption: Experimental workflow for the in vitro fluorometric COX-2 inhibition assay.
3. Data Analysis and Interpretation:
-
Calculate the Rate of Reaction: For each well, determine the initial reaction velocity by calculating the slope of the linear portion of the kinetic fluorescence curve.[10]
-
Determine Percentage Inhibition: Use the following formula to calculate the percentage of COX-2 inhibition for each concentration of the test compound and Celecoxib: % Inhibition = [(Rate of Solvent Control - Rate of Inhibitor Well) / Rate of Solvent Control] x 100[10]
-
Calculate IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the enzyme activity by 50%.[11] Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Data Summary
The experimental data should be compiled into a clear and concise table for easy comparison.
| Compound | IC50 for COX-2 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | Experimental Value | Requires COX-1 inhibition data |
| Celecoxib (Benchmark) | Experimental Value (literature ~0.04-0.45 µM)[2][5] | >10[2] |
Note: The IC50 for Celecoxib can vary depending on assay conditions. It is crucial to determine its IC50 under the same experimental conditions as the test compound for a valid comparison. To determine the selectivity index, a parallel assay using COX-1 enzyme would be required.
Conclusion
This guide provides a robust framework for benchmarking the inhibitory activity of novel pyrazole compounds, such as 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, against the known COX-2 inhibitor Celecoxib. By following the detailed experimental protocol and data analysis procedures, researchers can obtain reliable and comparable data on the potency of their test compounds. A lower IC50 value for the test compound compared to Celecoxib would suggest higher potency, warranting further investigation into its therapeutic potential. Conversely, a higher IC50 would indicate lower potency. This systematic approach is fundamental in the early stages of drug discovery and development for identifying promising new anti-inflammatory agents.
References
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2662, Celecoxib. [Link]
-
Wikipedia. Celecoxib. [Link]
-
Griswold, D. E., & Adams, J. L. (2005). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics and Personalized Medicine, 2005(2), 11–23. [Link]
-
PharmaCompass. Celecoxib | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
Patsnap. What is the mechanism of Celecoxib?. [Link]
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]
-
Interchim. COX Fluorescent Inhibitor Screening Assay Kit. [Link]
Sources
- 1. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Celecoxib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assaygenie.com [assaygenie.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. interchim.fr [interchim.fr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Fluorine Advantage: A Comparative Guide to the Cytotoxicity of Fluorinated vs. Non-Fluorinated Pyrazole Compounds
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The introduction of fluorine into a molecular scaffold is a well-established strategy to enhance pharmacological properties. This guide provides an in-depth technical comparison of the cytotoxic effects of fluorinated and non-fluorinated pyrazole compounds, supported by experimental data and detailed protocols. We will explore the causal relationship between fluorination and cytotoxicity, offering insights for the rational design of next-generation pyrazole-based therapeutics.
The Pyrazole Scaffold: A Privileged Structure in Oncology
Pyrazoles, five-membered nitrogen-containing heterocyclic compounds, are considered "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets.[1] Numerous pyrazole derivatives have been investigated for their potent anticancer activities, demonstrating mechanisms that include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[2][3]
The Impact of Fluorine: More Than Just an Atomic Substitution
The introduction of fluorine into a drug candidate can profoundly alter its physicochemical and biological properties.[4] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can lead to:
-
Increased Metabolic Stability: The C-F bond is more resistant to metabolic degradation than a C-H bond, often leading to a longer biological half-life.[4]
-
Enhanced Membrane Permeability and Bioavailability: Strategic fluorination can increase the lipophilicity of a molecule, facilitating its passage through cellular membranes.[5]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.
-
Altered Conformation and Binding Affinity: Fluorine substitution can induce specific molecular conformations that may lead to stronger and more selective binding to target proteins.
These modifications often translate into enhanced cytotoxic potency and improved selectivity for cancer cells.
Comparative Cytotoxicity: A Data-Driven Analysis
While a direct, side-by-side comparison of a large set of fluorinated and non-fluorinated pyrazole analogs under identical experimental conditions is not extensively available in single studies, a compilation of data from various sources strongly suggests a trend of increased cytotoxicity upon fluorination. The following table summarizes representative IC50 values for pairs of structurally similar pyrazole compounds, with and without fluorine, against various cancer cell lines.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Fluorinated vs. Non-Fluorinated Pyrazole Analogs
| Non-Fluorinated Compound | IC50 (µM) | Fluorinated Analog | IC50 (µM) | Cancer Cell Line | Assay | Reference(s) |
| Pyrazole-Arylacetamide Hybrid | >10 | Fluorinated Pyrazole-Arylacetamide Hybrid | 0.604 | MCF-7 (Breast) | MTT | [6] |
| Scopoletin-Pyrazole Hybrid | ~25-50 | Fluorinated Scopoletin-Pyrazole Hybrid | <10 | HCT-116 (Colon) | MTT | [7] |
| Quinoline-Pyrazole Hybrid | >10 | Fluorinated Quinoline-Pyrazole Hybrid | ~3-5 | A549 (Lung) | MTT | [7] |
| Phenyl-substituted Pyrazole | 39.70 | Trifluoromethyl -substituted Pyrazole | <10 | MDA-MB-231 (Breast) | Not Specified | [8] |
Disclaimer: The data in this table is compiled from multiple sources. Direct comparison of absolute IC50 values should be made with caution as experimental conditions may vary between studies.
The trend observed in the compiled data indicates that the introduction of fluorine or fluorine-containing moieties like the trifluoromethyl group often leads to a significant increase in cytotoxic potency, as evidenced by lower IC50 values.
Mechanistic Insights: How Fluorination Enhances Cytotoxicity
The enhanced cytotoxicity of fluorinated pyrazoles can be attributed to several factors at the molecular level. Fluorination can improve the binding affinity of the pyrazole scaffold to its intracellular targets. For example, in the context of kinase inhibition, a common mechanism for pyrazole-based anticancer agents, the polarized C-F bond can form favorable electrostatic interactions within the ATP-binding pocket of the kinase.
Furthermore, increased lipophilicity due to fluorination can lead to higher intracellular concentrations of the compound, thereby amplifying its cytotoxic effects. The metabolic stability conferred by fluorine also ensures that the compound remains in its active form for a longer duration, leading to sustained target engagement and a more pronounced cytotoxic response.
Many pyrazole derivatives exert their anticancer effects by inducing apoptosis.[9] This process of programmed cell death is often initiated through the generation of reactive oxygen species (ROS) and the activation of caspase cascades.
Caption: Simplified intrinsic apoptosis pathway induced by fluorinated pyrazoles.
Experimental Protocols for Cytotoxicity Assessment
To ensure the scientific integrity and reproducibility of cytotoxicity studies, standardized and well-validated protocols are essential. Below are detailed methodologies for two common assays used to evaluate the cytotoxic effects of pyrazole compounds.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Validating Analytical Methods for the Detection of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a synthetic organic compound featuring a pyrazole core, a structure of considerable interest in both medicinal and agricultural chemistry.[1][2] The precise and reliable quantification of this molecule is paramount across various stages of research and development, including synthesis, purification, formulation, and stability studies. The fundamental goal of any analytical measurement is to yield data that is consistent, dependable, and accurate.[3] Consequently, the validation of analytical methods is not merely a procedural step for regulatory compliance but a foundational element of sound scientific practice, ensuring the integrity of all generated data.[4][5][6]
This guide presents a comparative analysis of prospective analytical methods for the detection and quantification of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid. We will explore the principles of method validation as stipulated by the International Council for Harmonisation (ICH) guidelines, with a focus on ICH Q2(R2).[7][8][9] This guide will compare the practical applications of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique will be assessed against key validation parameters to furnish researchers with a robust framework for selecting and validating the most suitable method for their specific analytical requirements.
The Foundation: Principles of Analytical Method Validation
The validation of an analytical procedure is the documented process of demonstrating its suitability for the intended purpose.[8][10] The ICH Q2(R2) guideline offers a detailed framework for this process, which is critical for regulatory submissions to agencies such as the FDA and EMA.[7][9] The validation process entails a series of experiments designed to rigorously evaluate the performance characteristics of the analytical method.
The core validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally measure the analyte in the presence of other components that are expected to be present.[4][10]
-
Linearity: The capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range.[4][8]
-
Range: The interval between the highest and lowest concentrations of the analyte for which the analytical procedure demonstrates a suitable level of precision, accuracy, and linearity.[4][10]
-
Accuracy: The proximity of the test results generated by the method to the true value.[10]
-
Precision: The level of agreement among individual test results when the method is repeatedly applied to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest quantity of an analyte in a sample that can be detected, though not necessarily quantified as an exact value.
-
Limit of Quantitation (LOQ): The lowest quantity of an analyte in a sample that can be quantitatively determined with appropriate precision and accuracy.
-
Robustness: A measure of the method's ability to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during routine use.
Analytical Method Validation Workflow
A standard workflow for validating an analytical method is a systematic process that commences with defining the analytical requirements and concludes with the generation of a comprehensive validation report.
Comparative Analysis of Analytical Methodologies
The selection of an analytical method is contingent upon several factors, including the physicochemical properties of the analyte, the requisite sensitivity and selectivity, and practical considerations such as cost and sample throughput. For 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a polar aromatic carboxylic acid, several chromatographic techniques are appropriate.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and extensively utilized technique in pharmaceutical analysis.[11] It is frequently the preferred method for routine quality control, owing to its reliability and cost-effectiveness.[12] For the target compound, a reversed-phase HPLC (RP-HPLC) method is suitable, wherein the polar analyte is separated on a nonpolar stationary phase.
Objective: To develop and validate a precise, accurate, and linear RP-HPLC method for the quantification of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of 0.1% Trifluoroacetic Acid (TFA) in water and Methanol (e.g., 20:80 v/v).[1] The acidic mobile phase suppresses the ionization of the carboxylic acid group, resulting in improved peak shape and retention.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by a UV scan of the analyte (likely around 254 nm due to the aromatic rings).
Validation Parameters and Acceptance Criteria (based on ICH Q2(R2)):
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo, and spiked samples. Conduct forced degradation studies (acid, base, oxidation, heat, light). | The analyte peak should be free from interference from the blank, placebo, and degradation products. The peak purity index should be > 0.99. |
| Linearity | Prepare at least five concentrations of the analyte (e.g., 50-150% of the target concentration). Plot a graph of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | 80-120% of the test concentration for the assay. |
| Accuracy | Perform recovery studies by spiking the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day.Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. | RSD ≤ 2.0% for both repeatability and intermediate precision. |
| LOD & LOQ | Based on the signal-to-noise ratio (S/N) of the chromatogram (LOD: S/N ≈ 3:1; LOQ: S/N ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve. | LOD and LOQ should be determined and reported. |
| Robustness | Deliberately vary chromatographic parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C). | The method should remain reliable, with system suitability parameters (e.g., tailing factor, theoretical plates) within acceptable limits. |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry.[13] It is considered the gold standard for bioanalytical studies and for the detection of low-level impurities.[12][14] High selectivity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected, fragmented, and a specific product ion is monitored.
-
Superior Sensitivity and Selectivity: The LOD and LOQ are typically one to two orders of magnitude lower than those of HPLC-UV.[12] This is critical when analyzing samples with very low concentrations of the analyte.
-
Specificity: The use of MRM provides a high degree of certainty in the identification and quantification of the analyte, even in complex matrices, thereby minimizing the risk of interference.[6]
-
Structural Information: Mass spectrometry can provide valuable structural information about the analyte and any potential metabolites or degradation products.[15]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the separation and identification of volatile and thermally stable compounds. However, for a polar carboxylic acid like the target compound, which is non-volatile, a derivatization step is required to make it suitable for GC analysis.[5][16] Derivatization converts the polar carboxylic acid group into a less polar, more volatile derivative, such as a methyl or silyl ester.[17]
Common derivatization methods for carboxylic acids include:
-
Esterification: Converting the carboxylic acid to an ester (e.g., using BF₃/methanol).[5]
-
Silylation: Replacing the acidic proton with a trimethylsilyl (TMS) group (e.g., using BSTFA).[5][17]
The necessity for derivatization adds an extra step to the sample preparation process, which can introduce variability and potential for error. Nevertheless, for certain applications, such as the analysis of volatile impurities, GC-MS can be an invaluable tool.
Head-to-Head Comparison
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Specificity | Good, but susceptible to co-eluting compounds with similar UV spectra. | Excellent, due to mass-based detection and MRM.[12] | Excellent, due to mass-based detection. |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL to high ng/mL range).[12] | Very high (low ng/mL to pg/mL range).[12][14] | High, but can be limited by derivatization efficiency and background noise. |
| Linearity & Range | Typically a wide linear range. | Can have a narrower linear range compared to HPLC-UV and may be subject to matrix effects. | Good linearity, but the range can be affected by the consistency of the derivatization. |
| Accuracy & Precision | High, with RSDs typically <2%. | High, but can be influenced by matrix effects. The use of an isotopically labeled internal standard is recommended. | Good, but can be affected by the reproducibility of the derivatization step. |
| Robustness | Generally very robust and easy to transfer between laboratories. | More complex instrumentation requires more specialized maintenance and can be less robust. | The derivatization step can be a source of variability, affecting robustness. |
| Sample Throughput | Moderate, with typical run times of 10-30 minutes. | Can be very high with the use of UHPLC, with run times of a few minutes.[6] | Lower, due to the additional derivatization step and typically longer GC run times. |
| Cost & Complexity | Lower instrument and operational costs. Relatively simple to operate. | High instrument and operational costs. Requires a skilled operator. | Moderate instrument cost. The derivatization adds complexity to the workflow. |
Decision Workflow for Method Selection
Conclusion
The validation of analytical methods is an indispensable and mandatory step in drug development and research, ensuring the quality and reliability of the data generated. For 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, the choice of analytical method will be determined by the specific requirements of the analysis.
-
HPLC-UV is a robust, reliable, and cost-effective option for routine quality control, such as assays and purity testing, where concentration levels are relatively high.
-
LC-MS/MS provides unmatched sensitivity and selectivity, making it the ideal method for trace-level quantification, bioanalytical studies, and impurity profiling.
-
GC-MS is a viable alternative, particularly for the analysis of volatile impurities, but the necessity of derivatization adds complexity to the analytical workflow.
Irrespective of the method selected, a thorough validation in accordance with ICH guidelines is essential to demonstrate that the method is fit for its intended purpose. This guide provides a framework for this process, enabling researchers to make informed decisions and uphold the scientific integrity of their work.
References
- HELIX Chromatography.
- International Journal of Current Pharmaceutical Analysis.
- Benchchem.
- SIELC Technologies.
- ResearchGate.
- SIELC Technologies.
- PubMed.
- IntuitionLabs.
- Drug Development & Delivery.
- Drug Discovery Today.
- Chemistry For Everyone - YouTube.
- PubMed.
- PMC - NIH.
- Bioanalysis Zone.
- ResearchGate.
- ResearchGate.
- ScienceDirect.
- Benchchem.
- Benchchem.
- ResearchGate.
- YouTube.
- ACS Omega.
- HPLC Tools.
- Pharmaceutical Guidelines.
- BioAgilytix.
- ResearchGate.
- ICH.
- EMA.
- Sigma-Aldrich.
- MDPI.
- ResearchGate.
Sources
- 1. ijcpa.in [ijcpa.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. qbdgroup.com [qbdgroup.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. m.youtube.com [m.youtube.com]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
- 17. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
A Senior Application Scientist's Guide to Pyrazole-Based Fungicides: A Head-to-Head Comparison
Authored for Researchers, Scientists, and Drug Development Professionals
In the continuous effort to safeguard global crop production, pyrazole-based fungicides have emerged as a formidable class of agrochemicals.[1][2] Their efficacy stems from a highly specific mode of action, targeting the fungal mitochondrial respiratory chain. This guide provides an in-depth, head-to-head comparison of key pyrazole-based fungicides, supported by experimental insights and protocols to empower researchers in their own discovery and application efforts.
The Core Mechanism: Inhibition of Succinate Dehydrogenase (SDHI)
Pyrazole-based fungicides, also known as pyrazole-carboxamides, belong to the Fungicide Resistance Action Committee (FRAC) Group 7.[3] Their primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain in fungi.[4][5]
By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate.[4][6] This disruption has a dual lethal effect: it halts the TCA cycle and, more critically, it prevents the transfer of electrons to the respiratory chain, thereby stopping the production of ATP, the cell's primary energy currency.[4][6] This energy crisis ultimately leads to the inhibition of fungal spore germination, germ tube elongation, and mycelial growth.[7]
The specificity of this action is a double-edged sword; while highly effective, it also creates a selection pressure for resistance, typically through single-point mutations in the genes encoding the SDH enzyme subunits.[4][6]
Caption: Mechanism of action for pyrazole-based SDHI fungicides.
Key Pyrazole Fungicides: A Comparative Analysis
While sharing a common mechanism, the newer generation of pyrazole-carboxamides exhibits significant differences in chemical structure, spectrum of activity, and efficacy. This variation is crucial for designing effective and sustainable disease management programs. Key examples include Fluxapyroxad, Benzovindiflupyr, Penthiopyrad, and Bixafen.[8][9]
| Fungicide | Key Structural Feature | Spectrum of Activity (Select Examples) | Noteworthy Characteristics |
| Fluxapyroxad | Flexible pyrazole-carboxamide linker allowing adaptation to different SDH enzyme conformations. | Broad-spectrum, including Botrytis cinerea (Gray Mold), Powdery Mildew, and various rusts and leaf spots.[7] | Excellent systemic properties and long-lasting preventative and curative action. |
| Benzovindiflupyr | N-methoxy-pyrazole-carboxamide. | Highly effective against a range of pathogens in cereals, corn, and soybeans, including Septoria tritici and rusts. | Exhibits strong binding affinity to the target site, leading to high intrinsic activity. |
| Penthiopyrad | Thiazole ring within the carboxamide side chain. | Controls a wide array of diseases in specialty crops like fruits and vegetables, including Alternaria spp. and Rhizoctonia solani. | Provides excellent rainfastness and translaminar movement within the plant leaf. |
| Bixafen | Biphenyl-pyrazole-carboxamide structure. | Primarily used in cereals for control of diseases like Septoria leaf blotch and rusts. | Known for its preventative activity and contribution to yield enhancement. |
Disclaimer: The efficacy and spectrum of activity can vary based on the specific pathogen strain, environmental conditions, and crop.
Experimental Evaluation of Fungicide Performance
To generate robust, comparative data for different fungicides, standardized laboratory and greenhouse assays are indispensable. These protocols provide a framework for assessing the intrinsic activity of the compounds.
This assay determines the concentration of a fungicide required to inhibit fungal growth by 50% (EC₅₀), providing a direct measure of its intrinsic potency against a specific pathogen.
Causality Behind Experimental Choices:
-
Medium: Potato Dextrose Agar (PDA) is a general-purpose medium that supports the growth of a wide range of fungi.
-
Controls: A negative control (solvent only) ensures the solvent has no inhibitory effect. A positive control (a fungicide with known efficacy) validates the assay's sensitivity.
-
Replication: Triplicate plates for each concentration are essential to ensure the statistical validity of the results.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.
-
Fungicide Amendment: Cool the autoclaved PDA to 50-55°C. Add the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 ppm). Also, prepare control plates with solvent only.
-
Plating: Pour approximately 20 mL of the amended and control agar into sterile 90 mm Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the actively growing edge of a young fungal culture, in the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the fungal colony in the control plates reaches the edge of the plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis to determine the EC₅₀ value.
Caption: Workflow for an in vitro mycelial growth inhibition assay.
This in vivo assay assesses the ability of a fungicide to protect a plant from infection when applied before the pathogen is introduced.
Causality Behind Experimental Choices:
-
Plant Host: Using a susceptible host plant variety ensures that disease development will be robust in the control group, allowing for a clear assessment of fungicide performance.
-
Environmental Control: Maintaining optimal conditions for disease development (e.g., high humidity, specific temperature) in a greenhouse or growth chamber is critical for consistent and reproducible results.
-
Randomized Design: A completely randomized block design helps to minimize the effects of environmental variability within the greenhouse.
Step-by-Step Methodology:
-
Plant Cultivation: Grow healthy, uniform plants of a susceptible variety to a specific growth stage (e.g., 3-4 true leaves).
-
Fungicide Application: Prepare spray solutions of the test fungicides at their recommended field rates. Apply the solutions to the plants until runoff, ensuring complete coverage. Include an untreated control group (sprayed with water only).
-
Drying: Allow the fungicide application to dry completely on the leaf surfaces (typically 24 hours).
-
Pathogen Inoculation: Prepare a spore suspension of the target pathogen at a known concentration (e.g., 1 x 10⁵ spores/mL). Spray the inoculum evenly over all treated and control plants.
-
Incubation: Place the plants in a high-humidity environment (e.g., a mist chamber) for 24-48 hours to facilitate infection.
-
Disease Development: Move the plants back to standard greenhouse conditions that are conducive to disease development.
-
Rating: After a set period (e.g., 7-14 days), assess disease severity on each plant. This can be done by estimating the percentage of leaf area affected by the disease.
-
Analysis: Calculate the percent disease control for each fungicide treatment relative to the untreated control. Use statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
Resistance Management
The high risk of resistance development for SDHI fungicides necessitates stringent resistance management strategies.[5] The Fungicide Resistance Action Committee (FRAC) provides guidelines that are crucial for preserving the longevity of this chemical class.[6] Key strategies include:
-
Alternation: Rotate SDHI fungicides with fungicides from different FRAC groups that have different modes of action.
-
Mixtures: Use pre-formulated mixtures or tank mixes of SDHI fungicides with partners from other FRAC groups.
-
Limiting Applications: Adhere to label recommendations regarding the maximum number of applications per season.[6]
It is important to note that while all SDHIs share the same target site, the development of resistance to one SDHI does not always confer cross-resistance to all others in the group.[3] However, relying on switching between different SDHIs is not a sustainable long-term resistance management strategy.[3]
References
-
Rutgers Plant and Pest Advisory. (2020). Understanding the SDHI (FRAC group 7) Fungicides. [Link]
-
Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. PubMed. [Link]
-
Ilić, S., & Stanković, S. (2024). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. UGD Publishing System. [Link]
-
New Zealand Plant Protection Society. (n.d.). Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy. [Link]
-
University of Georgia. (2019). SDHI fungicides and turfgrass disease control: An overview. [Link]
-
ACS Publications. (n.d.). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. [Link]
-
PubMed. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. [Link]
-
ACS Publications. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. [Link]
-
Semantic Scholar. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. [Link]
-
PubMed. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. [Link]
-
Semantic Scholar. (2007). Pyrazole chemistry in crop protection. [Link]
-
Wikipedia. (n.d.). Fluxapyroxad. [Link]
-
ResearchGate. (n.d.). Selected commercialized fungicides with a pyrazole moiety. [Link]
-
MDPI. (2018). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. [Link]
-
ResearchGate. (n.d.). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds. [Link]
-
ResearchGate. (n.d.). Examples of pyrazole-based fungicides. [Link]
-
SciELO. (n.d.). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. [Link]
Sources
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 4. js.ugd.edu.mk [js.ugd.edu.mk]
- 5. site.caes.uga.edu [site.caes.uga.edu]
- 6. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 8. nzpps.org [nzpps.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic Acid
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly. The compound 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a valuable building block in pharmaceutical and agrochemical research, instrumental in the synthesis of novel therapeutic agents and crop protection solutions.[1] However, its chemical nature as a fluorinated pyrazole derivative necessitates a rigorous and informed approach to its disposal.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to ensure that your laboratory practices protect both personnel and the environment, reinforcing the bedrock of scientific integrity.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. While a complete toxicological profile for this specific compound is not extensively published, we can infer its likely hazards based on its structural class—a pyrazole derivative and a fluorinated organic acid.
-
Pyrazole Derivatives: This class of compounds can be harmful if swallowed, cause significant skin and eye irritation, and may lead to respiratory irritation.[2][3][4] Some pyrazoles have demonstrated hepatotoxic (liver-damaging) effects in animal studies.[3][5]
-
Fluorinated Organic Compounds: The presence of a carbon-fluorine bond adds another layer of consideration. Halogenated organic materials require specific disposal pathways to prevent the formation of harmful byproducts during incineration and to comply with environmental regulations.[6][7]
Therefore, we must operate under the assumption that 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a hazardous substance. The following table summarizes its key identifiers and properties.
| Property | Value | Source |
| CAS Number | 618070-43-2 | [1][8] |
| Molecular Formula | C₁₂H₁₁FN₂O₂ | [1] |
| Appearance | White needles | [1] |
| Melting Point | 192-198 °C | [1] |
| Anticipated Hazards | Harmful if swallowed, Skin/Eye Irritant, Respiratory Irritant | [3][9][10] |
The Regulatory Framework: Adherence to EPA and OSHA Standards
In the United States, the disposal of laboratory chemicals is governed by two primary federal agencies:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[11][12] As the generator, your laboratory is legally responsible for correctly identifying and disposing of this waste.[12]
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates that all laboratories develop and implement a written Chemical Hygiene Plan (CHP) .[13][14][15][16] This plan must include specific procedures for safe handling and waste disposal. The protocol outlined here should be incorporated into your laboratory's CHP.[16][17]
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures compliance with regulatory standards and promotes a safe laboratory environment.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure solid, solution, or waste), ensure you are wearing the appropriate PPE to prevent exposure.
-
Eye Protection: Chemical splash goggles are mandatory.[6]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Work Area: All handling of the solid compound and preparation of waste should be conducted inside a certified chemical fume hood to minimize inhalation risk.[6]
Step 2: Waste Characterization and Segregation
This is the most critical step. Based on its chemical structure, 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid must be classified as Halogenated Organic Waste .
-
Causality: The fluorine atom makes this a halogenated compound. Co-mingling halogenated and non-halogenated waste streams is a common and costly mistake. It complicates the incineration process and violates regulatory requirements.[7]
-
Action: Designate a specific, separate waste container for this compound and any other halogenated organic materials. Never mix it with non-halogenated solvents or solids.[6][7]
Step 3: Containerization and Labeling
Proper containment and labeling are essential for safety and compliance.
-
Container Selection: Use a container made of a compatible material (e.g., polyethylene for solids, or a safety-coated glass bottle for solutions) with a secure, vapor-tight lid. The container must be in good condition with no leaks or cracks.
-
Labeling: The EPA requires specific information on all hazardous waste containers.[11][18] Your label must be clear, legible, and permanently affixed, including:
-
The words "HAZARDOUS WASTE "
-
The full, unambiguous chemical name: "1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid "
-
A clear statement of the hazards (e.g., "Toxic," "Irritant")
-
The date you first added waste to the container (the "Accumulation Start Date")
-
Step 4: Managing Contaminated Materials
Any materials that come into direct contact with the compound are also considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: This includes used gloves, weighing papers, contaminated paper towels, and disposable plasticware. These items should be collected in a sealed, labeled bag or container designated for Solid Halogenated Hazardous Waste .[6]
-
Contaminated Labware: Reusable glassware should be decontaminated. First, rinse the glassware with a suitable organic solvent (e.g., acetone) and collect this rinseate in the designated Liquid Halogenated Organic Waste container. Then, proceed with your standard glassware washing procedure.
Step 5: Temporary Storage in the Laboratory
Waste containers must be managed safely within the lab pending pickup by your institution's hazardous waste team.
-
Location: Store the sealed waste container in a designated satellite accumulation area. This area should be under the direct control of laboratory personnel, away from drains, and in a location that does not pose an ignition risk.
-
Container Status: Keep the waste container closed at all times, except when actively adding waste.[18]
Step 6: Arranging for Final Disposal
Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sanitary sewer.[7][9]
-
Procedure: The only acceptable disposal method is through your institution's Environmental Health & Safety (EHS) or equivalent department. EHS professionals are trained to handle, transport, and consolidate hazardous waste for final disposal, which is typically high-temperature incineration at a licensed facility.[3][9]
-
Action: Follow your institution's specific procedures for requesting a hazardous waste pickup.
Visualizing the Disposal Workflow
The following diagram illustrates the critical decision-making pathway for segregating waste related to 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid.
Caption: Waste Segregation Decision Pathway for Disposal.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain the spill with a compatible absorbent material (e.g., vermiculite or sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6]
-
Clean the spill area and decontaminate any affected surfaces.
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Move the affected person to fresh air.
-
Seek immediate medical attention.[6]
-
By adhering to this comprehensive disposal guide, you not only ensure the safety of your laboratory and colleagues but also uphold your professional responsibility to environmental stewardship.
References
- 29 CFR 1910.
- Safety and handling of fluorin
- OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University.
- The Laboratory Standard. Office of Clinical and Research Safety.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
- 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Chem-Impex.
- The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean.
- Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Biosynth.
- Proper Handling of Hazardous Waste Guide. US Environmental Protection Agency (EPA).
- Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
- 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid. BLD Pharm.
- Pyrazole - Hazardous Agents. Haz-Map.
- 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid (97%). Amerigo Scientific.
- Safety Data Sheet for Pyrazole. Fisher Scientific.
- Safety Data Sheet for 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. CymitQuimica.
- Best Practices for Hazardous Waste Disposal. AEG Environmental.
- Safety D
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- Hazardous Waste. US Environmental Protection Agency (EPA).
- Learn the Basics of Hazardous Waste. US Environmental Protection Agency (EPA).
- Safety D
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Pyrazole - Hazardous Agents | Haz-Map [haz-map.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid (97%) - Amerigo Scientific [amerigoscientific.com]
- 9. biosynth.com [biosynth.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. crystal-clean.com [crystal-clean.com]
- 12. epa.gov [epa.gov]
- 13. mastercontrol.com [mastercontrol.com]
- 14. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) [binghamton.edu]
- 15. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 16. osha.gov [osha.gov]
- 17. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 18. epa.gov [epa.gov]
Personal protective equipment for handling 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid
A Researcher's Guide to Safely Handling 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid
As a novel compound in the landscape of drug discovery and development, 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid presents unique opportunities and requires a commensurate level of safety and handling diligence. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively with this and similar chemical entities.
Hazard Assessment: A Proactive Approach
-
Serious Eye Irritation : Causes serious eye irritation.[1][2][3][4]
-
Respiratory Irritation : May cause respiratory irritation.[1][2][3]
Given its nature as a powdered organic acid and a fluorinated aromatic compound, it is prudent to assume it may also pose a dust inhalation hazard.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[5][6]
1. Eye and Face Protection:
-
Minimum Requirement : Chemical splash goggles are mandatory.[5][7]
-
Enhanced Protection : When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.[5][7][8]
2. Hand Protection: The choice of glove material is critical and depends on the solvent being used and the duration of contact.[5]
-
For low-volume applications and splash protection : Nitrile gloves are generally recommended.[8][9][10] However, it's important to note that nitrile has poor resistance to some concentrated acids and certain organic solvents.[11][12]
-
For high-volume applications or prolonged contact : Heavy-duty gloves made of butyl rubber or Viton should be considered.[8][9] Butyl gloves offer excellent resistance to a wide range of acids.[9][10]
-
Double Gloving : For handling highly corrosive or readily absorbed compounds, wearing two pairs of gloves is a recommended best practice.[5]
-
Glove Compatibility : Always consult the glove manufacturer’s compatibility chart for the specific chemicals being handled.[5][13]
| Glove Material | Recommended Use | Poor Resistance Against |
| Nitrile | Short-term splash protection, weak acids.[8][12] | Concentrated acids, halogenated hydrocarbons, ketones.[11][12] |
| Neoprene | Good for organic acids, alkalis, and hydraulic fluids.[9][10] | Aromatic solvents, strong oxidizing agents.[9] |
| Butyl Rubber | Highly corrosive acids, peroxides, ketones.[9][10] | Aliphatic and aromatic hydrocarbons, halogenated solvents.[9][10] |
3. Body Protection:
-
A flame-resistant lab coat should be worn at all times and kept fully fastened.[5][8]
-
For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5][8]
-
Full-length pants and closed-toe shoes are mandatory in the laboratory.[8]
4. Respiratory Protection: All work with this compound, especially when handling the powder, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5][6][8] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. The type of respirator and cartridge should be selected based on the specific hazards and exposure levels.[5] For dusts and aerosols, an FFP3 or P3 filter is recommended.[14]
Caption: Logical workflow for PPE selection based on hazard assessment.
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is essential to mitigate risks.
Handling:
-
Designated Area : All work with 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid should be conducted in a designated area, such as a chemical fume hood.[7][13]
-
Avoid Dust Generation : When handling the solid powder, minimize agitation to avoid creating dust.[6]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8][13] Avoid eating, drinking, or smoking in the laboratory.[2]
-
Working Alone : Avoid working with this compound when alone in the laboratory.[5]
Storage:
-
Container : Keep the container tightly closed in a dry and well-ventilated place.[2][13][15]
-
Segregation : Store acids separately from bases, oxidizers, and flammable solvents.[7][13] Organic acids should be stored in separate secondary containment bins within the acid storage cabinet.[7][13]
-
Transport : When moving the compound, use secondary containment, such as a spill-proof bottle carrier.[7][13]
Disposal Plan: Responsible Waste Management
Proper disposal is crucial to protect both human health and the environment.[5]
-
Waste Identification : All waste containers must be clearly labeled with the contents and associated hazards.[6]
-
Waste Segregation : Segregate waste into distinct categories based on chemical properties (e.g., flammable, corrosive, toxic).[6]
-
Containerization : Use appropriate, tightly sealed containers for hazardous waste.[6]
-
Institutional Guidelines : Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EH&S) department for specific guidance.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
Spills:
-
Small Spills (inside a fume hood) : Trained laboratory personnel can manage small spills.[5] Alert others in the area, restrict access, and wear appropriate PPE.[5] Neutralize the spilled acid with a suitable agent like sodium bicarbonate and clean the area thoroughly.[8]
-
Large Spills (outside a fume hood) : Evacuate the area immediately.[7] Vapors may present a serious health risk.[7] Contact your institution's EH&S department or emergency response team.[7]
Exposures:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][15] Remove any contaminated clothing.[5] Seek immediate medical attention.[5][7]
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][15] Seek immediate medical attention.[5][15]
-
Inhalation : Move the affected person to fresh air.[5][15] If they are having trouble breathing, administer oxygen if you are trained to do so.[5] Seek immediate medical attention.[5][15]
-
Ingestion : Rinse the mouth with water.[2] Do not induce vomiting.[2] Seek immediate medical attention.
Caption: Decision tree for emergency response to spills and exposures.
By integrating these safety protocols into your daily laboratory workflow, you can confidently and safely advance your research with 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid.
References
-
Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]
-
Washington Nanofabrication Facility. Organic Acid Standard Operating Procedure. [Link]
-
University of Washington. Standard Operating Procedure: Organic Acids. [Link]
-
3M. 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. [Link]
-
International Association of Fire Fighters. Disposition of Fluorine on New Firefighter Turnout Gear. [Link]
-
FireRescue1. Scientists studying turnout gear for fluorinated chemicals. [Link]
-
RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. [Link]
-
Washington State University. Organic Acids Standard Operating Procedure Template. [Link]
-
University of Utah. Acid Handling Standard Operating Procedure. [Link]
-
University of California, Berkeley. OSHA Glove Selection Chart. [Link]
-
University of Pennsylvania. Nitrile Glove Chemical-Compatibility Reference. [Link]
-
Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves. [Link]
-
International Enviroguard. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]
-
CP Lab Safety. Glove Compatibility Chart. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.ie [fishersci.ie]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. coral.washington.edu [coral.washington.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. envirosafetyproducts.com [envirosafetyproducts.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. gloves.com [gloves.com]
- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 14. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
